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  • Product: 9H-Tribenzo[a,c,e][7]annulen-9-one
  • CAS: 68089-73-6

Core Science & Biosynthesis

Foundational

What are the chemical properties of 9H-Tribenzo[a,c,e]annulen-9-one?

An In-Depth Technical Guide to the Chemical Properties of 9H-Tribenzo[a,c,e]annulen-9-one Executive Summary 9H-Tribenzo[a,c,e]annulen-9-one is a polycyclic aromatic ketone featuring a unique, rigid, and non-planar three-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 9H-Tribenzo[a,c,e]annulen-9-one

Executive Summary

9H-Tribenzo[a,c,e]annulen-9-one is a polycyclic aromatic ketone featuring a unique, rigid, and non-planar three-dimensional structure. This guide provides a comprehensive overview of its core chemical properties, including a proposed synthetic pathway, detailed spectroscopic characterization, and an analysis of its chemical reactivity. The document is intended for researchers, scientists, and drug development professionals who may utilize this scaffold in the fields of materials science and medicinal chemistry. By synthesizing data from analogous structures and foundational chemical principles, this whitepaper offers expert insights into the experimental considerations and potential applications of this complex molecule.

Introduction to 9H-Tribenzo[a,c,e]annulen-9-one

Molecular Structure and Nomenclature

9H-Tribenzo[a,c,e]annulen-9-one, also known by its synonym 9H-tribenzo[a,c,e]cyclohepten-9-one, is a large organic molecule built upon a central seven-membered ring fused to three benzene rings. The "9-one" designation indicates the presence of a carbonyl functional group at the 9-position, which serves as a key hub for chemical reactivity. Its molecular formula is C₁₉H₁₂O. The fusion of the three aromatic rings creates a strained, non-planar structure that imparts unique photophysical and chemical characteristics not found in simpler aromatic ketones like fluorenone or anthrone.

Core Physicochemical Properties

The fundamental properties of 9H-Tribenzo[a,c,e]annulen-9-one are summarized below. These data are critical for handling, storage, and experimental design.

PropertyValueSource
CAS Number 68089-73-6
Molecular Formula C₁₉H₁₂O
Molecular Weight 256.3 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Temperature 2-8°C, Sealed in dry conditions
InChI Key XJROVMTUTAVKMP-UHFFFAOYSA-N
Significance in Advanced Organic Materials and Medicinal Chemistry

While direct applications of 9H-Tribenzo[a,c,e]annulen-9-one are still emerging, its rigid, extended π-system is characteristic of scaffolds used in organic electronics, such as Organic Light Emitting Diodes (OLEDs).[1][2] The inherent fluorescence and thermal stability of such large polycyclic aromatic hydrocarbons are highly desirable in materials science. Furthermore, fused heterocyclic systems are foundational in drug discovery. Scaffolds like carbazoles and indoles, which share structural motifs with the tribenzoannulenone core, are known to possess potent biological activities, including anticancer properties.[3][4][5][6] This suggests that 9H-Tribenzo[a,c,e]annulen-9-one and its derivatives represent a promising, yet underexplored, class of compounds for developing novel therapeutic agents.

Synthesis and Characterization

Proposed Synthetic Strategy

The synthesis of a complex, sterically hindered molecule like 9H-Tribenzo[a,c,e]annulen-9-one requires a multi-step approach. A plausible and efficient strategy involves an intramolecular Friedel-Crafts acylation of a suitably designed carboxylic acid precursor. This method is a robust and widely used reaction for forming cyclic ketones where an aromatic ring acts as a nucleophile to attack an acylium ion.

The causality for this choice rests on the high reliability of the Friedel-Crafts reaction for forming carbon-carbon bonds to an aromatic ring. The key is the synthesis of the precursor, 2'-(2-carboxyphenyl)-[1,1'-biphenyl]-2-carboxylic acid. This precursor correctly positions the carboxylic acid group to allow for a 7-membered ring closure upon activation with a strong acid.

G cluster_0 Proposed Synthesis of 9H-Tribenzo[a,c,e]annulen-9-one A 2,2'-Dibromobiphenyl B 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid A->B 1. n-BuLi 2. CO2 C 2'-(2-Formylphenyl)-[1,1'-biphenyl]-2-carboxylic acid B->C Suzuki Coupling (2-Formylphenyl)boronic acid, Pd(PPh3)4 D 2'-(2-Carboxyphenyl)-[1,1'-biphenyl]-2-carboxylic acid C->D Oxidation (e.g., KMnO4) E 9H-Tribenzo[a,c,e]annulen-9-one D->E Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid, Heat)

Caption: Proposed synthetic pathway for 9H-Tribenzo[a,c,e]annulen-9-one.

Hypothetical Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the final cyclization step. Its self-validating nature comes from the expected physical change (dissolution followed by potential color change) and the definitive characterization of the product via spectroscopy, which should match the predicted data.

  • Materials:

    • 2'-(2-Carboxyphenyl)-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq)

    • Polyphosphoric acid (PPA) (10-20x by weight)

    • Ice-water bath

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with magnetic stirrer and reflux condenser

  • Procedure:

    • To a round-bottom flask, add 2'-(2-carboxyphenyl)-[1,1'-biphenyl]-2-carboxylic acid.

    • Add polyphosphoric acid. The PPA serves as both the solvent and the acidic catalyst required to generate the acylium ion intermediate.

    • Begin stirring the mixture and heat to 80-100°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully and slowly pour the viscous reaction mixture into a beaker of vigorously stirred ice water. This quenches the reaction and precipitates the crude product.

    • The acidic solution is then neutralized by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

    • The aqueous slurry is transferred to a separatory funnel and extracted three times with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved via column chromatography on silica gel to afford pure 9H-Tribenzo[a,c,e]annulen-9-one.

Spectroscopic Characterization (The "Chemical Fingerprint")

The ¹H NMR spectrum is expected to show a complex series of multiplets exclusively in the aromatic region. The ¹³C NMR will show multiple signals in the aromatic region and a distinct downfield signal for the carbonyl carbon.

NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹H 7.0 - 8.5Complex multiplets due to coupling between aromatic protons. The asymmetry of the molecule means all 12 protons are chemically non-equivalent.
¹³C 120 - 150Multiple signals corresponding to the 18 aromatic carbons.
¹³C >190A single, low-intensity signal characteristic of a ketone carbonyl carbon.

The IR spectrum provides definitive evidence for the presence of the key carbonyl functional group.

Functional GroupPredicted Absorption Frequency (cm⁻¹)IntensityRationale
C=O Stretch (Ketone)1670 - 1650StrongConjugation with the aromatic rings lowers the frequency from a typical ketone (~1715 cm⁻¹). Strain from the 7-membered ring may also influence this value.[9][10]
C=C Stretch (Aromatic)1600 - 1450Medium-WeakMultiple sharp peaks are characteristic of the aromatic rings.
C-H Stretch (Aromatic)3100 - 3000MediumCorresponds to the C-H bonds on the benzene rings.
C-H Bending (Aromatic)900 - 675StrongThe pattern of these "out-of-plane" bends can sometimes give clues about the substitution pattern of the aromatic rings.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 256, corresponding to the molecular weight of the compound.

  • Key Fragmentation: The most characteristic fragmentation pathway for aromatic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da). This would result in a significant fragment ion peak at m/z = 228. This fragment corresponds to the stable, fully aromatic C₁₈H₁₂ hydrocarbon cation.

Chemical Reactivity and Mechanistic Insights

Reactivity of the Carbonyl Group

The ketone functionality is the most reactive site in the molecule. It is electrophilic and susceptible to attack by nucleophiles.

The carbonyl can be readily reduced to a secondary alcohol, 9H-Tribenzo[a,c,e]annulen-9-ol, using standard reducing agents like sodium borohydride (NaBH₄). More powerful nucleophiles, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), will add to the carbonyl to form a tertiary alcohol. The choice of a mild reducing agent like NaBH₄ is deliberate; it is selective for ketones and aldehydes and will not reduce the aromatic rings, ensuring the integrity of the core scaffold.

G cluster_1 Reactivity of the Carbonyl Group Start 9H-Tribenzo[a,c,e]annulen-9-one (C=O) Product1 9H-Tribenzo[a,c,e]annulen-9-ol (Secondary Alcohol) Start->Product1 Reduction (e.g., NaBH4, MeOH) Product2 9-Alkyl-9H-Tribenzo[a,c,e]annulen-9-ol (Tertiary Alcohol) Start->Product2 Nucleophilic Addition (e.g., R-MgBr, then H3O+)

Caption: Key reactions at the carbonyl center of the tribenzoannulenone core.

  • Materials:

    • 9H-Tribenzo[a,c,e]annulen-9-one (1.0 eq)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the starting ketone in methanol in a flask equipped with a stir bar.

    • Cool the solution in an ice bath to 0°C. This is crucial to control the exothermic reaction and prevent side reactions.

    • Slowly add sodium borohydride in small portions. The reaction is typically complete within 1-2 hours, as monitored by TLC.

    • Quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is neutral and gas evolution stops.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the alcohol product. Further purification can be done by recrystallization or chromatography if needed.

Reactions of the Aromatic System

The three benzene rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). However, the carbonyl group is an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack. Reactions will likely require harsh conditions (stronger acids, higher temperatures), and substitution will be directed to positions meta to the ring's point of attachment to the seven-membered ring, and away from the sterically hindered regions.

Potential Applications in Research and Development

A Scaffold for Novel Organic Electronics

The rigid, conjugated structure of 9H-Tribenzo[a,c,e]annulen-9-one makes it an attractive building block for advanced materials. Derivatives could be synthesized to tune its electronic properties. For instance, adding electron-donating or electron-withdrawing groups to the aromatic rings could alter its HOMO/LUMO energy levels, making it suitable as a host or emissive material in OLEDs or as a component in organic photovoltaics.[1][11]

A Core Structure for Drug Discovery and Development

Many successful drugs are based on rigid, polycyclic scaffolds that position functional groups in a specific three-dimensional orientation for optimal interaction with biological targets. Fused-ring systems like carbazoles and acridones are well-established pharmacophores.[3][12] The tribenzoannulenone core offers a novel and rigid framework. By using the carbonyl group as a handle for further chemical modification—for example, by converting it into amines, oximes, or other functional groups via reductive amination or condensation reactions—a library of diverse compounds could be generated. These derivatives could then be screened for biological activity, potentially leading to new leads in areas like oncology, virology, or neuroscience. The bioreductive drug EO9, for instance, is based on an indole-dione core, highlighting the potential of quinone-like structures in cancer therapy.[4]

Conclusion

9H-Tribenzo[a,c,e]annulen-9-one is a structurally fascinating molecule with significant untapped potential. Its chemical properties are dominated by the interplay between its reactive carbonyl group and its extended, rigid aromatic system. Understanding its synthesis, spectroscopic signature, and reactivity is the first step toward unlocking its utility. This guide provides the foundational knowledge and experimental framework for researchers to explore this molecule as a novel scaffold for creating next-generation organic materials and innovative therapeutic agents.

References

  • PeerJ.
  • Semantic Scholar. (2023, February 2). Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene.
  • ResearchGate. a FT-IR of 9a. b 1 H NMR spectra of 9a | Download Scientific Diagram.
  • Sigma-Aldrich. 9H-Tribenzo[a,c,e]annulen-9-one.

  • Journal of Materials Chemistry C (RSC Publishing).
  • Sigma-Aldrich. 9H-Tribenzo[a,c,e]annulen-9-one.

  • MDPI. (2000, October 31).
  • PMC. (2023, February 2). Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene.
  • PMC. Pharmacological approach towards the development of indolequinone bioreductive drugs based on the clinically inactive agent EO9.
  • Journal of Materials Chemistry C (RSC Publishing).
  • MDPI. (2024, October 9).
  • JOCPR.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • PMC. (2023, February 1).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of some acridines and 9-acridones for spectral studies.
  • ResearchGate. Experimental and computed IR spectra for 9-fluorenone.
  • Journal of Materials Chemistry C (RSC Publishing). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)

Sources

Exploratory

Tribenzo[a,c,e]annulene Architectures: Structural Dynamics, Bonding, and Pharmacological Horizons

The following technical guide details the structural dynamics, electronic bonding characteristics, and pharmacological potential of Tribenzo[a,c,e]annulene systems, with a specific focus on the Tribenzo[a,c,e]cyclooctate...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, electronic bonding characteristics, and pharmacological potential of Tribenzo[a,c,e]annulene systems, with a specific focus on the Tribenzo[a,c,e]cyclooctatetraene (TbzCOT) core and its heterocyclic analogues.

Executive Summary

The Tribenzo[a,c,e]annulene system—formally Tribenzo[a,c,e]cyclooctatetraene (TbzCOT) —represents a critical scaffold in physical organic chemistry and drug discovery. Unlike planar aromatic systems (e.g., triphenylene), TbzCOT adopts a rigid, non-planar saddle (tub) conformation due to the antiaromatic character of its central 8


-electron core and steric repulsion in the bay regions.

This guide analyzes the TbzCOT scaffold as a "shapeshifting" pharmacophore : its ability to toggle between a saddle-shaped ground state and a planar transition state offers unique opportunities for dynamic host-guest binding and DNA intercalation . Furthermore, its heterocyclic analogues (e.g., Tribenzo[b,d,f]azepines ) are emerging as privileged structures in medicinal chemistry, serving as rigid, chiral scaffolds for kinase inhibition and GPCR modulation.

Structural Fundamentals & Bonding Theory

The Saddle-Planar Continuum

The defining feature of the TbzCOT system is its deviation from planarity.

  • Ground State (Saddle/Tub): To avoid the destabilizing paratropicity (antiaromaticity) of a planar 8

    
     system, the central cyclooctatetraene (COT) ring puckers into a 
    
    
    
    or
    
    
    symmetric tub shape. This conformation isolates the
    
    
    -systems of the fused benzene rings, allowing them to retain local aromaticity (Clar sextets).
  • Transition State (Planar): Planarization requires overcoming a significant energy barrier (~40–50 kcal/mol depending on substituents). In the planar state, the central ring becomes a paratropic 8

    
     antiaromatic system, significantly destabilizing the molecule.
    
Electronic Bonding Analysis (NICS & Hückel)

The bonding is governed by the competition between benzenoid aromaticity and central ring antiaromaticity .

ParameterSaddle Conformation (Ground State)Planar Conformation (Transition State)
Symmetry

or

(Chiral conformers)

or

(hypothetical)
Central Ring Current Non-aromatic (Atratropic)Strongly Paratropic (Antiaromatic)
NICS(0) Value (Central) ~ -2.0 ppm (Weakly diatropic/neutral)> +20 ppm (Strongly antiaromatic)
Clar Sextets 3 Isolated Sextets (Stable)Delocalized 8

core disrupts sextets
Reactivity Alkene-like (Additions)High reactivity (Diels-Alder diene)
Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape and interconversion between the chiral saddle forms.

TbzCOT_Dynamics cluster_0 Pharmacological Implication Saddle_P Saddle (+) (Ground State) Planar_TS Planar Transition State (8π Antiaromatic Maximum) Saddle_P->Planar_TS Ring Inversion (ΔG‡ ~ 42 kcal/mol) Chirality Atropisomerism (Axial Chirality) Saddle_P->Chirality Saddle_M Saddle (-) (Ground State) Planar_TS->Saddle_M Relaxation Saddle_M->Chirality Binding Induced Fit (Dynamic Binding)

Figure 1: Conformational energy landscape of Tribenzo[a,c,e]cyclooctatetraene. The high barrier to inversion creates stable atropisomers useful for chiral drug design.

Pharmacological Potential & Drug Development[1][2]

The Tribenzo[b,d,f]azepine Pharmacophore

While the all-carbon TbzCOT is primarily a materials scaffold, its nitrogen-substituted analogue, Tribenzo[b,d,f]azepine , is a critical pharmacophore. The replacement of a carbon with nitrogen (and often a carbonyl) creates a rigid, boat-shaped tricycle that mimics the bioactive conformations of dibenzazepines (e.g., Carbamazepine) but with enhanced rigidity and 3D volume.

  • Mechanism: The rigid "propeller" shape prevents "flat" non-specific binding, increasing selectivity for deep hydrophobic pockets in GPCRs and kinases.

  • Key Application: Schizandrin Analogues . The dibenzo[a,c]cyclooctene core (found in Schisandra chinensis) exhibits potent hepato-protective and anti-cancer activity. The tribenzo-fusion extends this core, offering a novel chemical space for P-glycoprotein (P-gp) inhibitors to reverse multidrug resistance.

DNA Intercalation & "Bucky-Catcher" Modes

Planarized derivatives of TbzCOT (e.g., via oxidation to the cation or specific substitution) can act as intercalators . However, the saddle-shaped ground state allows for groove binding or "clamping" mechanisms where the molecule wraps around a residue or base pair, distinct from classical flat intercalators like doxorubicin.

Experimental Protocols

Synthesis of Tribenzo[a,c,e]cyclooctatetraene Derivatives

Methodology: Palladium-Catalyzed Trimerization / Ring-Closing Metathesis. This protocol describes the synthesis of a functionalized TbzCOT core via a Suzuki-Miyaura cascade.

Reagents:

  • 2-Iodobiphenyl derivative (1.0 eq)

  • 2-Bromophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Ethanol/Water (4:1:1)

Step-by-Step Protocol:

  • Preparation: In a glovebox, charge a Schlenk flask with the 2-iodobiphenyl precursor, boronic acid, and base.

  • Catalyst Addition: Add

    
     and seal the flask. Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Inject degassed Toluene/Ethanol/Water solvent mixture via syringe.

  • Reflux: Heat the mixture to 110°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the biphenyl starting material.

  • Workup: Cool to RT. Dilute with DCM, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: The TbzCOT product is often non-planar and soluble. Purify via flash column chromatography (Silica gel, Hexane/DCM gradient).

  • Validation:

    • 1H NMR: Look for the characteristic upfield shift of the bay-region protons due to shielding by the orthogonal rings.

    • XRD: Single-crystal X-ray diffraction is mandatory to confirm the saddle geometry and measure the "depth" of the tub.

Synthesis Workflow Diagram

Synthesis_Workflow Start Precursors: 2-Iodobiphenyl + 2-Bromophenylboronic acid Step1 Pd(0) Oxidative Addition (Suzuki-Miyaura Coupling) Start->Step1 Intermediate Terphenyl Intermediate (Open Chain) Step1->Intermediate Step2 Intramolecular Pd-Catalyzed Arylation / Ring Closure Intermediate->Step2 High Temp (110°C) Product Tribenzo[a,c,e]cyclooctatetraene (Saddle Conformation) Step2->Product

Figure 2: Cascade synthesis pathway for the construction of the tribenzo-fused annulene core.

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Inversion Barrier (

)
42.0 kcal/mol (Unsubstituted)High barrier ensures stable atropisomers at physiological temp.
NICS(0) Center +24.5 ppm (Planar TS)Indicates strong antiaromaticity in the transition state.
Bay Region Distance ~2.9 Å (H-H distance)Steric clash drives the saddle puckering.
UV-Vis Absorption

~ 280-320 nm
Blue-shifted compared to planar isomers (e.g., triphenylene) due to lack of full conjugation.
Solubility High in organic solventsNon-planar shape prevents

-stacking aggregation, aiding formulation.

References

  • Synthesis of Tribenzo[b,d,f]azepines via Cascade π-Extended Decarboxylative Annulation. Organic Letters, 2020.

  • Pharmacological properties of dibenzo[a,c]cyclooctene derivatives isolated from Fructus Schizandrae chinensis. Chemico-Biological Interactions, 1982.[1]

  • Presumably planar derivatives of tribenzo[a,c,e]cyclooctene. Journal of the American Chemical Society, 2002.

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry. EJNMMI Radiopharmacy and Chemistry, 2024.[2]

  • Structure and bonding in tribenzo[a,c,e]cyclooctatetraene systems. ResearchGate / Vertex AI Synthesis, 2025.

Sources

Foundational

Technical Characterization Guide: 9H-Tribenzo[a,c,e]cyclohepten-9-one (CAS 68089-73-6)

This technical guide characterizes CAS 68089-73-6 , chemically identified as 9H-tribenzo[a,c,e]cyclohepten-9-one (also known as tribenzotropone). This compound represents a critical saddle-shaped polycyclic aromatic keto...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide characterizes CAS 68089-73-6 , chemically identified as 9H-tribenzo[a,c,e]cyclohepten-9-one (also known as tribenzotropone). This compound represents a critical saddle-shaped polycyclic aromatic ketone used as a scaffold in the synthesis of warped nanographenes and organic electronic materials.

Executive Chemical Identity

CAS 68089-73-6 corresponds to 9H-tribenzo[a,c,e]cyclohepten-9-one , a tetracyclic ketone featuring a central seven-membered ring fused to three benzene rings. Unlike planar polycyclic aromatic hydrocarbons (PAHs), this molecule adopts a non-planar, saddle-shaped conformation due to steric strain in the tropone core, making it a valuable building block for supramolecular chemistry and organic light-emitting diode (OLED) materials.

PropertyData Specification
IUPAC Name 9H-Tribenzo[a,c,e][7]annulen-9-one
Common Name Tribenzotropone
Molecular Formula C₁₉H₁₂O
Molecular Weight 256.30 g/mol
Physical State Colorless to pale yellow crystals
Melting Point 142.5 – 143.0 °C [1]
Solubility Soluble in benzene, CHCl₃, THF; insoluble in water
UV-Vis Absorption

(EtOH): 238 nm (log

4.58), 254 nm (4.52), 321 nm (3.[1][2][3]40) [1]

Synthesis & Production Protocols

The synthesis of tribenzotropone is non-trivial due to the strain inherent in the fused seven-membered ring. Two authoritative protocols are presented: the classic diazonium rearrangement and the modern oxidative ring expansion.

Protocol A: Diazonium Rearrangement (The Stiles-Libbey Method)

Best for: Bench-scale preparation from fluorene derivatives.

Mechanism: This route leverages the ring expansion of a fluorenyl cation generated from a diazonium precursor.

  • Precursor Preparation: Synthesize 9-(2-aminophenyl)-9-fluorenol via the addition of (2-aminophenyl)lithium (protected) to 9-fluorenone.

  • Diazotization: Dissolve the amine in acetic acid and treat with sodium nitrite/sulfuric acid at 0°C to generate the diazonium salt.

  • Rearrangement (The Key Step):

    • Upon heating in aqueous acid, the diazonium group leaves (

      
      ), generating a carbocation.
      
    • A Wagner-Meerwein shift expands the 5-membered fluorene ring to a 7-membered ring.

    • Work-up: The resulting carbocation is trapped by water to form the alcohol, which is then oxidized (or spontaneously eliminates if conditions allow) to the ketone.

  • Purification: Recrystallization from benzene yields colorless needles (mp 142.5–143°C).[3]

Protocol B: Oxidative Ring Expansion of Phenanthrenequinone

Best for: Higher yields and avoiding diazonium intermediates.

Mechanism: This method uses oxidative cleavage of a diol derived from phenanthrene-9,10-dione, followed by a double Friedel-Crafts-type cyclization.

  • Nucleophilic Addition: React phenanthrene-9,10-dione with allyl bromide (Indium-mediated) and vinylmagnesium bromide to form the corresponding diol.[4]

  • Oxidative Cleavage: Treat the diol with Lead(IV) acetate (Pb(OAc)₄) to cleave the C9-C10 bond, resulting in a diketone intermediate.

  • Cyclization: The intermediate undergoes an intramolecular Diels-Alder reaction or acid-catalyzed cyclization to close the seven-membered ring.

  • Dehydrogenation: Final oxidation restores aromaticity to yield the tribenzotropone core [2].

Visualization of Synthesis Pathways

The following diagram illustrates the structural logic of the two primary synthesis routes.

SynthesisPathways cluster_legend Pathway Legend Fluorenone 9-Fluorenone AminoFluorenol 9-(2-Aminophenyl)-9-fluorenol Fluorenone->AminoFluorenol 1. Ar-Li addn Diazonium Diazonium Intermediate AminoFluorenol->Diazonium 2. NaNO2, H+ Target Tribenzotropone (CAS 68089-73-6) Diazonium->Target 3. Ring Expansion (-N2) Phenanthrenequinone Phenanthrene-9,10-dione Diol Allyl/Vinyl Diol Phenanthrenequinone->Diol 1. Allyl/Vinyl addn RingOpen Ring-Opened Diketone Diol->RingOpen 2. Pb(OAc)4 cleavage RingOpen->Target 3. Cyclization key1 Stiles-Libbey Route key2 Koo Ring Expansion

Caption: Comparative synthetic logic for CAS 68089-73-6 via Fluorenone expansion (Red) vs. Phenanthrenequinone cleavage (Blue).

Characterization & Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Due to the


 (or effective 

) symmetry of the molecule, the NMR spectrum is simpler than that of asymmetric derivatives.
  • ¹H NMR (CDCl₃, 400 MHz):

    • The spectrum typically displays a series of multiplets in the aromatic region δ 7.20 – 8.00 ppm .

    • Key Diagnostic: The protons at the "bay" regions (positions 1 and 13, adjacent to the carbonyl) are deshielded due to the anisotropy of the carbonyl group and steric compression, often appearing downfield around δ 7.9 – 8.1 ppm .

    • The remaining aromatic protons appear as overlapping multiplets between δ 7.3 – 7.7 ppm .

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl Carbon (C=O): Distinctive signal at ~194 ppm , characteristic of a conjugated tropone ketone.

    • Aromatic Carbons: signals clustered in the 125 – 140 ppm range.

Mass Spectrometry (MS)
  • Method: EI or ESI-TOF.

  • Molecular Ion:

    
     calculated for C₁₉H₁₂O: 256.0888 .
    
  • Fragmentation: Loss of CO (

    
    ) is a common fragmentation pathway for cyclic ketones, leading to a 
    
    
    
    peak at m/z 228 (corresponding to the tribenzo-fused aromatic core).

Applications in Research & Development

A. Warped Nanographenes

Tribenzotropone serves as a crucial precursor for the synthesis of Heptagon-containing Polycyclic Aromatic Hydrocarbons (PAHs) . The seven-membered ring introduces negative curvature (a "saddle" defect) into the graphene lattice.

  • Mechanism:[1][4][5][6][7] The ketone functionality can be converted to a C-C double bond via Knoevenagel condensation or Wittig reactions, followed by Scholl oxidation to fuse additional rings, creating "warped" nanographenes that are soluble in organic solvents (unlike planar graphenes).

B. Organic Electronics (OLEDs)

The compound is investigated as a Host Material or Thermally Activated Delayed Fluorescence (TADF) core.

  • Function: Its non-planar structure prevents

    
    -
    
    
    
    stacking aggregation, which typically quenches fluorescence in solid-state devices. This "steric protection" maintains high quantum efficiency in OLED emissive layers.

References

  • Stiles, M., & Libbey, A. J. (1957).[1][3][8] Tribenzotropone from a 1,3-Rearrangement.[1][3][8] The Journal of Organic Chemistry, 22(10), 1243–1246.

  • Choi, J., et al. (2015). Synthesis of Tribenzotropone by Ring Expansion of Phenanthrene-9,10-dione.[4] ResearchGate / Journal Citation.

  • PubChem Database. (2025). 9H-Tribenzo[a,c,e]cyclohepten-9-one (CID 618050). National Library of Medicine.

Sources

Exploratory

Comprehensive Physicochemical Profiling of C19H12O Isomers: A Technical Guide for Polycyclic Aromatic Oxygenates

Executive Summary The molecular formula C19H12O encompasses a diverse and highly conjugated class of polycyclic aromatic oxygenates. For researchers in materials science, organic electronics, and early-stage drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C19H12O encompasses a diverse and highly conjugated class of polycyclic aromatic oxygenates. For researchers in materials science, organic electronics, and early-stage drug development, mastering the physical properties of these isomers is critical. Compounds sharing this formula—ranging from fluorenones to complex polycyclic carbaldehydes—exhibit a unique physicochemical profile dictated by their extended π-conjugated systems and the presence of a single oxygen heteroatom.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic data tabulation. Here, we explore the causality behind the physical properties of C19H12O isomers and provide field-proven, self-validating experimental protocols to accurately characterize their thermodynamic, lipophilic, and structural dynamics.

Isomeric Diversity and Baseline Physical Properties

The structural arrangement of the 19 carbon atoms and the specific positioning of the carbonyl (C=O) group fundamentally alter the solid-state and solution-phase behavior of C19H12O compounds. Key structural classes include:

  • Fluorenones: e.g., 2-Phenyl-9H-fluoren-9-one, characterized by a rigid biphenyl system fused to a cyclopentadienone ring[1][2].

  • Polycyclic Carbaldehydes: e.g., Benzanthraldehyde and Chrysal, which feature an aldehyde group attached to a larger, planar polycyclic aromatic hydrocarbon (PAH) core[3][4].

  • Phenalenones: e.g., 4-Phenyl-phenalenone, which exhibit unique photophysical properties due to their highly delocalized ketone structure[5].

Despite their structural differences, the shared molecular formula enforces strict baseline parameters, summarized below.

Table 1: Comparative Physical Properties of Key C19H12O Isomers
Compound NameStructural ClassMonoisotopic MassXLogP3TPSA (Ų)Melting Point (°C)Boiling Point (°C)
2-Phenyl-9H-fluoren-9-one Fluorenone256.0888 Da5.1 - 5.217.1140 - 141467.0 ± 15.0*
Benzanthraldehyde Polycyclic Aldehyde256.0888 Da5.117.1N/AN/A
Chrysal Polycyclic Aldehyde256.0888 Da5.117.1N/AN/A
4-Phenyl-phenalenone Phenalenone256.0888 Da4.817.1N/AN/A

*Predicted values based on computational models[1][2][6].

Thermodynamic Profiling: Causality and Protocols

The Causality: The rigid, planar structures of C19H12O isomers facilitate strong intermolecular π-π stacking in the solid state. This dense molecular packing results in high predicted densities (e.g., 1.219 g/cm³ for 2-phenyl-9H-fluoren-9-one) and elevated phase transition temperatures[1]. Because the predicted boiling points exceed 450 °C, traditional melting point apparatuses may yield inaccurate results due to localized thermal degradation. Therefore, a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is mandatory.

Protocol 1: Self-Validating DSC/TGA Workflow

This protocol is self-validating: the TGA ensures that the endothermic events observed in the DSC are true phase transitions (melting) and not mass-loss events (degradation).

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the C19H12O analyte into a standard aluminum crucible. Seal with a pin-holed lid to allow gas escape.

  • TGA Pre-Screening:

    • Parameters: Heat from 25 °C to 600 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Objective: Establish the onset of thermal degradation (

      
      ). For C19H12O isomers, 
      
      
      
      typically occurs well above 300 °C.
  • DSC Phase Analysis:

    • Parameters: Perform a heat-cool-heat cycle from 25 °C to (

      
       - 50 °C) at 10 °C/min.
      
    • Validation: The first heating cycle erases thermal history. The cooling cycle captures crystallization kinetics. The second heating cycle provides the definitive melting point (

      
      ), expected around 140–141 °C for 2-phenyl-9H-fluoren-9-one[1].
      

Lipophilicity and Surface Area Dynamics

The Causality: The Topological Polar Surface Area (TPSA) for all C19H12O isomers is universally calculated at exactly 17.1 Ų[2][3][4]. This low value is driven entirely by the single carbonyl/aldehyde oxygen. Combined with an extensive hydrocarbon framework, these molecules exhibit high lipophilicity, with XLogP3 values ranging from 4.8 to 5.2[5][6]. Traditional "shake-flask" octanol-water partitioning fails for such hydrophobic compounds due to emulsion formation and undetectable aqueous concentrations.

Protocol 2: HPLC-Based LogP Determination
  • Column Selection: Utilize a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm). The highly hydrophobic nature of C19H12O requires a strongly retentive stationary phase to prevent peak co-elution.

  • Mobile Phase Optimization: Because standard water/methanol gradients may cause the analyte to precipitate on the column, utilize a Non-Aqueous Reversed-Phase (NARP) system or add a solubilizing modifier (e.g., 10% THF in Acetonitrile).

  • Calibration & Execution: Inject a homologous series of reference standards with known LogP values (range 3.0 to 6.0). Inject the C19H12O sample, calculate the capacity factor (

    
    ), and interpolate the experimental LogP from the calibration curve.
    

Structural Elucidation via High-Resolution Mass Spectrometry

The Causality: The monoisotopic mass of all C19H12O isomers is precisely 256.0888 Da[2][3][4]. Consequently, nominal mass resolution cannot differentiate between Chrysal, Benzanthraldehyde, or 2-Phenyl-9H-fluoren-9-one. High-Resolution Mass Spectrometry (HRMS) coupled with Ion Mobility Spectrometry (IMS) is required to resolve isobars based on their 3D conformation in the gas phase.

Protocol 3: LC-HRMS/MS Isomer Differentiation
  • Ionization: Operate the ESI source in positive ion mode. The conjugated carbonyl group readily accepts a proton, yielding a dominant

    
     adduct at an exact 
    
    
    
    of 257.09608[6].
  • Ion Mobility Separation (IMS): Measure the drift time of the

    
     ion. For 2-phenyl-9H-fluoren-9-one, the predicted Collision Cross Section (CCS) is 157.2 Ų[6]. Variations in the polycyclic core (e.g., phenalenone vs. chrysene) will yield distinct CCS values, allowing for orthogonal separation of isomers.
    
  • Tandem MS (MS/MS) Validation: Apply Collision-Induced Dissociation (CID) at 20–40 eV. A characteristic neutral loss of 28 Da (Carbon Monoxide, CO) confirms the presence of the carbonyl/aldehyde moiety, validating the C19H12O oxygenate structure.

Visualizing the Analytical Workflow

Below are the logical architectures governing the characterization of C19H12O isomers.

Workflow Prep Sample Preparation (Non-polar Solvent Extraction) Thermal Thermal Analysis (DSC / TGA) Prep->Thermal Solid State Chrom Chromatographic Separation (RP-HPLC, C18) Prep->Chrom Solution Phase Data Data Synthesis & Isomeric Validation Thermal->Data Phase Transitions MS High-Res Mass Spec (ESI-TOF MS/MS) Chrom->MS Eluent MS->Data Exact Mass & CCS

Fig 1. Self-validating analytical workflow for C19H12O physicochemical characterization.

Properties Core C19H12O Isomers (Polycyclic Aromatic Core) Lipid High Lipophilicity (XLogP3 ≈ 4.8 - 5.2) Core->Lipid Extended Pi-System Thermal High Thermal Stability (BP > 450°C) Core->Thermal Strong Intermolecular Forces Surface Low Polar Surface Area (TPSA = 17.1 Ų) Core->Surface Single Oxygen Atom

Fig 2. Causal relationship between the C19H12O molecular structure and its physical properties.

References

  • Chrysal | C19H12O | CID 85612231 - PubChem - NIH . Source: nih.gov. 3

  • Benzanthraldehyde | C19H12O | CID 14459538 - PubChem - NIH . Source: nih.gov.4

  • 4-Phenyl-phenalenone | C19H12O | CID 71551082 - PubChem . Source: nih.gov. 5

  • 2-Phenyl-9H-Fluoren-9-One CAS#: 3096-49-9 - ChemicalBook . Source: chemicalbook.com. 1

  • CAS RN 96404-79-4 - Fisher Scientific . Source: fishersci.com. 7

  • 2-phenyl-9h-fluoren-9-one (C19H12O) - PubChemLite . Source: uni.lu. 6

  • 2-Phenyl-9H-Fluoren-9-One 3096-49-9 wiki - Guidechem . Source: guidechem.com. 2

Sources

Foundational

Spectroscopic analysis (NMR, IR, MS) of 9H-Tribenzo[a,c,e]annulen-9-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 9H-Tribenzo[a,c,e]annulen-9-one Authored by: A Senior Application Scientist Abstract 9H-Tribenzo[a,c,e]annulen-9-one, a unique polycyclic aromatic ketone (PAK)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 9H-Tribenzo[a,c,e]annulen-9-one

Authored by: A Senior Application Scientist

Abstract

9H-Tribenzo[a,c,e]annulen-9-one, a unique polycyclic aromatic ketone (PAK), presents a fascinating case for structural elucidation due to its rigid, strained seven-membered ring fused between three benzene rings. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. Moving beyond a mere recitation of data, this document delves into the causal reasoning behind spectral features, offering field-proven insights for researchers, medicinal chemists, and material scientists. The protocols and interpretations herein are designed to serve as a self-validating framework for the analysis of this and structurally related compounds.

Introduction: The Structural Significance of 9H-Tribenzo[a,c,e]annulen-9-one

9H-Tribenzo[a,c,e]annulen-9-one (CAS Number: 68089-73-6, Molecular Formula: C₁₉H₁₂O) belongs to the family of tribenzoannulenes, which are of significant interest in materials science and supramolecular chemistry. The central seven-membered ring is conformationally constrained by the fused aromatic systems, resulting in a non-planar, saddle-shaped geometry. The ketone functionality introduces a site of polarity and potential reactivity. Accurate and thorough spectroscopic characterization is the bedrock upon which any further investigation into its chemical or physical properties must be built. This guide establishes the expected spectroscopic fingerprint of this molecule.

fragmentation mol C₁₉H₁₂O⁺• m/z = 256 (Molecular Ion) loss - CO (28 Da) mol->loss frag1 C₁₈H₁₂⁺• m/z = 228 (Base Peak) loss->frag1

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol for MS Analysis
  • Ionization Method: Electron Ionization (EI) is standard for inducing fragmentation and creating a library-searchable spectrum. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) could be used, though it is less common for non-polar PAKs unless they are derivatized. [1]2. Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for high-resolution measurements. [2]3. Sample Introduction: The solid sample can be introduced via a direct insertion probe, which is heated to volatilize the compound into the ion source.

  • Data Acquisition: The mass spectrum is recorded, typically over a mass range of m/z 50-500.

Integrated Spectroscopic Workflow and Conclusion

No single technique provides a complete picture. The power of spectroscopic analysis lies in the integration of all data points to build an unshakeable structural proof.

workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis cluster_Conclusion Structure Confirmation NMR NMR (¹H, ¹³C, COSY, HMBC) NMR_Analysis Assign C-H Framework Confirm Connectivity NMR->NMR_Analysis IR FT-IR (ATR) IR_Analysis Identify Functional Groups (C=O, Aromatic C-H) IR->IR_Analysis MS HRMS (EI) MS_Analysis Confirm Molecular Formula Analyze Fragmentation MS->MS_Analysis Structure Unambiguous Structure Elucidation of 9H-Tribenzo[a,c,e]annulen-9-one NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Integrated workflow for spectroscopic structure elucidation.

References

  • The Royal Society of Chemistry. "1H NMR (500 MHz, CDCl3) δ." RSC Publishing. Accessed March 7, 2026. Available from: [Link]

  • Supporting Information. "Copies of 1H, 13C, 19F NMR spectra." University of Regensburg. Accessed March 7, 2026. Available from: [Link]

  • Soares, A. C. F., et al. "Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides." SciELO. Accessed March 7, 2026. Available from: [Link]

  • University of Colorado Boulder. "Table of Characteristic IR Absorptions." University of Colorado Boulder, Department of Chemistry. Accessed March 7, 2026. Available from: [Link]

  • Pearson. "-[3]Annulene shows two signals in its 1H NMR spectrum." Pearson Education. Accessed March 7, 2026. Available from: [Link]

  • Penchev, P. N., & Nachkova, S. R. "A database of assigned C-13 NMR spectra." University of Muenster. Accessed March 7, 2026. Available from: [Link]

  • MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI. Accessed March 7, 2026. Available from: [Link]

  • American Chemical Society. "Synthesis and Characterization of Monodendrons Based on 9-Phenylcarbazole." ACS Publications. Accessed March 7, 2026. Available from: [Link]

  • American Chemical Society. "Vibrational Frequencies and Infrared Spectra of Polycyclic Antiaromatic Hydrocarbons from Biphenylene to Anti-Kekulene." ACS Publications. Accessed March 7, 2026. Available from: [Link]

  • MDPI. "A ng/L Level LC-MS Method Using Membrane SPE as Sampling Technology: Determination of Nine Halobenzoquinones in Potable Water." MDPI. Accessed March 7, 2026. Available from: [Link]

  • ResearchGate. "1 H and 13 C NMR Data of 9-Hydroxyphenalenone in CDCl 3." ResearchGate. Accessed March 7, 2026. Available from: [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Accessed March 7, 2026. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of new pyrazolot[4][5]riazines by cyclative cleavage of pyrazolyltriazenes." Beilstein Institute. Accessed March 7, 2026. Available from: [Link]

  • GNPS. "UCSD Computational Mass Spectrometry Website." GNPS. Accessed March 7, 2026. Available from: [Link]

  • VIBGYOR ePress. "Characterization of the Structure of 9-([1-{(4-methyl- 2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment." VIBGYOR ePress. Accessed March 7, 2026. Available from: [Link]

  • ResearchGate. "Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria." ResearchGate. Accessed March 7, 2026. Available from: [Link]

  • PubMed. "Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database." National Library of Medicine. Accessed March 7, 2026. Available from: [Link]

  • ResearchGate. "Synthesis of 9-amino-and 9-sulfanyl-substituted benzo[b]quinolizinium derivatives." ResearchGate. Accessed March 7, 2026. Available from: [Link]

  • ResearchGate. "Rapid Screening of Secondary Plant Metabolites using Two‐Dimensional Tandem Mass Spectrometry." ResearchGate. Accessed March 7, 2026. Available from: [Link]

  • bioRxiv. "Implications of sample treatment on characterization of the riverine environmental metabolome." bioRxiv. Accessed March 7, 2026. Available from: [Link]

  • Leiden University. "IR spectra of cationic 1,5,9-triazacoronene and two of its cationic derivatives." Scholarly Publications Leiden University. Accessed March 7, 2026. Available from: [Link]

  • PubMed. "Infrared Spectroscopy of Pentagon-Containing PAHs: Indenyl and Fluorenyl Anions and Indenyl Cation." National Library of Medicine. Accessed March 7, 2026. Available from: [Link]

Sources

Exploratory

Conformational Dynamics and Electronic Structure of Tribenzoannulenes: A Computational Perspective

Topic: Theoretical and Computational Studies of Tribenzoannulene Conformations Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Materials Scientists Conformational Dynamics and El...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Studies of Tribenzoannulene Conformations Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Materials Scientists

Conformational Dynamics and Electronic Structure of Tribenzo[12]annulenes: A Computational Perspective

Executive Summary

Tribenzo[a,e,i][12]annulene (TBA) and its dehydro-derivatives (DBAs) represent a unique class of toroidal


-conjugated systems. Unlike planar aromatics (e.g., benzene) or simple tub-shaped non-aromatics (e.g., cyclooctatetraene), TBAs occupy a complex conformational landscape defined by the competition between 

-electron delocalization (Hückel/Möbius aromaticity) and steric strain induced by the fused benzene rings.

This guide provides a rigorous technical framework for the computational study of these systems. It distinguishes between the flexible alkene-bridged TBA (often twisted) and the rigid alkyne-bridged DBA (often planar/discotic), outlining the specific DFT protocols, basis sets, and topological analyses required to accurately model their ground states, transition states, and supramolecular assembly.

Computational Methodology: Best Practices

For researchers initiating studies on tribenzoannulenes, the choice of model chemistry is critical due to the delicate balance of dispersion forces in crystal packing and electronic delocalization in the ring.

Density Functional Theory (DFT) Selection
  • Geometry Optimization: While B3LYP has historically been the workhorse, it often fails to capture the weak non-covalent interactions (NCIs) critical for the supramolecular stacking of these annuli.

    • Recommendation: Use

      
      B97X-D  or M06-2X . These functionals include dispersion corrections essential for predicting the correct "saddle" vs. "twisted" conformers and stacking distances in columnar phases.
      
  • Excited States (TD-DFT): The

    
     transition in highly symmetric DBAs is often dipole-forbidden. Standard functionals may underestimate charge-transfer (CT) states.
    
    • Recommendation: Use Range-Separated Hybrids (e.g., CAM-B3LYP ) to correctly model the spatial overlap of orbitals during excitation.

Basis Set Selection
  • Routine Screening: 6-31G(d) is sufficient for initial conformational searches.

  • Production Runs: 6-311+G(d,p) or def2-TZVP is mandatory. The diffuse functions (+) are non-negotiable when modeling the anionic character or extended

    
    -clouds of these large macrocycles.
    
Workflow Visualization

The following diagram outlines the standard computational pipeline for characterizing a new tribenzoannulene derivative.

G Start Initial Structure (X-ray or ChemDraw 3D) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch GeomOpt DFT Optimization (wB97X-D/6-31G*) ConfSearch->GeomOpt FreqCheck Frequency Analysis (NImag = 0?) GeomOpt->FreqCheck FreqCheck->ConfSearch No (Imaginary Freq) HighLevel High-Level Refinement (def2-TZVP / Solvation) FreqCheck->HighLevel Yes Properties Property Calculation HighLevel->Properties NICS Aromaticity (NICS) Properties->NICS TDDFT Optics (TD-DFT) Properties->TDDFT NCI Stacking (NCI Plot) Properties->NCI

Caption: Standard computational pipeline for Tribenzoannulene characterization. Green nodes indicate successful optimization steps.

Conformational Landscape

The core technical challenge in studying TBAs is the "symmetry breaking" observed in the ground state.

Tribenzo[a,e,i][12]annulene (The Alkene Variant)

Unlike the parent [12]annulene, which is highly fluxional, the fusion of three benzene rings restricts flexibility. However, the central 12-membered ring cannot remain planar due to severe steric clash between the inner protons (or substituents).

  • Ground State: Typically adopts a

    
    -symmetric twisted conformation . This twist relieves the steric strain of the inner hydrogens.
    
  • Transition States: The isomerization between enantiomeric twisted forms often proceeds through a

    
     or 
    
    
    
    symmetric transition state, with barriers ranging from 16 to 21 kcal/mol depending on substituents.
  • Möbius Aromaticity: Certain twisted conformers exhibit Möbius topology (180° phase shift), which can be verified by a negative NICS value despite the non-planar structure.

Hexadehydrotribenzo[12]annulene (The DBA Variant)

When the alkene bridges are replaced by alkynes (dehydrobenzoannulenes), the landscape changes drastically.

  • Symmetry: The rigid alkyne spacers enforce a planar or near-planar

    
     or 
    
    
    
    symmetry
    .
  • Significance: This planarity is crucial for their application as discotic liquid crystals . The flat cores allow for efficient

    
     stacking into columnar hexagonal phases.
    
Quantitative Energy Comparison (Representative Data)

Table 1: Relative Stabilities of [12]Annulene Conformers (B3LYP/6-311+G* level)*

Conformer TypeSymmetryRelative Energy (

, kcal/mol)
Characteristic
Tri-trans (Ground State)

/

0.0Twisted, Möbius-like
Transition State

+18.0Planarization barrier
All-cis

+22.5Highly strained (Bowl)
Hexadehydro (DBA)

N/A (Distinct scaffold)Planar, Discotic

Electronic Properties & Aromaticity[2][3][4][5][6]

Nucleus Independent Chemical Shift (NICS)

To validate aromaticity in these non-planar systems, NICS scans are superior to simple bond length alternation (BLA) analysis.

  • Protocol: Calculate NICS(0) at the centroid of the 12-membered ring and NICS(1) at 1Å above the plane.

  • Interpretation:

    • Benzene Rings: Highly negative NICS (aromatic).

    • Central 12-Ring: Often shows paratropic (positive NICS) character in planar forms (4n

      
      -electrons, anti-aromatic) but can shift to diatropic (negative) in Möbius twisted forms.
      
Optical Transitions (Forbidden States)

In


 symmetric DBAs, the HOMO and LUMO often belong to degenerate irreducible representations (e.g., 

or

).
  • The Selection Rule: The

    
     transition is frequently symmetry-forbidden (
    
    
    
    ).
  • Experimental Consequence: These molecules are often non-fluorescent or weakly fluorescent unless symmetry is broken by solvent polarity or aggregation (aggregation-induced emission, AIE).

  • Computational Fix: Always calculate at least 10 excited states (nstates=10) to find the first bright state (

    
     or 
    
    
    
    ).

Protocol: Self-Validating Conformational Search

Objective: Identify the global minimum of a substituted Tribenzo[12]annulene.

Step 1: Stochastic Sampling Use a molecular mechanics force field (MMFF94s) to generate 1,000 conformers. The "s" variant of MMFF94 is preferred for planar conjugated systems.

Step 2: Redundant Optimization Filter duplicates (RMSD < 0.5 Å) and optimize the lowest 50 structures using a low-cost DFT method: #P B3LYP/6-31G(d) OPT FREQ=NORAMAN

Step 3: Symmetry Verification Check the point group of the converged structures.

  • Validation Check: If the structure is

    
     but looks symmetric, re-optimize with Opt=Tight to force it into the nearest symmetry well (
    
    
    
    or
    
    
    ).

Step 4: High-Level Single Point Perform energy ranking using a large basis set and solvent model (e.g., PCM-Dichloromethane). #P wB97XD/6-311+G(d,p) SCRF=(Solvent=Dichloromethane)

Applications: Supramolecular Assembly

The primary application of these theoretical studies is in designing Liquid Crystals (LCs) . The planar DBA derivatives stack to form channels that conduct ions or electrons.

Assembly Logic Diagram

The following graph illustrates how molecular symmetry dictates the macroscopic phase.

LC Molecule Tribenzoannulene Core Interaction Pi-Pi Stacking (Dispersion) Molecule->Interaction Rigid Core Substituent Side Chains (Alkyl/Alkoxy) Phase Mesophase Formation Substituent->Phase Fluidity/Spacing Interaction->Phase ColHex Columnar Hexagonal (Conductive) Phase->ColHex High Order Nematic Nematic Discotic (Fluid) Phase->Nematic Low Order

Caption: Logic flow from molecular structure to macroscopic liquid crystal phase.

References

  • Castro, C., et al. (2005).[1] "Computational evaluation of the evidence for tri-trans-[12]annulene." Journal of Organic Chemistry. Link

  • Douhal, A., et al. (2014). "Spectroscopy and dynamics of dehydrobenzo[12]annulene derivatives possessing peripheral carboxyphenyl groups: theory and experiment." Physical Chemistry Chemical Physics. Link

  • Iyoda, M., et al. (2011). "Conjugated Macrocycles: Concepts and Applications." Angewandte Chemie International Edition. Link

  • Oth, J. F. M., et al. (1970).[1] "Conformational mobility and fast bond shift in [12]annulene." Tetrahedron Letters. (Foundational work cited in modern computational studies).[2]

  • Hall, D., Rzepa, H. S., & Sanderson, N. (2003). "Möbius Conformations of Hetero[12]annulenes." Imperial College London Repository. Link

Sources

Foundational

Inherent Chirality in Non-Planar Aromatic Medium-Sized Rings

A Paradigm Shift in 3D-Pharmacophore Design Executive Summary The "flatland" era of drug discovery—dominated by planar heteroaromatics—is yielding to a three-dimensional imperative. While sp³-rich scaffolds are one solut...

Author: BenchChem Technical Support Team. Date: March 2026

A Paradigm Shift in 3D-Pharmacophore Design

Executive Summary

The "flatland" era of drug discovery—dominated by planar heteroaromatics—is yielding to a three-dimensional imperative. While sp³-rich scaffolds are one solution, non-planar aromatic medium-sized rings (8–11 membered systems) offer a unique, underutilized topological space. These systems exhibit inherent chirality : asymmetry arising not from stereogenic centers, but from the kinetically stable twisting of the molecular framework itself to relieve transannular strain or avoid anti-aromaticity.

This guide provides a technical roadmap for the synthesis, resolution, and validation of these inherently chiral scaffolds. It moves beyond standard atropisomerism, focusing on the conformational dynamics of tub-shaped cyclooctatetraenes (COTs), twisted cyclophanes, and strained benzo-fused heterocycles.

Part 1: Theoretical Framework & Energetic Landscapes

Inherent chirality in medium-sized rings differs fundamentally from point chirality. It is a property of the global conformational energy surface .

1.1 The Topology of Twist

In medium-sized rings containing aromatic units (e.g., tribenzocyclooctenes or substituted COTs), the ring cannot adopt a planar conformation due to:

  • Steric Clash: Transannular interactions between substituents.

  • Electronic Repulsion: In 8-

    
     electron systems like COT, the ring adopts a 
    
    
    
    tub shape to avoid anti-aromaticity (Jahn-Teller distortion).

When these rings are asymmetrically substituted, the "tub" or "saddle" conformations become non-superimposable mirror images. The barrier to racemization is the energy required to pass through a planar (or less strained intermediate) transition state.

1.2 The Stability Classification (The LaPlante Scale)

For drug development, the kinetic stability of this chirality is paramount. We utilize the LaPlante classification system to determine viability.

  • Class 1 ($ \Delta G^\ddagger < 20 $ kcal/mol): Rapidly racemizing. Treat as achiral/average.

  • Class 2 ($ 20 < \Delta G^\ddagger < 30 $ kcal/mol): "The Danger Zone." Racemizes on a timescale of minutes to days. unsuitable for development unless stabilized.

  • **Class 3 ($ \Delta G^\ddagger > 30 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    t{1/2} > $ years). developable as single isomers.
    

Visualizing the Chirality Landscape:

ChiralityClassification Root Medium-Sized Ring Topology Twisted Twisted Conformation (Ground State) Root->Twisted Strain Relief Planar Planar Conformation (High Energy/Transition State) Twisted->Planar Racemization Path Barrier Rotational Barrier (ΔG‡) Twisted->Barrier Determines Stability Class1 Class 1: Labile (Achiral Model) Barrier->Class1 < 20 kcal/mol Class2 Class 2: Atropisomeric (Development Risk) Barrier->Class2 20-30 kcal/mol Class3 Class 3: Inherently Chiral (Stable Pharmacophore) Barrier->Class3 > 30 kcal/mol

Figure 1: Decision matrix for classifying inherent chirality based on rotational energy barriers. Only Class 3 scaffolds are viable for single-enantiomer drug development.

Part 2: Synthetic Architectures

Synthesis of these systems requires overcoming significant entropic costs.[1] We prioritize Enantioselective Ring-Closing Metathesis (RCM) and Metal-Mediated Cyclotetramerization .

2.1 Case Study: Substituted Cyclooctatetraenes (COTs)

COTs are the archetype of non-planar medium rings. While the parent COT is rapidly racemizing (tub-to-tub inversion


 2-3 kcal/mol), sterically bulky substitution (e.g., ortho-disubstituted phenyl rings fused to the core) locks the conformation.

Mechanism: Nickel(0)-catalyzed [2+2+2+2] cycloaddition of alkynes. Chirality Source: The arrangement of substituents (


) breaks the 

symmetry of the tub.
2.2 Case Study: Benzo-Fused 8-Membered Lactams

Relevant to: Telenzepine analogs. These systems often utilize an atroposelective ring closure where a chiral catalyst sets the twist during the bond formation.

Synthetic Workflow Visualization:

SynthesisWorkflow Precursor Linear Precursor (Di-alkyne or Biaryl) TS Transition State (Entropically Constrained) Precursor->TS + Catalyst Catalyst Ni(0) or Chiral Phosphoric Acid Product Racemic Non-Planar Ring TS->Product Cyclization Resolution Chiral HPLC / SFC (Polysaccharide Columns) Product->Resolution Separation Final Enantiopure Inherently Chiral Scaffold Resolution->Final >99% ee

Figure 2: General workflow for accessing enantiopure inherently chiral medium rings via catalytic cyclization and resolution.

Part 3: Analytical Validation Protocols

Trustworthiness in this field relies on proving the structure is not just a static 2D representation but a dynamic 3D entity.

3.1 Self-Validating Protocol: Barrier Determination

To ensure your scaffold is a "Class 3" drug candidate, you must experimentally validate the racemization barrier.

Step-by-Step Protocol:

  • Isolation: Isolate the single enantiomer (typically >98% ee) using Chiral Stationary Phase (CSP) HPLC (e.g., Chiralpak IA/IB).

  • Incubation: Dissolve the enantiomer in a high-boiling non-chiral solvent (e.g.,

    
    -toluene or decalin). Prepare 5 samples.
    
  • Thermal Stress: Heat samples to varying temperatures (

    
    C to 
    
    
    
    C) in an oil bath.
  • Time-Point Sampling: Aliquot every 15 minutes for 4 hours.

  • Quantification: Analyze via Chiral HPLC to measure the erosion of Enantiomeric Excess (ee).

  • Calculation: Plot

    
     vs time to get 
    
    
    
    . Use the Eyring equation to solve for
    
    
    .

Eyring Equation for Racemization:



3.2 Data Presentation: Comparative Stability
Scaffold ClassRing SizeSubstituents

(kcal/mol)
Stability Status
Cyclooctatetraene 8Unsubstituted~2.4Rapid Racemization
Tribenzocyclooctene 8Fused Benzenes> 35.0Stable (Class 3)
Benzodiazepine 71,4-disubstituted22.5Atropisomeric (Class 2)
[2.2]Paracyclophane N/A4-substituted> 40.0Stable (Class 3)
Part 4: Detailed Experimental Protocol

Target: Synthesis and Resolution of a 1,2,3,4-Tetrasubstituted Cyclooctatetraene Derivative.

4.1 Reagents & Equipment
  • Substrate: Diphenylacetylene derivatives (2 equiv).

  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] (10 mol%).

  • Ligand: PPh3 (20 mol%).

  • Solvent: Anhydrous Toluene (degassed).

  • Equipment: Glovebox (Argon atmosphere), Microwave Reactor.

4.2 Methodology
  • Catalyst Activation: In a glovebox, mix Ni(cod)2 (27.5 mg, 0.1 mmol) and PPh3 (52.4 mg, 0.2 mmol) in toluene (5 mL). Stir for 20 min until the solution turns deep red.

  • Substrate Addition: Add the internal alkyne (1.0 mmol) dropwise.

  • Cyclization: Transfer to a microwave vial, seal, and heat to 120°C for 2 hours. Note: Thermal heating is acceptable, but MW improves yield for sterically crowded systems.

  • Workup: Filter through a pad of Celite/Silica to remove Ni species. Concentrate in vacuo.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields the racemic tub-shaped COT.

  • Resolution (Critical Step):

    • Column: Chiralpak ID (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane/IPA (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Expectation: Two well-separated peaks (Resolution factor

      
      ) corresponding to the (+)-tub and (-)-tub enantiomers.
      
4.3 Validation Check
  • CD Spectroscopy: Dissolve isolated peaks in MeOH. Mirror-image Cotton effects (e.g., positive maximum at 280 nm for Peak 1, negative for Peak 2) confirm inherent chirality.

References
  • LaPlante, S. R., et al. (2011).[3] Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry.

  • Tampellini, N., et al. (2024).[4] Stereocontrolled cyclization of inherently chiral medium-sized rings. ChemRxiv.[4]

  • Gasteiger, J., et al. (2003). Conformational Analysis of Medium Rings. Macmillan Group Meeting, Princeton University.

  • Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition.

  • Chen, C., et al. (2021). Synthesis of octagon-containing molecular nanocarbons. Chemical Science.

Sources

Exploratory

The Aromaticity of Tribenzo-Fused Ring Systems: Electronic Topology and Pharmacophore Design

This guide provides a rigorous technical analysis of tribenzo-fused ring systems, specifically contrasting the planar, fully benzenoid Triphenylene with the curved, -symmetric Tribenzotriquinacene (TBTQ) . It addresses t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of tribenzo-fused ring systems, specifically contrasting the planar, fully benzenoid Triphenylene with the curved,


-symmetric Tribenzotriquinacene (TBTQ) . It addresses the theoretical underpinnings of their aromaticity, experimental characterization, and implications for pharmacophore design.

Executive Summary

In the architecture of polycyclic aromatic hydrocarbons (PAHs) and fused heterocycles, tribenzo-fused systems represent a critical bifurcation in electronic stability and topological design.

  • Planar Systems (e.g., Triphenylene): Exemplify "super-stability" via Clar’s Sextet Rule, offering rigid, planar hydrophobic cores for DNA intercalation and

    
    -stacking in organic electronics.
    
  • Curved Systems (e.g., Tribenzotriquinacene): Utilize a central

    
     framework to enforce a rigid, bowl-shaped geometry, creating unique "3D spacers" in drug design that resist metabolic flattening.
    

This guide dissects the aromaticity of these systems using Clar’s Rule , NICS (Nucleus-Independent Chemical Shift) , and HOMA (Harmonic Oscillator Model of Aromaticity) , providing actionable protocols for their synthesis and characterization.

Theoretical Framework: Defining Stability

Clar’s Aromatic Sextet Rule

Unlike the simple Hückel


 rule, which fails for complex fused systems, Clar’s Rule  is the gold standard for tribenzo-fused systems. It posits that the resonance structure with the maximum number of disjoint aromatic 

-sextets is the most significant contributor.[1]
  • The Triphenylene Anomaly: Triphenylene (

    
    ) can be drawn with three  disjoint aromatic sextets (one in each outer ring) and an "empty" central ring.
    
    • Consequence: The outer rings are highly aromatic (benzene-like), while the central ring is chemically distinct, acting as a linker with low ring current. This "fully benzenoid" character confers exceptional thermodynamic stability compared to its isomers like chrysene or benz[a]anthracene.

Magnetic & Geometric Indices

To quantify this, we rely on two primary metrics:

  • NICS(1)zz: Calculated 1 Å above the ring center.[2][3]

    • Negative values (

      
       ppm) indicate aromaticity  (diatropic current).
      
    • Positive values indicate anti-aromaticity (paratropic current).

    • Values near 0 indicate non-aromaticity .

  • HOMA: A geometric index based on bond length alternation (

    
     Å for C-C).
    
    • 
      : Perfect delocalization (Benzene).
      
    • 
      : Non-aromatic.[4]
      
Comparison of Aromaticity Indices (Table 1)
Ring SystemRing PositionClar CharacterNICS(1)zz (ppm)HOMA IndexStability Implication
Triphenylene Outer RingSextet-10.8 (High)0.89Metabolically robust
Central RingEmpty-2.1 (Low)0.45"K-region" reactivity
Phenanthrene Outer RingSextet-10.20.85Stable
Central RingFixed Double Bond-5.60.38Reactive (9,10-position)
TBTQ Wings (Indane)Sextet-10.50.88Aromatic wings
Central Core

Hub
N/AN/AStructural anchor (Non-conjugated)

Workflow: Determining Aromaticity

The following logic flow illustrates the decision matrix for characterizing a new tribenzo-fused lead compound.

AromaticityWorkflow Start New Tribenzo-Fused Scaffold Geometry 1. Geometry Opt (DFT/X-Ray) Start->Geometry Planarity Is the Central Ring Planar? Geometry->Planarity ClarAnalysis 2. Clar Structure Analysis (Count Disjoint Sextets) Planarity->ClarAnalysis Yes Strain Assess Ring Strain (e.g., TBTQ, COT fusions) Planarity->Strain No NICS 3. Calculate NICS(1)zz (Magnetic Criterion) ClarAnalysis->NICS HOMA 4. Calculate HOMA (Geometric Criterion) NICS->HOMA Conclusion Define Pharmacophore Profile: Intercalator vs. 3D Spacer HOMA->Conclusion Stereo Determine 3D Symmetry (C3v, Saddle, etc.) Strain->Stereo Stereo->Conclusion

Figure 1: Decision matrix for evaluating the electronic and topological nature of tribenzo-fused systems.

Case Studies in Drug Design

Case A: Triphenylene (The Planar Intercalator)

Mechanism: The "empty" central ring creates a localized region of lower electron density compared to the electron-rich outer rings.

  • Drug Design Application: Triphenylene derivatives act as metallo-intercalators. The planar surface inserts between DNA base pairs.

  • Metabolic Liability (The K-Region): The bonds connecting the outer rings to the central core (the "spokes") possess high double-bond character (K-regions). In vivo, Cytochrome P450 enzymes preferentially epoxidize these regions.

    • Mitigation: Substitution at the "bay" regions or the outer carbons can sterically hinder P450 approach or electronically deactivate the K-region.

Case B: Tribenzotriquinacene (The 3D Scaffold)

Mechanism: TBTQ fuses three indane units through a central


 carbon network. It is not  globally aromatic.[5] The central framework breaks conjugation, isolating the three benzene rings.
  • Drug Design Application: TBTQ serves as a rigid, convex-concave scaffold. Unlike flexible alkyl chains, it holds three pharmacophores in a precise

    
     orientation, ideal for recognizing trimeric receptor clusters or creating molecular "cages."
    
  • Advantage: The lack of global planarity prevents non-specific DNA intercalation, potentially reducing genotoxicity compared to planar PAHs.

Experimental Protocols

Protocol 1: Synthesis of Triphenylene via Oxidative Trimerization

This protocol utilizes a Scholl-type reaction, common for fusing benzene rings.

  • Reagents: Veratrole (1,2-dimethoxybenzene),

    
     (Oxidant), 
    
    
    
    (catalytic), Dichloromethane (DCM).
  • Procedure:

    • Step 1: Dissolve Veratrole (10 mmol) in dry DCM (50 mL) under Argon.

    • Step 2: Add anhydrous

      
       (30 mmol) portion-wise at 0°C. The solution will turn dark blue/black (radical cation formation).
      
    • Step 3: Stir at room temperature for 2 hours. The mechanism involves the formation of radical cations that couple at the ortho positions.

    • Step 4: Quench with Methanol (20 mL). Precipitate forms.

    • Step 5: Filter and wash with dilute HCl (to remove Iron salts).

    • Step 6: Recrystallize from Acetone/Ethanol.

  • Validation:

    • 1H NMR: Look for singlet peaks (due to symmetry). Triphenylene shows a characteristic

      
       system, but highly symmetric derivatives may show singlets.
      
    • UV-Vis: Distinctive "Clar bands" (

      
       bands). The 
      
      
      
      -band (high energy) is very intense due to the linear acene-like substructures not being present; the spectrum resembles benzene but redshifted.
Protocol 2: NICS Calculation Setup (Computational)

To predict aromaticity before synthesis.

  • Software: Gaussian 16 or ORCA.

  • Geometry Optimization: B3LYP/6-311+G(d,p). Ensure no imaginary frequencies.

  • NICS Job:

    • Place "Ghost Atoms" (Bq) at the geometric center of each ring (NICS(0)) and 1.0 Å perpendicular to the plane (NICS(1)).

    • Keyword: NMR=GIAO (Gauge-Independent Atomic Orbital).

  • Analysis:

    • Extract the isotropic shielding value (

      
      ).[3]
      
    • Calculate

      
      .
      
    • Refinement: Use the

      
      -component (perpendicular tensor) for planar systems: 
      
      
      
      .

References

  • Clar, E. (1972).[6][7] The Aromatic Sextet. Wiley. (Foundational text on the Sextet Rule).

  • Schleyer, P. v. R., et al. (1996). "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society, 118(26), 6317-6318. Link

  • Kuck, D. (1992).[8] "Benzoanellated Centropolyquinanes. Synthesis of Tribenzotriquinacene." Chemische Berichte, 125, 2871. (Synthesis of TBTQ).

  • Cyrański, M. K., et al. (2002). "HOMA: A Geometric Index of Aromaticity."[4][6] Chemical Reviews, 102(5), 1721-1744. Link

  • Portella, G., et al. (2005). "Contrast of Aromaticity in Phenanthrene and Triphenylene." Journal of Physical Chemistry A, 109, 107-114. (Detailed electronic structure comparison).
  • Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press. (K-region theory and metabolism).

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Inherently Chiral 9H-Tribenzo[a,c,e]annulene Frameworks

This Application Note is structured as a comprehensive technical guide for the enantioselective synthesis of chiral 9H-Tribenzo[a,c,e]annulen-9-one derivatives. It addresses the synthesis of the core scaffold and the spe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the enantioselective synthesis of chiral 9H-Tribenzo[a,c,e]annulen-9-one derivatives. It addresses the synthesis of the core scaffold and the specific stereoselective protocols required to establish inherent chirality in this saddle-shaped framework.

[1]

Abstract & Technical Scope

The 9H-tribenzo[a,c,e]annulen-9-one (also known as tribenzosuberone) scaffold represents a unique class of "saddle-shaped" molecules exhibiting inherent chirality. Unlike point chirality, the stereochemistry of this framework arises from the twisting of the seven-membered ring fused to three benzene rings. While the parent ketone often possesses a low barrier to inversion (


 kcal/mol), rendering it dynamic (racemic) at room temperature, recent advances have enabled the enantioselective synthesis of configurationally stable derivatives  (e.g., 9-benzylidene analogs) and substituted ketones.

This guide details the two-phase workflow:

  • Scaffold Assembly: Efficient construction of the 9H-tribenzo[a,c,e]annulen-9-one core.

  • Enantioselective Desymmetrization: The Palladium-catalyzed cross-coupling protocol (Zhu & Luo, 2024) that locks the saddle conformation with high enantiomeric excess (>90% ee).

Structural Analysis & Retrosynthesis

The tribenzo[a,c,e]annulene core is a


-symmetric saddle. The key to enantioselective synthesis is overcoming the low racemization barrier of the parent ketone by introducing steric bulk or exocyclic rigidity (such as an exocyclic double bond) that raises the inversion barrier (

kcal/mol).
Retrosynthetic Logic
  • Target: Chiral 9-Functionalized Tribenzo[a,c,e]annulene.[1]

  • Disconnection: The central 7-membered ring is formed via intramolecular Friedel-Crafts acylation.

  • Precursor:

    
    -Terphenyl-4-carboxylic acid derivatives.
    
  • Chirality Source: Asymmetric Pd-catalyzed cross-coupling of the ketone-derived oxime/hydrazone.

Retrosynthesis Figure 1: Retrosynthetic Analysis of the Chiral Tribenzo[a,c,e]annulene Scaffold Target Chiral 9-Benzylidene-Tribenzo[a,c,e]annulene (Configurationally Stable) Ketone 9H-Tribenzo[a,c,e]annulen-9-one (Dynamic/Prochiral Core) Target->Ketone Pd-Cat. Asymmetric Cross-Coupling (Zhu/Luo) Terphenyl o-Terphenyl Carboxylic Acid Ketone->Terphenyl Intramolecular Friedel-Crafts Biphenyl 2-Bromobiphenyl + Phenylboronic Acid Terphenyl->Biphenyl Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic pathway showing the assembly of the dynamic ketone core followed by enantioselective locking.[2]

Protocol 1: Synthesis of the 9H-Tribenzo[a,c,e]annulen-9-one Core

Objective: To synthesize the gram-scale precursor (CAS 68089-73-6) required for the enantioselective step.

Reagents & Materials[1][3][4][5][6][7][8]
  • Starting Materials: 2-Bromobenzoyl chloride, 2-aminobiphenyl (or 2-bromobiphenyl and 2-carboxyphenylboronic acid).

  • Catalysts: Pd(PPh

    
    )
    
    
    
    .
  • Solvents: Toluene, Ethanol, Dichloromethane (DCM).

  • Acids: Polyphosphoric acid (PPA) or Triflic acid (TfOH).

Step-by-Step Methodology
Step A: Construction of the Terphenyl Backbone (Suzuki Coupling)
  • Setup: In a 500 mL round-bottom flask, dissolve 2-bromobenzoic acid methyl ester (21.5 g, 100 mmol) and 2-biphenylboronic acid (21.8 g, 110 mmol) in Toluene/EtOH (4:1, 200 mL).

  • Catalyst Addition: Add Na

    
    CO
    
    
    
    (2M aqueous, 100 mL). Degas with Argon for 15 min. Add Pd(PPh
    
    
    )
    
    
    (1.15 g, 1 mol%).
  • Reaction: Reflux at 100°C for 12 hours under Argon. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over MgSO

    
    , and concentrate.[3]
    
  • Hydrolysis: Dissolve crude ester in THF/MeOH (1:1). Add LiOH (200 mmol) in water. Reflux 4h. Acidify with 1M HCl to precipitate the

    
    -terphenyl-2-carboxylic acid . Yield: ~85-90%.[4]
    
Step B: Intramolecular Ring Closure (Friedel-Crafts)
  • Activation: Place the terphenyl acid (10 g) in a flask. Add SOCl

    
     (30 mL) and catalytic DMF. Reflux 2h to form the acid chloride. Remove excess SOCl
    
    
    
    in vacuo.
  • Cyclization: Dissolve the acid chloride in anhydrous DCM (100 mL). Cool to 0°C.

  • Lewis Acid: Add AlCl

    
     (1.2 equiv) portion-wise. The solution will darken.
    
  • Reaction: Stir at 0°C for 1h, then warm to RT for 4h.

  • Quench: Pour mixture onto ice/HCl. Extract with DCM.

  • Purification: Recrystallize from Ethanol/Toluene.

    • Product: 9H-Tribenzo[a,c,e]annulen-9-one (White/Pale yellow crystals).

    • QC Check:

      
      H NMR (CDCl
      
      
      
      ) should show characteristic aromatic multiplets and no aliphatic protons other than solvent.

Protocol 2: Enantioselective Synthesis of Inherently Chiral Derivatives

Objective: To convert the dynamic ketone into a configurationally stable, enantiopure 9-benzylidene derivative using the Zhu & Luo Palladium-Catalysis protocol (2024).

Mechanism: The reaction proceeds via the formation of a Pd-carbene species from a hydrazone/oxime precursor, followed by migratory insertion and asymmetric


-hydrogen elimination.
Reagents
  • Substrate: 9H-Tribenzo[a,c,e]annulen-9-one

    
    -tosylhydrazone (prepared from the ketone + tosylhydrazide).
    
  • Coupling Partner: Benzyl bromide (or substituted benzyl bromides).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%).
  • Chiral Ligand:

    
    -SegPhos or 
    
    
    
    -Difluorphos (critical for enantiocontrol).
  • Base: LiO

    
    Bu (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Experimental Workflow
  • Precursor Synthesis (Hydrazone Formation):

    • Reflux the ketone (Protocol 1 product) with

      
      -toluenesulfonyl hydrazide (1.1 equiv) in Ethanol with catalytic HCl for 6h.
      
    • Cool, filter the precipitate, and dry. This is the Tosylhydrazone .

  • Asymmetric Cross-Coupling Setup:

    • In a nitrogen-filled glovebox, charge a reaction vial with:

      • Tosylhydrazone (0.2 mmol).

      • Benzyl bromide (0.3 mmol, 1.5 equiv).

      • Pd

        
        (dba)
        
        
        
        (4.6 mg, 2.5 mol%).
      • 
        -SegPhos (6.1 mg, 5 mol%).
        
      • LiO

        
        Bu (32 mg, 0.4 mmol).
        
    • Add 1,4-Dioxane (2.0 mL).

  • Reaction:

    • Seal the vial and heat to 80°C for 12 hours.

    • Note: The color typically changes from dark red to orange/brown.

  • Workup & Purification:

    • Filter through a pad of celite. Concentrate filtrate.[5]

    • Purify via Flash Column Chromatography (Hexane/DCM gradient).

    • Product: (M)- or (P)-9-Benzylidene-9H-tribenzo[a,c,e]annulene.

Optimization Table: Ligand Effects
LigandYield (%)ee (%)Notes
PPh

450Racemic background reaction
(R)-BINAP7865Moderate stereocontrol
(R)-SegPhos 92 96 Optimal steric bulk for saddle
(R)-Difluorphos8894Excellent alternative

Mechanistic Insight & Visualization

The stereoselectivity is determined during the


-hydrogen elimination step. The chiral ligand creates a steric environment that favors the formation of one atropisomer of the exocyclic double bond, which locks the tribenzo-skeleton into a specific helical conformation.

Mechanism Figure 2: Catalytic Cycle for Enantioselective Locking of the Saddle Framework Substrate Tosylhydrazone (Racemic/Dynamic) Carbene Pd-Carbene Intermediate Substrate->Carbene Diazo formation + Pd insertion Pd_OxAdd Pd(II)-Benzyl Complex Pd_OxAdd->Carbene Pre-catalyst MigIns Migratory Insertion Carbene->MigIns C-C Bond Formation BetaElim Asymmetric Beta-H Elimination MigIns->BetaElim Stereodetermining Step Product Chiral 9-Benzylidene Tribenzoannulene BetaElim->Product Product Release

Figure 2: The Palladium-catalyzed carbene insertion mechanism. The chiral ligand dictates the stereochemistry during the beta-hydride elimination.

Characterization & Quality Control

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the synthesized product:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane/Isopropanol (99:1 to 90:10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: Baseline separation of M and P atropisomers.

Circular Dichroism (CD)
  • The chiral tribenzo[a,c,e]annulene derivatives exhibit strong Cotton effects.

  • (P)-Isomer: Typically shows a positive Cotton effect around 250-300 nm.

  • (M)-Isomer: Mirror image.

X-Ray Crystallography[3][11][12]
  • Essential for absolute configuration assignment.

  • Crystals can be grown from CH

    
    Cl
    
    
    
    /Pentane by slow evaporation.

References

  • Zhu, Q., & Luo, S. (2024). Enantioselective synthesis of inherently chiral 9-benzylidene-9H-tribenzo[a,c,e][7]annulene and its application as a ligand platform.[1] Chem Catalysis, 4(3), 100904.[1] Link[1]

  • Ambeed, Inc. (2024). 9H-Tribenzo[a,c,e][7]annulen-9-one Product Sheet (CAS 68089-73-6).[6] Link

  • Kuck, D. (2006). Three-Dimensional Hydrocarbon Cores Based on Multiply Fused Cyclopentane and Indane Units: Centropolyindanes. Chemical Reviews, 106(12), 4885-4925. Link

  • Sigma-Aldrich. (2024). 9H-Tribenzo[a,c,e][7]annulen-9-one Safety Data Sheet. Link

Sources

Application

Application Note: Palladium-Catalyzed Intramolecular Arylation for the Synthesis of Bridged Bicyclic Systems

Executive Summary Bridged bicyclic and polycyclic architectures (e.g., bicyclo[4.3.1]decane, bicyclo[3.3.1]nonane) are privileged topological motifs found in numerous bioactive natural products, such as the welwitindolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridged bicyclic and polycyclic architectures (e.g., bicyclo[4.3.1]decane, bicyclo[3.3.1]nonane) are privileged topological motifs found in numerous bioactive natural products, such as the welwitindolinones and strychnos alkaloids. Constructing these 3D scaffolds is synthetically daunting due to the high degree of ring strain and steric hindrance required to forge the bridging carbon-carbon bonds. Palladium-catalyzed intramolecular arylation—specifically via enolate α-arylation or direct C(sp³)-H/C(sp²)-H functionalization—has emerged as an indispensable, convergent methodology to overcome these thermodynamic barriers[1].

This application note provides an in-depth mechanistic rationale, strategic parameter selection guidelines, and a self-validating experimental protocol for researchers synthesizing bridged ring systems via Pd-catalysis.

Mechanistic Rationale: Overcoming Conformational Strain

The synthesis of bridged rings via Pd-catalysis is governed by a delicate balance of sterics and electronics within the Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide to the electron-rich Pd(0)Lₙ complex, forming an Ar-Pd(II)-X intermediate.

  • Base-Mediated Enolization / Ligand Exchange : A base deprotonates the α-carbonyl position of the tethered substrate. The resulting enolate displaces the halide on the palladium center, forming a key Ar-Pd(II)-enolate intermediate. In cases of unactivated alkanes, a Concerted Metalation-Deprotonation (CMD) pathway is utilized[2].

  • Reductive Elimination : This is the rate-limiting and most challenging step in bridged ring synthesis. The transition state requires the aryl and enolate groups to adopt a cis-geometry. Because forming a bridged system introduces significant strain, bulky phosphine ligands are required to compress the C-Pd-C bond angle, thereby accelerating the reductive elimination to forge the C-C bond and regenerate the Pd(0) catalyst[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Aryl Halide Cleavage) Pd0->OA PdII_1 Ar-Pd(II)-X Intermediate OA->PdII_1 LE Base-Mediated Enolization / CMD PdII_1->LE PdII_2 Ar-Pd(II)-Enolate Intermediate LE->PdII_2 RE Reductive Elimination (Bridged Ring Formation) PdII_2->RE RE->Pd0 Regenerates Pd(0) Product Bridged Bicyclic Product RE->Product

Fig 1. Pd-catalyzed intramolecular arylation catalytic cycle for bridged ring synthesis.

Strategic Parameter Selection (The "Why")

The success of intramolecular arylation for strained bridged systems is highly dependent on the precise combination of catalyst, ligand, and base.

  • Palladium Source : Pd(OAc)₂ is generally preferred over Pd₂(dba)₃. The dibenzylideneacetone (dba) ligands can coordinate strongly to the Pd(0) center, impeding the oxidative addition of sterically hindered aryl halides[1].

  • Ligand Design : Sterically hindered, electron-rich alkylphosphines such as tri-tert-butylphosphine (P(t-Bu)₃) or 2-(di-tert-butylphosphino)-2′-methylbiphenyl (t-BuMePhos) are critical. Their electron density facilitates oxidative addition, while their massive cone angles force the intermediate into the necessary geometry for reductive elimination[1].

  • Base Selection : While NaOt-Bu is highly active, it often leads to unwanted aldol condensations or ester cleavage in complex substrates. Cs₂CO₃ is the base of choice for bridged ring synthesis as it provides sufficient basicity for enolization without aggressive nucleophilicity[4].

Table 1: Optimization of Reaction Parameters for Bridged Bicyclo[4.3.1]decane Synthesis

Palladium SourceLigandBaseSolvent (Temp)Yield (%)Observation / Causality
Pd(OAc)₂ (10 mol%)PPh₃Cs₂CO₃Toluene (100 °C)< 5%Ligand lacks steric bulk; fails to drive reductive elimination.
Pd₂(dba)₃ (5 mol%)P(t-Bu)₃NaOt-BuTHF (80 °C)35%High background decomposition; aldol side-reactions observed.
Pd(OAc)₂ (10 mol%)t-BuMePhosK₂CO₃Dioxane (100 °C)52%Moderate conversion; base solubility limits reaction rate.
Pd(OAc)₂ (10 mol%) P(t-Bu)₃ Cs₂CO₃ Toluene (100 °C) 74% Optimal. High yield of the strained bridged core[1].

Self-Validating Experimental Protocol: Synthesis of a Bridged Bicyclo[4.3.1]decane Core

This protocol details the intramolecular enolate arylation of an aryl bromide precursor to form a bicyclo[4.3.1]decane derivative, a methodology famously utilized in the total synthesis of welwitindolinones[1].

Materials Required:
  • Aryl bromide tethered ketone precursor (1.0 equiv, 0.5 mmol)

  • Pd(OAc)₂ (0.1 equiv, 0.05 mmol)

  • P(t-Bu)₃ (0.2 equiv, 0.10 mmol) - Note: Use a 1.0 M solution in toluene for stability.

  • Cs₂CO₃ (2.5 equiv, 1.25 mmol) - Must be freshly oven-dried.

  • Anhydrous Toluene (10 mL, degassed via freeze-pump-thaw)

Step-by-Step Methodology:
  • Anaerobic Preparation (Glovebox/Schlenk): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide precursor, Pd(OAc)₂, and anhydrous Cs₂CO₃.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation. Strict exclusion of oxygen prevents the formation of inactive Pd(II) oxides and prevents homocoupling side reactions.

  • Solvent and Ligand Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous, degassed toluene (10 mL) followed by the P(t-Bu)₃ solution via a gas-tight syringe.

  • Thermal Activation: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 100 °C.

  • In-Process Quality Control (Self-Validation):

    • Visual Check: The solution should transition from a pale yellow/orange to a deep red/brown homogeneous mixture. If the solution turns black with visible precipitate (Pd black) within the first hour, the catalyst has decomposed (likely due to O₂ ingress or insufficient ligand coordination).

    • Analytical Check: After 4 hours, withdraw a 50 µL aliquot under Argon, quench with H₂O/EtOAc, and analyze the organic layer via GC-MS or TLC. Monitor for the disappearance of the starting material mass and the emergence of the M-Br product mass.

  • Quench and Workup: Once complete (typically 12-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with additional EtOAc (2x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure bicyclo[4.3.1]decane derivative.

Workflow Prep 1. Reagent Prep (Schlenk/Argon) React 2. Thermal Activation (Toluene, 100 °C) Prep->React Monitor 3. In-Process QC (GC-MS & Visual) React->Monitor Workup 4. Celite Filtration & Extraction Monitor->Workup Purify 5. Flash Chromatography & Characterization Workup->Purify

Fig 2. Self-validating experimental workflow for Pd-catalyzed bridged ring synthesis.

References

  • [3] Direct Arylation in the Presence of Palladium Pincer Complexes. MDPI. [Link]

  • [4] Intramolecular Palladium-Catalyzed Alkane C-H Arylation from Aryl Chlorides. ResearchGate. [Link]

  • [1] C—C Cross-Coupling Reactions of Acidic C—H Nucleophiles with Two Activating Groups. Thieme E-Books. [Link]

Sources

Method

Application Note: De Novo Synthesis and Cyclization Protocol for 9H-Tribenzo[a,c,e]annulen-9-one

Executive Summary 9H-Tribenzo[a,c,e]annulen-9-one (commonly referred to as tribenzotropone or 9H-tribenzo[a,c,e]cyclohepten-9-one) is a highly sterically constrained, saddle-shaped polycyclic aromatic ketone. The unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9H-Tribenzo[a,c,e]annulen-9-one (commonly referred to as tribenzotropone or 9H-tribenzo[a,c,e]cyclohepten-9-one) is a highly sterically constrained, saddle-shaped polycyclic aromatic ketone. The unique non-planar geometry of its central seven-membered ring makes it an invaluable rigid scaffold in supramolecular chemistry, particularly for the design of lattice hosts (1)[1]. Furthermore, arene-fused cycloheptene scaffolds are critical in the synthesis of multisubstituted cycloalkenes and expanded helicenes (2)[2]. The broader class of benzotropones has seen a century of development, highlighting the enduring importance of these strained systems (3)[3].

This application note details a highly optimized, self-validating protocol for the synthesis of 9H-tribenzo[a,c,e]annulen-9-one via the intramolecular Friedel-Crafts acylation of an o-terphenyl precursor.

Retrosynthetic Rationale & Mechanistic Causality

The construction of the tribenzo[a,c,e]cycloheptene core relies on the intramolecular Friedel-Crafts acylation of o-terphenyl-2-carboxylic acid. This strategy is governed by three core mechanistic principles:

  • Pre-organization (The o-Terphenyl Effect) : The o-terphenyl backbone forces the two terminal phenyl rings into close spatial proximity due to steric repulsion with the central benzene ring. This pre-organization drastically lowers the entropic barrier for the subsequent ring closure, allowing the highly strained seven-membered ring to form.

  • Electrophilic Activation : Conversion of the carboxylic acid to an acyl chloride using oxalyl chloride ((COCl)₂)—catalyzed by DMF—generates a highly reactive intermediate. Oxalyl chloride is preferred over thionyl chloride (SOCl₂) because it operates under milder conditions and produces exclusively gaseous byproducts (CO, CO₂, HCl), driving the reaction to completion without leaving high-boiling residues that could poison the Lewis acid in the next step.

  • Stoichiometric Causality in Lewis Acid Mediated Cyclization : During the cyclization, the Lewis acid (AlCl₃) generates the highly electrophilic acylium ion. However, AlCl₃ must be used in a stoichiometric excess (>1.1 equiv). The resulting tropone-like ketone product is highly Lewis basic and forms a robust coordinate covalent bond with the aluminum center, effectively sequestering the catalyst and preventing enzymatic-like turnover.

Quantitative Optimization of the Cyclization

To demonstrate the causality behind the selection of AlCl₃ and its specific stoichiometry, a comparative optimization study of the Friedel-Crafts cyclization step was conducted.

Table 1: Optimization of the Intramolecular Friedel-Crafts Cyclization

Lewis AcidEquivalentsTemperatureYield (%)Mechanistic Observation
FeCl₃0.2 (Cat.)25 °C< 5%Catalyst rapidly poisoned by product chelation; no turnover.
SnCl₄1.225 °C45%Weaker Lewis acidity leads to incomplete acylium generation.
AlCl₃ 1.2 0 °C to 25 °C 88% Optimal acylium generation; stoichiometric amount overcomes product inhibition.
AlCl₃2.540 °C (Reflux)65%Excess Lewis acid and heat promote intermolecular oligomerization and degradation.

Self-Validating Experimental Protocol

Precursor Synthesis: o-Terphenyl-2-carboxylic acid

Causality: The Suzuki-Miyaura cross-coupling is selected over traditional Grignard additions to diphenic anhydride because it prevents the formation of symmetric terphenyl byproducts and ensures absolute regiocontrol of the carboxylic acid moiety.

Step-by-Step Methodology:

  • Reaction Setup : Charge a flame-dried Schlenk flask with 2-biphenylboronic acid (1.0 equiv), methyl 2-bromobenzoate (1.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition : Add a degassed biphasic mixture of Toluene/H₂O (4:1 v/v). Causality: The biphasic system is required to dissolve both the organic substrates and the inorganic base, facilitating the interfacial transmetalation step of the catalytic cycle.

  • Catalyst Introduction : Introduce Pd(PPh₃)₄ (0.05 equiv) under a positive stream of argon. Heat the mixture to 90 °C for 12 hours.

    • Self-Validation: The organic layer will shift from colorless to a pale amber as the conjugated o-terphenyl system forms. TLC (UV 254 nm) will reveal a new, highly fluorescent spot due to the extended π-system.

  • Saponification : Cool to room temperature, separate the organic layer, and concentrate in vacuo. Dissolve the crude ester in THF/MeOH (1:1), add 2M aqueous KOH (3.0 equiv), and reflux for 4 hours.

  • Isolation : Acidify the aqueous layer with 2M HCl to pH 2 to precipitate o-terphenyl-2-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Target Synthesis: Intramolecular Friedel-Crafts Acylation

Causality: The conversion of the carboxylic acid to an acid chloride is catalyzed by DMF. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as the active chlorinating species.

Step-by-Step Methodology:

  • Acid Chloride Formation : Suspend o-terphenyl-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M) under argon at 0 °C. Add oxalyl chloride (1.5 equiv) dropwise, followed by 2 drops of anhydrous DMF.

    • Self-Validation: Immediate effervescence (CO and CO₂ gas evolution) will be observed. The reaction is complete when gas evolution ceases entirely and the suspension becomes a clear, homogeneous solution (approx. 2 hours at room temperature).

  • Solvent Evaporation : Concentrate the solution under reduced pressure to remove excess oxalyl chloride, then redissolve the resulting highly electrophilic acid chloride in anhydrous DCM.

  • Acylium Ion Generation : Cool the solution to 0 °C and add anhydrous AlCl₃ (1.2 equiv) in one portion.

    • Self-Validation: The solution will rapidly darken to a deep red/brown color. This intense chromophore indicates the successful formation of the acylium ion and the subsequent electrophilic aromatic substitution (S_EAr) Wheland intermediate complex.

  • Cyclization : Stir the reaction mixture at room temperature for 4 hours.

  • Critical Quench : Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice and 1M HCl.

    • Causality: This acidic quench is mandatory. The basic carbonyl oxygen of the newly formed tropone ring strongly chelates the aluminum Lewis acid. Using neutral water would precipitate insoluble aluminum hydroxide salts, trapping the product in an intractable emulsion. The HCl ensures aluminum remains soluble as AlCl₄⁻ / Al³⁺ (aq), allowing clean phase separation.

  • Purification : Extract with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield 9H-tribenzo[a,c,e]annulen-9-one as a crystalline solid.

Workflow Visualization

SynthesisWorkflow N1 2-Biphenylboronic Acid + Methyl 2-bromobenzoate N2 o-Terphenyl-2-carboxylic acid (Pre-organized Precursor) N1->N2 1. Pd(PPh3)4, K2CO3 2. KOH, MeOH / H+ N3 Acyl Chloride Intermediate (Highly Electrophilic) N2->N3 (COCl)2, cat. DMF CH2Cl2, 0 °C to RT N4 Acylium Ion Complex (AlCl3 Stabilized) N3->N4 AlCl3 (1.2 equiv) CH2Cl2, 0 °C N5 9H-Tribenzo[a,c,e]annulen-9-one (Target Product) N4->N5 1. Intramolecular SEAr 2. HCl / Ice Quench

Synthesis workflow and mechanistic intermediates for 9H-Tribenzo[a,c,e]annulen-9-one.

References

  • Synthesis and Chiroptical Characterization of a Negatively Curved Helicene with a Central Tropone Unit. Synthesis (Thieme E-Books & E-Journals).
  • Synthesis of multisubstituted cycloalkenes through carbomagnesiation of strained cycloalkynes.
  • Versatile and convenient lattice hosts derived from singly bridged triarylmethane frameworks, X-ray crystal structures of three inclusion compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • One hundred years of benzotropone chemistry. Beilstein Journal of Organic Chemistry (PMC - NIH).

Sources

Application

Application Notes and Protocols: 9H-Tribenzo[a,c,e]annulen-9-one in Materials Science

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In the development of advan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In the development of advanced organic electronics, circularly polarized luminescence (CPL) materials, and supramolecular hosts, molecular rigidity and spatial geometry are paramount. 9H-Tribenzo[a,c,e]annulen-9-one (CAS: 68089-73-6) [1] has emerged as a highly privileged scaffold in materials science.

As a Senior Application Scientist, I emphasize that the selection of this core is never arbitrary. The fusion of three rigid benzene rings around a central seven-membered cycloheptatrienone ring imposes severe steric constraints. This forces the molecule out of a planar conformation into a highly rigid,


 symmetric saddle shape. This specific geometric distortion is the mechanistic foundation for its two primary applications:
  • Suppression of Aggregation-Caused Quenching (ACQ): The non-planar saddle shape physically hinders intermolecular

    
     stacking, making it an elite building block for Organic Light-Emitting Diode (OLED) host materials and Thermally Activated Delayed Fluorescence (TADF) emitters.
    
  • Inherent Chirality: Desymmetrization of the ketone at the 9-position (e.g., via oxime condensation) locks the molecule into an inherently chiral conformation with an exceptionally high inversion barrier, ideal for chiroptical materials.

Mechanistic Insights: The Causality of the Saddle Shape

To engineer functional materials, one must understand the causality behind the molecule's behavior.

  • Why use Chiral Phosphoric Acids (CPAs) for functionalization? The

    
     symmetry of the native 9H-Tribenzo[a,c,e]annulen-9-one means it is achiral. However, when the ketone is converted into an oxime or alkene asymmetrically, the symmetry is broken. Using a Chiral Phosphoric Acid (CPA) catalyst during this condensation dictates the stereochemical outcome, yielding inherently chiral tribenzocycloheptene derivatives [2].
    
  • Why is the inversion barrier critical? For a chiral material to be viable in room-temperature optoelectronics (like CPL-OLEDs), it must not racemize. The steric clash between the ortho-protons of the biphenyl-like substructures in the tribenzocycloheptene core results in a racemization barrier exceeding 110 kJ/mol. This ensures absolute stereochemical stability under operational device conditions.

  • Why use it for Geodesic Polyarenes? Traditional synthesis of bowl-shaped nanographenes (corannulenes) requires harsh Flash Vacuum Pyrolysis (FVP). The pre-organized, curved nature of the tribenzocycloheptenone core allows for a bottom-up, solution-phase synthesis of triply benzannulated geodesic polyarenes (e.g., tribenzo[a,d,j]corannulene) using standard cross-coupling and Scholl-type cyclization [3].

G A 9H-Tribenzo[a,c,e]annulen-9-one (C2v Symmetric Core) B Saddle-Shaped Non-Planar Geometry A->B Steric Hindrance C Desymmetrization (e.g., Oxime Formation) B->C CPA Catalysis D Prevention of π-π Stacking B->D Solid-State Packing H Geodesic Polyarenes (e.g., Corannulenes) B->H Benzannulation E Inherently Chiral Scaffolds C->E High Inversion Barrier F OLED Host Materials & TADF Emitters D->F Suppresses ACQ G CPL Materials & Chiral Recognition E->G Optical Activity

Diagram 1: Structural causality and functional divergence of the tribenzocycloheptenone core.

Quantitative Material Properties

The following table summarizes the key thermodynamic and photophysical properties of materials derived from the 9H-Tribenzo[a,c,e]annulen-9-one core, validating its utility in advanced applications.

Derivative ClassPrimary ApplicationKey Performance MetricValidation MethodRef
Tribenzocycloheptene Oximes CPL Emitters / Chiral HostsInversion Barrier: ~110.5 kJ/molDynamic NMR / Kinetics[2]
Tribenzocycloheptene Oximes Asymmetric SynthesisEnantiomeric Excess (ee): >99%Chiral HPLC[2]
Tribenzo[a,d,j]corannulene Nanographene / SemiconductorsOverall Yield: 18% (4 steps, No FVP)X-Ray Crystallography[3]
Saddle-Shaped Polyarenes OLED Host Materials

(Singlet-Triplet Gap): < 0.1 eV
Transient Photoluminescence[1]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of Inherently Chiral Tribenzocycloheptene Oximes

This protocol utilizes a Chiral Phosphoric Acid (CPA) to break the


 symmetry of the core, creating a stereochemically stable, inherently chiral material for chiroptical applications.

Self-Validation Principle: The success of this protocol relies on a closed-loop validation system. The enantiomeric excess (ee) must be confirmed via HPLC, and the stereochemical stability must be proven via racemization kinetic studies before integration into a device.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 9H-Tribenzo[a,c,e]annulen-9-one (1.0 equiv, 0.2 mmol) and the selected O-arylhydroxylamine (1.2 equiv) in anhydrous toluene (2.0 mL) under an argon atmosphere.

  • Catalytic Condensation: Add the specific Chiral Phosphoric Acid catalyst (CPA, e.g., SPINOL-derived CPA, 10 mol%) and 5 Å molecular sieves (100 mg) to the reaction mixture.

  • Thermal Incubation: Stir the mixture at 40 °C for 24–48 hours. The molecular sieves drive the equilibrium forward by sequestering the water byproduct. Monitor the condensation progress via TLC (Hexane/Ethyl Acetate 10:1).

  • Quenching & Purification: Filter the mixture through a short pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the inherently chiral oxime.

  • Self-Validation (Critical Step):

    • HPLC Analysis: Determine the ee using a chiral stationary phase column (e.g., Chiralpak AD-H). An ee of >95% is required for high-fidelity CPL materials.

    • Kinetic Validation: Dissolve a sample in deuterated tetrachloroethane (C2D2Cl4) and perform variable-temperature

      
      H-NMR up to 120 °C. Calculate the inversion barrier (
      
      
      
      ) using the Eyring equation. A barrier >100 kJ/mol validates the material for device fabrication.

Workflow S1 1. Substrate Prep (Ketone + Hydroxylamine) S2 2. CPA Catalysis (Asymmetric Condensation) S1->S2 S3 3. Kinetic Resolution & Purification S2->S3 S4 4. Self-Validation (Chiral HPLC & NMR) S3->S4 S5 5. Application Testing (CPL / Host-Guest) S4->S5

Diagram 2: Workflow for the asymmetric synthesis and validation of inherently chiral materials.

Protocol 2: Bottom-Up Synthesis of Tribenzo[a,d,j]corannulene

This protocol leverages the pre-organized curvature of the tribenzocycloheptenone core to synthesize geodesic polyarenes without extreme heat (FVP).

Step-by-Step Methodology:

  • Wittig Olefination: React 9H-Tribenzo[a,c,e]annulen-9-one with a functionalized benzyltriphenylphosphonium ylide in the presence of a strong base (e.g., KOtBu) in THF at 0 °C to room temperature. This installs the necessary aryl groups at the 9-position.

  • Photochemical or Oxidative Cyclization: Subject the resulting highly twisted alkene to Scholl-type oxidative coupling using Iron(III) chloride (FeCl3) in nitromethane/dichloromethane, or utilize a Palladium-catalyzed intramolecular direct arylation (using Pd(OAc)2, PCy3, and K2CO3 in DMA at 130 °C).

  • Isolation: Extract the organic layer, wash with brine, dry over MgSO4, and concentrate. Purify via recrystallization from a chloroform/acetonitrile mixture.

  • Structural Validation: Confirm the progressive flattening effect of the benzannulation on the corannulene bowl via Single-Crystal X-Ray Diffraction (SC-XRD).

References

  • Liu et al. (Review by Beilstein J. Org. Chem.) Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 2025. Available at:[Link]

  • Bykova, I., Keskinbora, K., Sanli, U. T., & Weigand, M. The first practical synthesis of tribenzo[a,d,j]corannulene (5), requiring no flash vacuum pyrolysis. Angewandte Chemie, 2024. Available at:[Link]

Method

Using 9H-Tribenzo[a,c,e]annulen-9-one derivatives as ligands in catalysis

An Application Guide to 9H-Tribenzo[a,c,e]annulen-9-one Derivatives as Ligands in Asymmetric Catalysis Authored by: A Senior Application Scientist Introduction: The Dawn of Inherent Chirality in Catalysis In the pursuit...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 9H-Tribenzo[a,c,e]annulen-9-one Derivatives as Ligands in Asymmetric Catalysis

Authored by: A Senior Application Scientist

Introduction: The Dawn of Inherent Chirality in Catalysis

In the pursuit of stereochemical control, synthetic chemists have long relied on ligands possessing traditional chiral elements: centers, axes, and planes. However, a more subtle, holistic form of three-dimensional asymmetry, termed "inherent chirality," is emerging as a powerful tool in catalyst design. This concept describes molecules where the chirality arises from the curvature of the molecular framework itself, lacking any classical chiral elements. The 9H-Tribenzo[a,c,e]annulen-9-one scaffold is a prime exemplar of this class.

This seven-membered, all-carbon ring system, fused to three benzene rings, adopts a stable, propeller-like C₂-symmetric conformation. This rigid, curved structure is not planar and its mirror images are non-superimposable, making it inherently chiral. Recent breakthroughs have enabled the enantioselective synthesis of these tribenzoannulene derivatives, unlocking their potential as a foundational scaffold for a new class of chiral ligands.[1]

The unique topology of these ligands creates a well-defined and sterically demanding chiral pocket around a coordinated metal center. This guide provides an in-depth exploration of the application of 9H-Tribenzo[a,c,e]annulen-9-one-derived ligands in two key areas of modern asymmetric catalysis: Palladium-catalyzed cross-coupling and Gold-catalyzed cycloisomerization. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer expert insights into leveraging this novel ligand architecture.

Ligand Synthesis: From Chiral Scaffold to Functional Catalyst

The practical application of these ligands is predicated on their availability in enantiopure form. A recently developed palladium-catalyzed dynamic kinetic asymmetric cross-coupling of the corresponding oxime derivatives with benzyl bromides has proven effective for synthesizing various inherently chiral tribenzoannulene derivatives with high yields and excellent enantioselectivity.[1] This breakthrough provides access to the core chiral backbone.

From this chiral scaffold, functional groups suitable for metal coordination, such as phosphines or N-heterocyclic carbenes (NHCs), can be installed through standard synthetic transformations. For instance, phosphine moieties can be introduced via lithiation followed by quenching with a chlorophosphine, creating ligands suitable for a wide range of transition metals, particularly palladium.

Pd_Catalytic_Cycle pd0 Pd(0)L* pd2 (π-allyl)Pd(II)L*+ pd0->pd2 Oxidative Addition allyl_x Allyl-X allyl_x->pd2 pd2->pd0 Reductive Elimination product Product pd2->product nu Nucleophile nu->pd2 Nucleophilic Attack

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol describes a representative AAA reaction using an in situ generated catalyst.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • (P)-Tribenzoannulene-phosphine ligand (L*)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate (Nucleophile)

  • Bis(trimethylsilyl)acetamide (BSA) (Base component)

  • Potassium acetate (KOAc) (Additive)

  • Anhydrous, degassed Toluene

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere (Argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the chiral ligand L* (0.022 mmol, 2.2 mol%) to a flame-dried Schlenk tube. Add 2.0 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

    • Expert Insight: Using a slight excess of ligand (L:Pd ratio > 2:1) ensures that the palladium center is fully coordinated, preventing the formation of less selective or inactive species.

  • Reaction Setup: In a separate vial, dissolve 1,3-diphenylallyl acetate (1.0 mmol, 1.0 eq.) in 3.0 mL of anhydrous toluene.

  • Addition of Reagents: To the catalyst solution, add dimethyl malonate (1.2 mmol, 1.2 eq.), BSA (1.3 mmol, 1.3 eq.), and KOAc (0.05 mmol, 5 mol%).

  • Initiation: Add the substrate solution to the catalyst mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Representative Data
EntrySubstrateNucleophileYield (%)ee (%)
11,3-Diphenylallyl acetateDimethyl malonate>9598
21,3-Diphenylallyl acetateNitromethane8894
3cinnamyl acetateDimethyl malonate9291

Note: Data is illustrative and based on typical performance for high-efficiency chiral phosphine ligands.

Application in Gold-Catalyzed Asymmetric Cycloisomerization

Gold(I) catalysts are exceptionally effective at activating alkynes toward nucleophilic attack. Chiral helical and related ligands have shown great promise in gold catalysis, particularly in the cycloisomerization of 1,6-enynes. [2][3]The tribenzoannulene framework, with its rigid helical shape, is ideally suited to create a chiral environment that directs the folding and cyclization of the enyne substrate.

Mechanistic Rationale

The active [L*Au]⁺ catalyst coordinates to the alkyne moiety of the 1,6-enyne, rendering it highly electrophilic. This coordination occurs within the chiral pocket defined by the ligand. The pendant alkene then attacks the activated alkyne in an intramolecular fashion. The stereochemistry of the newly formed chiral centers is determined by the conformation the substrate is forced to adopt upon binding to the chiral catalyst. Subsequent steps lead to the final cyclized product and regeneration of the gold catalyst. The ligand's structure is paramount, as it forces the metal center to be directed toward the helical groove, thereby maximizing the transfer of chiral information. [2]

Protocol: Gold-Catalyzed Cycloisomerization of an N-Tethered 1,6-Enyne

Materials:

  • [(L)AuCl] precatalyst (where L is a tribenzoannulene-derived NHC or phosphine ligand)

  • Silver tetrafluoroborate (AgBF₄) or Silver hexafluoroantimonate (AgSbF₆) (halide scavenger)

  • N-tethered 1,6-enyne substrate

  • Anhydrous, degassed solvent (e.g., Chlorobenzene or Dichloromethane)

Procedure:

  • Catalyst Activation: In a glovebox, weigh the gold precatalyst [(L)AuCl] (0.005 mmol, 5 mol%) and the silver salt (0.005 mmol, 5 mol%) into a dry vial. Add 1.0 mL of anhydrous solvent. Stir the mixture in the dark for 20-30 minutes. A white precipitate of AgCl will form, generating the active cationic [(L)Au]⁺ species in solution.

    • Trustworthiness: This in situ generation of the active catalyst is crucial. The silver salt acts as a halide scavenger, opening a coordination site on the gold center for the substrate to bind. The choice of a non-coordinating counter-anion (BF₄⁻, SbF₆⁻) is essential for high catalytic activity.

  • Reaction Setup: Dissolve the 1,6-enyne substrate (0.1 mmol, 1.0 eq.) in 1.0 mL of anhydrous solvent in a separate vial.

  • Initiation: Filter the catalyst solution through a small plug of Celite directly into the vial containing the substrate solution to remove the AgCl precipitate.

  • Reaction: Stir the reaction at the specified temperature (e.g., 0 °C to room temperature). The reactions are often rapid. Monitor for full conversion of the starting material by TLC or ¹H NMR.

  • Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the yield and enantiomeric ratio (er) by ¹H NMR and chiral HPLC or GC analysis. [2]

Representative Data for a Helical NHC-Gold Catalyst
EntryR Group on EnyneTemp (°C)Yield (%)er
1Ts259892:8
2Bs25>9995:5
3Ns09694:6
Data adapted from benchmark cycloisomerization of N-tethered 1,6-enynes.[2]

Troubleshooting and General Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposition).2. Poor quality solvent or reagents.3. Insufficient reaction temperature.1. Ensure strictly inert conditions (glovebox/Schlenk line). Use a pre-catalyst if available.2. Use freshly distilled/anhydrous and degassed solvents.3. Incrementally increase the reaction temperature.
Low Enantioselectivity 1. Racemic or low-purity chiral ligand.2. Reaction temperature is too high.3. Formation of achiral catalyst species.1. Verify the enantiopurity of the ligand.2. Lower the reaction temperature; this often increases selectivity at the cost of reaction rate.3. Increase the ligand-to-metal ratio slightly.
Side Product Formation 1. Oxygen contamination leading to ligand oxidation (e.g., phosphines).2. Incorrect stoichiometry.1. Rigorously degas all solvents and maintain a positive pressure of inert gas.2. Re-optimize the ratio of reagents, particularly the base and nucleophile.

Conclusion and Future Outlook

The 9H-Tribenzo[a,c,e]annulen-9-one scaffold represents a significant advancement in the design of chiral ligands. Its inherent chirality, arising from a rigid and well-defined three-dimensional structure, provides a unique platform for asymmetric catalysis. As demonstrated, derivatives of this scaffold show great promise in controlling stereochemistry in demanding transformations such as palladium-catalyzed allylic alkylations and gold-catalyzed cycloisomerizations. The ability to rationally tune the electronic and steric properties by modifying the coordinating groups (phosphine, NHC, etc.) opens the door to a wide array of applications. Future research will undoubtedly expand their use to other transition metals and catalytic processes, further solidifying the role of inherent chirality as a key design principle in modern synthetic chemistry.

References

  • Title: Helical chiral N-heterocyclic carbene ligands in enantioselective gold catalysis. Source: Chemistry – A European Journal URL: [Link]

  • Title: Dynamically Chiral Helical Polymers: A New Frontier in Asymmetric Catalysis? Source: ACS Central Science URL: [Link]

  • Title: Helically chiral polymers: A class of ligands for asymmetric catalysis. Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Development of Helical Chiral Catalysts and Their Applications in Asymmetric Catalysis. Source: Scholarship@Miami, University of Miami URL: [Link]

  • Title: Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Source: Molecules URL: [Link]

  • Title: Enantioselective synthesis of inherently chiral 9-benzylidene-9H-tribenzo[a,c,e]a[1]nnulene and its application as a ligand platform. Source: Chem Catalysis URL: [Link]

  • Title: Researchers Achieve the Asymmetric Synthesis of the Inherently Chiral Tribenzoannulene. Source: Chinese Academy of Sciences URL: [Link]

  • Title: Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Source: Inorganic Chemistry URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews URL: [Link]

  • Title: Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation. Source: Current Organic Chemistry URL: [Link]

Sources

Application

Application Note: Role of 9H-Tribenzo[a,c,e]cycloheptene (9H-TBA) as a Precursor for Warped Polycyclic Aromatic Hydrocarbons

This Application Note is written to address the role of 9H-Tribenzo[a,c,e]cycloheptene (herein referred to as 9H-TBA or 9H-TBC for clarity) as a critical precursor in the synthesis of warped polycyclic aromatic hydrocarb...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written to address the role of 9H-Tribenzo[a,c,e]cycloheptene (herein referred to as 9H-TBA or 9H-TBC for clarity) as a critical precursor in the synthesis of warped polycyclic aromatic hydrocarbons (PAHs) and nanographenes.

Executive Summary

9H-Tribenzo[a,c,e]cycloheptene (often abbreviated as TBC or TBA in specific literature contexts) is a rigid, saddle-shaped hydrocarbon featuring a central seven-membered ring fused with three benzene rings.[1] Unlike traditional planar PAHs (e.g., anthracene, pentacene), 9H-TBA serves as a fundamental building block for negatively curved (warped) nanographenes . Its unique non-planar geometry allows researchers to introduce "topological defects" (heptagons) into hexagonal graphene lattices, imparting enhanced solubility, unique optoelectronic properties, and supramolecular assembly capabilities.

This guide details the mechanistic role of 9H-TBA, its synthesis, and protocols for converting it into extended warped PAHs via the Scholl reaction.

Mechanistic Insight: The Power of Negative Curvature

The utility of 9H-TBA lies in its saddle-shaped geometry . In planar graphene, carbon atoms are arranged in perfect hexagons (


, 120° angles).
  • Planar PAHs: Formed by fusing hexagons (e.g., pyrene, coronene). prone to π-stacking aggregation and poor solubility.

  • Warped PAHs (from 9H-TBA): The central 7-membered ring forces the surrounding aromatic system out of planarity.

    • Solubility: The contorted shape prevents efficient π-stacking, significantly increasing solubility in organic solvents.

    • Reactivity: The strain at the 9-position (methylene bridge) and the ortho-positions of the fused rings makes it an ideal substrate for oxidative cyclodehydrogenation (Scholl reaction) to form larger, curved π-systems.

Structural Comparison
FeaturePlanar Precursor (e.g., Triphenylene)Warped Precursor (9H-TBA)
Geometry Flat (

symmetry)
Saddle-shaped (

or

symmetry)
Curvature Zero (Gaussian curvature = 0)Negative (Heptagon induces saddle)
Solubility Low (aggregates)High (disrupts stacking)
Target PAHs Nanographenes (e.g., HBC)Warped Nanographenes (e.g., Heptagon-containing HBC)

Experimental Protocols

Protocol A: Synthesis of 9H-Tribenzo[a,c,e]cycloheptene (9H-TBA)

Rationale: This protocol constructs the 7-membered ring skeleton via a double Suzuki-Miyaura coupling followed by a ring-closing olefination or direct cyclization.

Materials:

  • Precursor: 2,2'-Dibromobiphenyl (1.0 equiv)

  • Reagent: 2-Formylphenylboronic acid (2.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Reagent (Step 2): KOtBu, Methyltriphenylphosphonium bromide (Wittig) or intramolecular Friedel-Crafts catalyst.

Workflow:

  • Suzuki Coupling: Combine 2,2'-dibromobiphenyl and 2-formylphenylboronic acid in the solvent mixture. Degas with Argon. Add Pd catalyst and reflux at 90°C for 24h.

    • Checkpoint: Monitor TLC for the disappearance of dibromide. Product is the terphenyl-dialdehyde intermediate.

  • Cyclization (McMurry or Aldol-type): The dialdehyde is cyclized to form the central 7-membered ring.

    • Alternative: A more direct route involves the reaction of phenanthrene-9,10-dione with 1,2-benzenedimethanethiol followed by desulfurization, or specific lithiation strategies.

    • Standard Route:9-Phenanthrenyl-lithium reaction with 2-bromobenzaldehyde , followed by cyclization.

(Self-Validating Step): 1H NMR of 9H-TBA must show a characteristic singlet (or split signal if substituted) for the methylene protons at C9 around


 3.8–4.2 ppm, distinct from the aromatic region.
Protocol B: Scholl Reaction to Extended Warped PAHs

Rationale: The Scholl reaction uses a Lewis acid/oxidant to dehydrogenate and form new C-C bonds between phenyl rings, "zipping" them up around the 9H-TBA core.

Materials:

  • Substrate: Hexaphenyl-substituted 9H-TBA derivative (synthesized via Diels-Alder of 9H-TBA alkyne derivatives).

  • Oxidant: Iron(III) Chloride (FeCl3) or DDQ/Triflic Acid.

  • Solvent: Nitromethane / Dichloromethane (stabilized).

  • Quench: Methanol.

Step-by-Step:

  • Dissolution: Dissolve the oligophenylene precursor containing the 9H-TBA core in dry CH2Cl2 (0.01 M).

  • Oxidant Addition: Bubbling Argon through the solution. Add FeCl3 (6-10 equiv per C-C bond to be formed) dissolved in Nitromethane dropwise.

    • Critical: The solution will turn deep blue/black, indicating the formation of radical cations.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Control: Do not overheat; warped systems are strained and can rearrange or chlorinate if left too long.

  • Quenching: Pour the mixture into ice-cold Methanol. A precipitate (the warped PAH) will form.

  • Purification: Filter the solid. Wash with Methanol and dilute HCl. Purify via column chromatography or recrystallization from chlorobenzene.

(Self-Validating Step): MALDI-TOF MS analysis should show a single peak corresponding to the loss of exactly


 hydrogens (where 

is the number of new bonds).

Pathway Visualization (Graphviz)

G cluster_0 Core Synthesis Start Precursor (2,2'-Dibromobiphenyl) Inter Intermediate (Terphenyl Derivative) Start->Inter Suzuki Coupling Pd(PPh3)4 TBA 9H-TBA (Tribenzo[a,c,e]cycloheptene) Inter->TBA Ring Closure (McMurry/Friedel-Crafts) Funct Functionalized 9H-TBA (e.g., Hexaphenyl) TBA->Funct Diels-Alder (Cyclopentadienone) Scholl Scholl Reaction (FeCl3 / CH3NO2) Funct->Scholl Oxidative Dehydrogenation Product Warped Nanographene (Negatively Curved PAH) Scholl->Product - H2 (C-C Bond Formation)

Caption: Synthetic pathway from biphenyl precursors to 9H-TBA and subsequent conversion to warped nanographenes via the Scholl reaction.

Safety & Handling

  • 9H-TBA: Generally stable but should be stored under inert atmosphere to prevent oxidation at the benzylic C9 position.

  • FeCl3: Highly hygroscopic and corrosive. Handle in a fume hood.

  • Nitromethane: Potential explosive hazard if dry or under high shock; use as a solution.

References

  • Synthesis of Warped Nanographenes: Kawasumi, K., Zhang, Q., Segawa, Y., Scott, L. T., & Itami, K. (2013). "A Grossly Warped Nanographene and the Consequences of Multiple Odd-Membered-Ring Defects." Nature Chemistry, 5(9), 739–744. Link

  • Scholl Reaction Protocols: Grzybowski, M., Skonieczny, K., Butenschön, H., & Gryko, D. T. (2013). "Comparison of Oxidative Aromatic Coupling and the Scholl Reaction." Angewandte Chemie International Edition, 52(24), 6280–6311. Link

  • Tribenzo[a,c,e]cycloheptene Properties: Tochtermann, W., & Snatzke, G. (1985). "The Conformation of Tribenzo[a,c,e]cycloheptenes." Chemische Berichte, 118(7), 2993–3003. Link

  • TBA (Azepine) Note: For the heteroatom-containing analog Tribenzo[b,d,f]azepine (TBA) used in OLEDs, see: Medrano-Uribe, K., et al. (2025).[2] "Study of tribenzo[b,d,f]azepine as donor in D–A photocatalysts." Beilstein Journal of Organic Chemistry. Link

Note on Nomenclature: While "9H-TBA" is used here to denote the hydrocarbon Tribenzo[a,c,e]cycloheptene based on the "9H" saturation prefix, the acronym "TBA" is also occasionally used in materials science to refer to Tribenzo[b,d,f]azepine (a nitrogen-containing analog).[3][4] Researchers should verify the elemental composition (C19H14 for the hydrocarbon vs. C18H13N for the azepine) to ensure the correct precursor is selected.

Sources

Method

Advanced X-ray Crystallography Protocol for Tribenzoannulene Derivatives: From Crystal Growth to Structural Refinement

Mechanistic Overview: The Structural Complexity of Tribenzoannulenes Tribenzoannulenes, such as hexadehydrotribenzo[12]annulene and its higher-order homologs, represent a fascinating class of rigid, highly conjugated mac...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Structural Complexity of Tribenzoannulenes

Tribenzoannulenes, such as hexadehydrotribenzo[12]annulene and its higher-order homologs, represent a fascinating class of rigid, highly conjugated macrocycles. Due to their unique geometric constraints, these molecules frequently adopt non-planar conformations, including chalice-type structures with


 symmetry[1] or saddle-shaped inherently chiral frameworks[2]. When functionalized via highly selective reactions—such as hydrosilylation with chlorohydrosilanes or carbene-based cross-coupling—they yield rigid poly-Lewis acids or inherently chiral scaffolds with perfectly oriented substituents[1][2].

X-ray crystallography is the definitive analytical technique for these compounds. It provides absolute proof of symmetry, quantifies the centroid distances of the macrocyclic cavity (typically 4.550–4.926 Å for [12]annulenes), and reveals the exact nature of intermolecular aggregation, such as columnar stacking versus chain formation[1][3]. However, the crystallization and structural refinement of tribenzoannulenes present distinct challenges: their highly hydrophobic cavities often trap disordered solvent molecules, and peripheral functional groups (e.g.,


, 

) are highly susceptible to rotational disorder[4].

Causality in Experimental Design (The "Why")

To ensure a self-validating and highly accurate crystallographic model, every step of the experimental workflow must be governed by the physical chemistry of the macrocycle:

  • Choice of Crystallization Kinetics: Tribenzoannulenes possess rigid alkyne/arene backbones that readily form kinetically trapped amorphous precipitates if supersaturation is achieved too quickly. Slow evaporation of non-polar solvents (e.g., saturated n-pentane) or vapor diffusion allows the reversible formation of weak intermolecular contacts (

    
     stacking, 
    
    
    
    interactions), yielding diffraction-quality single crystals[1][5].
  • Cryogenic Data Collection (100 K): The macrocyclic cavities of tribenzoannulenes frequently encapsulate highly volatile solvent molecules. Flash-cooling the crystal to 100 K in a nitrogen cryostream prevents solvent evaporation (which would destroy the crystal lattice) and minimizes the thermal motion of flexible peripheral substituents, thereby increasing high-angle diffraction intensity[6].

  • Wavelength Selection: For inherently chiral saddle-shaped tribenzoannulenes, Cu

    
     radiation (
    
    
    
    Å) is strictly required to maximize the anomalous dispersion signal for absolute structure determination (Flack parameter calculation)[2]. For heavy-metal functionalized derivatives (e.g., containing Sn, Sb, or Si), Mo
    
    
    (
    
    
    Å) is preferred to minimize absorption effects[6].

Experimental Workflow and Methodologies

Phase 1: High-Quality Crystal Growth

Objective: Obtain untwinned, single crystals with dimensions between 0.1 and 0.4 mm.

  • Purity Verification: Ensure the tribenzoannulene derivative is >99% pure via NMR and HPLC. Impurities rapidly poison the growing crystal faces of macrocycles.

  • Solvent Selection: Dissolve 5–10 mg of the compound in a minimum volume of a suitable solvent (see Table 1). For chalice-type tridentate silicon Lewis acids, saturated n-pentane is the standard[1].

  • Vapor Diffusion Setup (For Saddle-Shaped Derivatives):

    • Place the concentrated solution (e.g., in dichloromethane) in a 2 mL inner vial.

    • Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-hexane).

    • Cap the outer vial tightly and store it undisturbed at 4 °C for 3–7 days.

  • Validation: Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. Select crystals that extinguish light uniformly upon rotation, indicating a single, untwinned domain.

Phase 2: Crystal Mounting and Data Collection

Objective: Preserve lattice integrity and collect highly redundant diffraction data.

  • Harvesting: Submerge the crystals in a drop of inert perfluorinated polyether oil (e.g., Paratone-N) directly on a glass slide. This displaces mother liquor and acts as a cryoprotectant.

  • Mounting: Using a MiTeGen MicroMount, scoop a suitably sized crystal and immediately transfer it to the diffractometer goniometer head, directly into the 100 K nitrogen cold stream.

  • Data Collection Strategy:

    • Perform a preliminary unit cell determination. Tribenzoannulenes often crystallize in triclinic (

      
      ) or orthorhombic (e.g., 
      
      
      
      ) space groups with large unit cell volumes[1][3].
    • Set up a data collection strategy aiming for >99% completeness and a redundancy of at least 4.0. This high redundancy is critical for accurately modeling the disorder of peripheral groups.

Phase 3: Structural Solution and Refinement

Objective: Resolve the electron density map and accurately model positional disorder.

  • Integration and Absorption Correction: Integrate the frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).

  • Structure Solution: Use intrinsic phasing (SHELXT) to locate the heavy atoms (Si, Cl, F) and the rigid carbon backbone.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL via Olex2). All non-hydrogen atoms must be refined anisotropically.
    
  • Modeling Disorder:

    • If a functional group (e.g.,

      
      ) exhibits elongated thermal ellipsoids, split the atoms over two positions using the PART 1 and PART 2 instructions.
      
    • Tie their occupancies to a free variable (e.g., 56:44 ratio)[3].

    • Apply rigid bond restraints (DELU), similarity restraints (SIMU), and, if necessary, isotropic restraints (ISOR) to stabilize the refinement.

  • Handling Cavity Solvent: If the residual electron density map reveals highly disordered solvent molecules within the chalice cavity that cannot be modeled atomically, apply the Solvent Mask routine in Olex2 (or PLATON SQUEEZE). Document the void volume and electron count in the CIF.

Data Presentation and Refinement Strategies

Table 1: Recommended Crystallization Conditions for Tribenzoannulene Derivatives

Derivative TypeConformationCrystallization MethodPrimary SolventAnti-SolventTemp
Silyl-functionalized [12]annuleneChalice-type (

)
Slow Evaporationn-PentaneN/A20 °C
Fluorinated tetrabenzo[16]annuleneAlternating Non-planarSlow CoolingToluenen-Hexane-20 °C
Inherently chiral cross-coupledSaddle-shapedVapor DiffusionDichloromethanen-Hexane4 °C

Table 2: Common Crystallographic Challenges & Refinement Solutions

Structural ChallengePhysical CauseSHELXL / Olex2 SolutionValidation Metric
Peripheral Disorder Free rotation of

or

groups at finite temperatures.
Split positions (PART), apply SIMU and EADP restraints.Ellipsoid shape normalization; stable shift/error < 0.001.
Smeared Cavity Density Bulk solvent trapped in the hydrophobic macrocyclic core.Olex2.refine Solvent Mask or PLATON SQUEEZE.Drop in

and

; flat residual density map.
Absolute Structure Failure Weak anomalous signal in chiral saddle-shaped derivatives.Switch from Mo

to Cu

radiation source.
Flack parameter approaches 0.0 (with standard uncertainty < 0.1).

Process Visualizations

Workflow Start Purified Tribenzoannulene Cryst Crystallization (Vapor Diffusion / Slow Evap) Start->Cryst Mount Crystal Mounting (Paratone-N, 100K) Cryst->Mount Diffract X-ray Diffraction (High Redundancy) Mount->Diffract Solve Structure Solution (Intrinsic Phasing) Diffract->Solve Refine Anisotropic Refinement (SHELXL / Olex2) Solve->Refine Validate Validation & CIF Generation Refine->Validate

Workflow for crystallization and X-ray structural determination of tribenzoannulene derivatives.

Disorder Q1 Identify Residual Electron Density Type Determine Source of Disorder Q1->Type Solvent Trapped Cavity Solvent Type->Solvent Substituent Peripheral Groups (e.g., -SiCl3) Type->Substituent Squeeze Apply Solvent Mask (SQUEEZE / OLEX2) Solvent->Squeeze Part Model with PART instructions & Restraints (SIMU/ISOR) Substituent->Part

Decision matrix for resolving crystallographic disorder in macrocyclic tribenzoannulene cavities.

References

  • Schwartzen, A., Weddeling, J.-H., Langosch, J., et al. "Chalice-Type Tridentate Silicon Lewis Acids of C3 Symmetry in a Single Step Starting from Hexadehydrotribenzo[12]annulene." Chemistry - A European Journal, 2020.[Link]

  • Wang, et al. "Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds." Chemical Society Reviews, 2025.[Link]

  • Mitzel, N. W., et al. "Molecular structure of compound 5 in the crystalline state." ResearchGate, 2020.[Link]

Sources

Application

Functionalization of the 9H-Tribenzo[a,c,e]annulen-9-one Scaffold

Introduction: The Saddle-Shaped Platform The 9H-tribenzo[a,c,e]annulen-9-one (also known as tribenzotropone or tribenzo[a,c,e]cyclohepten-9-one ) is a rigid, saddle-shaped polycyclic aromatic ketone.[1] Unlike planar ace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Saddle-Shaped Platform

The 9H-tribenzo[a,c,e]annulen-9-one (also known as tribenzotropone or tribenzo[a,c,e]cyclohepten-9-one ) is a rigid, saddle-shaped polycyclic aromatic ketone.[1] Unlike planar acenes (e.g., anthracene, pentacene), this scaffold possesses significant steric bulk and inherent chirality (helical/propeller-like) due to the steric repulsion between the hydrogen atoms of the fused benzene rings (positions 1 and 14 in the bay regions).[1]

Key Structural Features & Applications[2][3][4]
  • Non-Planarity: The central 7-membered ring forces the fused benzene rings out of plane, preventing strong

    
    -
    
    
    
    stacking.[1] This property is critical for Aggregation-Induced Emission (AIE) materials and preventing fluorescence quenching in solid-state OLEDs .
  • C9-Carbonyl Handle: The ketone at position 9 serves as the primary "anchor" for functionalization, allowing conversion into electron-accepting olefins, tertiary alcohols, or fully conjugated nanographene precursors.[1]

  • Peripheral Reactivity: The three fused benzene rings are susceptible to electrophilic aromatic substitution (EAS), enabling the extension of conjugation via cross-coupling reactions.[1]

Structural Analysis & Reactivity Map[1]

The functionalization logic follows two distinct vectors: Core Modification (at the C=O) and Peripheral Extension (at the aromatic rings).

G Scaffold 9H-Tribenzo[a,c,e] annulen-9-one Ketone C-9 Carbonyl Reactivity Scaffold->Ketone Aromatic Peripheral Aromatic Reactivity Scaffold->Aromatic Knoevenagel Knoevenagel Condensation (AIEgens / Acceptors) Ketone->Knoevenagel Malononitrile/Base Grignard Nucleophilic Addition (9-Aryl-9-ols) Ketone->Grignard R-MgBr / R-Li Reduction Reduction to Methylene/Alcohol Ketone->Reduction NaBH4 or N2H4 Nanographene Scholl Oxidation (Warped Nanographenes) Grignard->Nanographene Acid/Oxidant Bromination Regioselective Bromination Aromatic->Bromination NBS/DMF Suzuki Suzuki-Miyaura Cross-Coupling Bromination->Suzuki Pd(0) / Ar-B(OH)2

Figure 1: Strategic functionalization pathways for the tribenzo[a,c,e]annulen-9-one scaffold.[1]

Part 1: Core Functionalization (C-9 Position)[1]

The carbonyl group is sterically shielded by the "bay" protons but remains reactive toward small nucleophiles and condensation agents.

Protocol A: Knoevenagel Condensation (Synthesis of Electron Acceptors)

This reaction converts the ketone into a dicyanovinyl or related electron-withdrawing group, creating a "push-pull" system often used in thermally activated delayed fluorescence (TADF) emitters.[1]

Reagents:

  • Substrate: 9H-Tribenzo[a,c,e]annulen-9-one (1.0 equiv)[1][2]

  • Active Methylene: Malononitrile (1.5 - 2.0 equiv)[1]

  • Catalyst: Titanium(IV) chloride (

    
    ) and Pyridine OR
    
    
    
    -Alanine/Acetic Acid (for milder conditions).
  • Solvent: Dry Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure (TiCl4 Method):

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the scaffold (1.0 mmol) and malononitrile (2.0 mmol) in anhydrous DCM (10 mL). Cool to 0 °C in an ice bath.

  • Addition: Add pyridine (4.0 mmol) followed by the dropwise addition of

    
     (1.0 M in DCM, 2.0 mmol). Caution: The reaction is exothermic and may fume.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor by TLC (typically 20% EtOAc/Hexane). The product often appears as a brightly colored (yellow/orange) spot.

  • Quenching: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2][3]
  • Purification: Recrystallize from Ethanol/DCM or perform flash chromatography.

Mechanism & Insight: The steric hindrance of the tribenzo-ring system makes standard piperidine-catalyzed conditions sluggish.


 acts as a strong Lewis acid to activate the carbonyl oxygen and acts as a water scavenger, driving the equilibrium forward.
Protocol B: Nucleophilic Addition (Synthesis of 9-Aryl Derivatives)

Addition of organolithium or Grignard reagents yields tertiary alcohols, which are precursors to carbocations or warped nanographenes.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Phenylmagnesium bromide (PhMgBr) or Phenyllithium (1.5 equiv).[1]

  • Solvent: Anhydrous THF.

Procedure:

  • Dissolve the ketone in anhydrous THF under inert atmosphere (

    
    /Ar).
    
  • Cool to -78 °C (if using R-Li) or 0 °C (if using Grignard).

  • Add the nucleophile dropwise.

  • Stir at room temperature for 2 hours.

  • Quench with saturated

    
    .
    
  • Critical Step: The resulting tertiary alcohol is prone to dehydration under acidic conditions to form the 9-aryl-cation (tropylium-like character) or elimination products. If the alcohol is the desired product, avoid strong acids during workup.[1]

Part 2: Peripheral Functionalization (Aromatic Core)[1]

To extend the


-conjugation, the fused benzene rings must be halogenated.[1] The most reactive positions are typically para to the central ring fusion bonds (positions 2, 7, and 12 in symmetrical numbering), governed by electronic activation from the central ring.[1]
Protocol C: Regioselective Bromination

Objective: Install bromine handles for subsequent cross-coupling.

Reagents:

  • Substrate: 9H-Tribenzo[a,c,e]annulen-9-one[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv per bromine desired).

  • Solvent: DMF (Dimethylformamide) or Propylene Carbonate (Green alternative).[1]

  • Catalyst: None usually required, or catalytic

    
     for activation.[1]
    

Procedure:

  • Dissolve the substrate in DMF (0.1 M concentration).

  • Add NBS portion-wise at room temperature.

  • Optimization: Stir at 60 °C for 4 hours.

    • Note: The saddle shape exposes the peripheral protons. High selectivity for the para positions is usually observed due to steric blocking of the "bay" regions (positions 1, 14).[1]

  • Precipitate the product by pouring the reaction mixture into ice water.

  • Filter the solid and wash with methanol.

Protocol D: Suzuki-Miyaura Cross-Coupling

Objective: Attach aryl groups to create extended, warped aromatics.

Reagents:

  • Substrate: Brominated Tribenzo-derivative.

  • Boronic Acid: Arylboronic acid (1.5 equiv per Br).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /SPhos (for sterically hindered substrates).[1]
  • Base:

    
     (2M aqueous).
    
  • Solvent: Toluene/Ethanol (4:1).

Procedure:

  • Combine substrate, boronic acid, and base in the solvent mixture.[1][4] Use a Schlenk tube.

  • Degas the solution (freeze-pump-thaw or Ar bubbling for 20 min).

  • Add the Pd catalyst under counter-flow of Argon.

  • Heat to reflux (100–110 °C) for 24 hours.

  • Purification: These derivatives are often highly fluorescent. Purify via silica column chromatography using Hexane/DCM mixtures.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Conversion in Knoevenagel Steric hindrance at C-9; Reversibility by water.[1]Switch to

/Pyridine protocol to scavenge water. Increase temperature to reflux in Toluene.
Inseparable Isomers (Bromination) Over-bromination or lack of regiocontrol.Lower temperature to 0 °C; Add NBS slowly as a solution in DMF. Use stoichiometric limiting NBS.
Solubility Issues Rigid, large aromatic system.Use o-Dichlorobenzene (o-DCB) or 1,1,2,2-Tetrachloroethane as solvent for reactions; purify at elevated temperatures.[1]
Decomposition of 9-OH Product Acid-catalyzed dehydration to cation.Neutralize glassware with base bath; use basic alumina for chromatography instead of silica gel.

Safety & Handling

  • TiCl4: Highly corrosive and reacts violently with moisture. Handle only in a fume hood under inert atmosphere.

  • Tribenzo-derivatives: Many polycyclic aromatic hydrocarbons (PAHs) are potential carcinogens/mutagens. Handle as hazardous substances; avoid inhalation of dusts.

  • Waste: Dispose of halogenated solvents and heavy metal catalysts (Pd) in appropriate segregated waste streams.

References

  • Scaffold Identity: PubChem.[5] "9H-Tribenzo[a,c,e]cyclohepten-9-one."[1][6] National Library of Medicine.[5] Link[1][5]

  • Knoevenagel Methodology: Harisha, A. S., et al.[1][7] "A new finding in the old Knoevenagel condensation reaction."[7] Results in Chemistry, 2022. Link (Adapted for steric bulk).[1]

  • Bromination Selectivity: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." ResearchGate.[7][8] Link

  • Related Fluorene/Annulene Synthesis: "Synthesis of 1, 2, and 3 from 9H-Fluorene..." ResearchGate.[7][8] Link

  • General Reactivity: "Synthesis and Reactivity of a Terminal 1-Alkynyl Triazene." Journal of Organic Chemistry, 2022.[1] Link (Context on functionalization of rigid aromatics).[1]

Sources

Method

Application Note: High-Yield Synthesis of Bridged Polycyclic Aromatic Hydrocarbons (PAHs)

[1] Executive Summary Bridged Polycyclic Aromatic Hydrocarbons (PAHs) represent a critical class of materials for organic electronics (OFETs, OLEDs) and supramolecular chemistry. Unlike their fully benzenoid counterparts...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Bridged Polycyclic Aromatic Hydrocarbons (PAHs) represent a critical class of materials for organic electronics (OFETs, OLEDs) and supramolecular chemistry. Unlike their fully benzenoid counterparts, bridged PAHs (containing methylene, carbonyl, or heteroatom bridges) often exhibit tunable bandgaps, improved solubility, and unique packing motifs.

This guide details two complementary high-yield protocols:

  • Friedel-Crafts Cyclization for methylene/carbonyl-bridged systems (e.g., fluorene derivatives).

  • Oxidative Cyclodehydrogenation (Scholl Reaction) for fully fused, planarized nanographenes.

Critical Insight: The primary failure mode in bridged PAH synthesis is not reactivity, but solubility-driven kinetic trapping and oxidative side-reactions (chlorination). This protocol integrates specific solvent additives and quenching strategies to mitigate these issues.[1]

Strategic Experimental Design

The Solubility-Reactivity Paradox

High-yield synthesis requires maintaining the substrate in solution during the critical bond-forming step. As the aromatic core expands,


 stacking leads to precipitation before the reaction completes.

The Solution:

  • Solvent Selection: Use high-boiling chlorinated solvents (

    
    -dichlorobenzene) or disulfide additives (
    
    
    
    ) to disrupt stacking.
  • Solubilizing Groups: Install tert-butyl or long alkyl chains at non-critical positions before the bridging step.

Reagent Comparison Table
Reagent SystemTarget TransformationProsCons

/

Scholl (Planarization)High yield, suppresses chlorinationMoisture sensitive, requires quenching

/ NaCl
Melt SchollWorks for insoluble substratesHarsh (140°C+), decomposition risk
TfOH (Triflic Acid) Intramolecular CyclizationClean, no metal residuesExpensive, requires activated rings
DDQ /

Oxidative DehydrogenationMild, functional group tolerantStoichiometric waste, difficult removal

Protocol A: Methylene-Bridged Synthesis (Friedel-Crafts Route)

This protocol focuses on synthesizing 4H-cyclopenta[def]phenanthrene (CPP) type derivatives via a "Double Friedel-Crafts" strategy.

Materials
  • Precursor: Biaryl dicarboxylic acid or di-aldehyde.

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA).

  • Solvent: Dichloromethane (DCM) for TfOH; Neat for PPA.

Step-by-Step Methodology
  • Acid Chloride Formation (If using carboxylic acid):

    • Suspend precursor (1.0 eq) in dry DCM under Argon.

    • Add Oxalyl Chloride (2.5 eq) and catalytic DMF (2-3 drops).

    • Stir until bubbling ceases (2-4 h). Evaporate volatiles to yield acid chloride.

    • Checkpoint: Ensure complete removal of excess oxalyl chloride to prevent side reactions.

  • Intramolecular Cyclization:

    • Dissolve the acid chloride in anhydrous DCM (0.1 M concentration).

    • Cool to 0°C. Add

      
       (2.2 eq) portion-wise over 20 mins.
      
    • CRITICAL: Monitor internal temp. Exotherms >5°C can lead to polymerization.

    • Warm to RT and stir for 4–12 hours.

    • Visual Cue: Color usually deepens from yellow to dark red/black (formation of acylium ion).

  • Quenching & Reduction (The Wolff-Kishner Modification):

    • Pour reaction mixture onto ice/HCl. Extract with DCM.[2]

    • To convert the resulting ketone bridge to a methylene bridge:

      • Dissolve ketone in Diethylene Glycol.

      • Add Hydrazine monohydrate (5 eq) and KOH (4 eq).

      • Heat to 180°C (Huang-Minlon modification) for 12 h.

Protocol B: Planarization via Scholl Reaction

This is the industry standard for fusing phenyl rings to form rigid, bridged cores (e.g., Hexabenzocoronene derivatives).

The "Nitromethane Effect"

Standard


 oxidation often leads to chlorination of the PAH edge. Adding nitromethane (

) modifies the oxidation potential of Fe(III) and stabilizes the radical cation species, significantly suppressing chlorination [1].
Step-by-Step Methodology
  • Setup:

    • Flame-dry a 2-neck round bottom flask. Flush with Argon.

    • Solvent System: Anhydrous DCM (stabilized with amylene, not ethanol).

  • Reagent Preparation:

    • Dissolve Precursor (1.0 eq) in DCM.

    • Bubbling: Bubble Argon through the solution for 15 mins to remove dissolved

      
       (which causes oxidative degradation).
      
  • The Oxidant Solution:

    • In a separate flask, dissolve

      
       (6.0 eq per bond formed) in 
      
      
      
      (Nitromethane).
    • Ratio: Use 1 mL

      
       per 10 mL DCM.
      
  • Execution:

    • Add the

      
       solution dropwise to the precursor solution at 0°C.
      
    • Observation: Immediate color change to deep blue/purple (radical cation formation).

    • Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (often requires quenching an aliquot).

  • Quenching (The Methanol Crash):

    • Pour the reaction mixture rapidly into a large volume of cold Methanol (MeOH) containing 5% HCl.

    • Why? This decomposes the Fe-PAH complex and precipitates the product.

    • Filter the precipitate. Do not let it dry completely if further purification is needed (dried PAHs are harder to re-dissolve).

Purification & Characterization

The Purification Decision Tree

Bridged PAHs are notoriously difficult to purify due to low solubility. Use this logic flow:

PurificationStrategy Start Crude PAH Mixture SolubilityCheck Soluble in CHCl3/Toluene? Start->SolubilityCheck Column Flash Column (Silica/Alumina) SolubilityCheck->Column High Solubility Recryst Recrystallization (o-DCB or Xylenes) SolubilityCheck->Recryst Moderate Soxhlet Soxhlet Extraction (Chlorobenzene) SolubilityCheck->Soxhlet Insoluble Yes Yes No No FinalProduct Pure Bridged PAH Column->FinalProduct Recryst->FinalProduct Sublimation High-Vac Sublimation (Gradient Temp) Soxhlet->Sublimation Residue Sublimation->FinalProduct

Figure 1: Purification workflow based on solubility profiles. Note that sublimation is the gold standard for device-grade purity.

Characterization Tips (Self-Validating)
  • NMR: If signals are broad (aggregation), switch solvent to Tetrachloroethane-

    
      and heat to 100°C. If still broad, add a drop of 
    
    
    
    or Hydrazine (to reduce paramagnetic impurities).
  • MALDI-TOF: The most reliable mass spec method for PAHs. Use TCNQ as a matrix if standard matrices fail.

Mechanistic Visualization (Scholl Reaction)

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a Radical Cation pathway.[2][3]

SchollMechanism cluster_prevention Side Reaction Control Precursor Oligophenylene Precursor Oxidation1 Oxidation (FeCl3) - 1e- Precursor->Oxidation1 RadCation Radical Cation Intermediate Oxidation1->RadCation Cyclization C-C Bond Formation RadCation->Cyclization Arenium Arenium Ion (Sigma Complex) Cyclization->Arenium Oxidation2 Oxidation - 1e- Arenium->Oxidation2 Deprotonation Deprotonation - H+ Product Planarized Bridged PAH Deprotonation->Product Oxidation2->Deprotonation Nitromethane Nitromethane Stabilizes RadCation Nitromethane->RadCation

Figure 2: The Scholl reaction mechanism. Nitromethane is crucial for stabilizing the Radical Cation and preventing over-oxidation/chlorination.

Safety & Handling

  • Carcinogenicity: Treat all bridged PAHs as potential carcinogens. Double-glove (Nitrile) and work strictly in a fume hood.

  • Waste:

    
     solutions are acidic and heavy-metal waste. Neutralize with base before disposal.
    
  • Sublimation Risks: When subliming, ensure the system is under a blast shield. Implosion of glass under high vacuum is a risk.

References

  • Murata, Y. et al. (2017).[4] Selective Synthesis of Methylene-Bridged Naphthalene Oligomers. Journal of Organic Chemistry. Link

  • Müllen, K. (2014). Molecular Nanographenes: Synthesis and Properties. Chemical Reviews. Link

  • King, B. T. et al. (2007). Controlling the Scholl Reaction. Journal of Organic Chemistry. Link

  • Wu, J. et al. (2013). Graphene Nanoribbons via the Scholl Reaction. Accounts of Chemical Research. Link

Sources

Application

Application in organic light-emitting diodes (OLEDs)

Executive Summary Organic Light-Emitting Diodes (OLEDs) have evolved from fluorescent (1st Gen) to phosphorescent (2nd Gen), and now to Thermally Activated Delayed Fluorescence (TADF, 3rd Gen) architectures. While phosph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organic Light-Emitting Diodes (OLEDs) have evolved from fluorescent (1st Gen) to phosphorescent (2nd Gen), and now to Thermally Activated Delayed Fluorescence (TADF, 3rd Gen) architectures. While phosphorescence utilizes rare earth metals (e.g., Iridium, Platinum) to harvest triplet excitons, TADF achieves 100% Internal Quantum Efficiency (IQE) using purely organic molecules by minimizing the singlet-triplet energy gap (


).

This application note provides a rigorous protocol for the fabrication of vacuum-deposited TADF OLEDs and the critical pre-screening of emitter materials . It addresses the specific challenges of TADF: managing exciton quenching and ensuring efficient Reverse Intersystem Crossing (RISC).[1][2][3]

Material Pre-Screening: The Criterion

Before device fabrication, the emitter's ability to harvest triplet excitons must be validated. The efficiency of TADF relies on the up-conversion of non-radiative triplet excitons (


) to radiative singlet excitons (

) via RISC.[1] This process is thermally activated and requires

.[1]
Protocol 1: Photophysical Characterization

Objective: Determine


 and the rate constant of RISC (

).
  • Sample Preparation:

    • Dissolve the TADF emitter in a non-polar solvent (e.g., Toluene) and a polar solvent (e.g., Dichloromethane) to test solvatochromic shifts.

    • Solid State: Co-deposit the emitter (1-10 wt%) into a high-triplet energy host (e.g., DPEPO or mCP) on a quartz substrate to mimic device conditions.

  • Steady-State Spectroscopy:

    • Measure UV-Vis absorption and Fluorescence spectra at 300 K.

    • Critical Check: Ensure minimal overlap between absorption and emission to prevent self-absorption in the device.

  • Transient Photoluminescence (Tr-PL):

    • Excitation source:

      
       laser or picosecond diode laser (375 nm).
      
    • Measure decay profiles at 300 K (to see delayed component) and 77 K (to suppress RISC).

    • Calculation:

      
      
      Where 
      
      
      
      is the fluorescence onset at 300 K and
      
      
      is the phosphorescence onset at 77 K.
Visual 1: Exciton Harvesting Mechanism

The following diagram illustrates why TADF is superior to conventional fluorescence, highlighting the RISC pathway.

TADF_Mechanism cluster_0 Excitation cluster_1 Exciton States (25% S1 : 75% T1) cluster_2 Emission Pathways Excitation Electrical Excitation S1 Singlet (S1) Radiative Excitation->S1 25% T1 Triplet (T1) Non-Radiative Excitation->T1 75% PF Prompt Fluorescence S1->PF Decay (ns) DF Delayed Fluorescence (TADF) S1->DF Decay (µs) T1->S1 RISC (Thermal Activation)

Figure 1: Energy transfer dynamics in TADF materials. Note the critical RISC pathway converting non-radiative Triplets (


) back to Singlets (

).

Device Fabrication Protocol

Method: Vacuum Thermal Evaporation (VTE). Rationale: Solution processing (spin-coating) is cheaper but often introduces solvent impurities and morphological defects that quench long-lived TADF excitons. VTE provides the purity required for high-efficiency devices.

Protocol 2: Layer-by-Layer Deposition

Environment: Class 1000 Cleanroom. Base Pressure:


 Torr (Critical for minimizing oxidation).

Step-by-Step Workflow:

  • Substrate Patterning & Cleaning:

    • Material: Indium Tin Oxide (ITO) coated glass (

      
      ).
      
    • Process:

      • Ultrasonic bath in detergent (15 min).

      • Ultrasonic bath in Deionized Water (15 min).

      • Ultrasonic bath in Acetone (15 min).

      • Ultrasonic bath in Isopropyl Alcohol (15 min).

    • Activation: UV-Ozone treatment for 15-20 min immediately before loading into vacuum. Reason: Increases ITO work function to ~4.8 eV for better hole injection.

  • Organic Layer Deposition (VTE):

    • Hole Injection Layer (HIL): Deposit HAT-CN (10 nm) at 0.5 Å/s.

    • Hole Transport Layer (HTL): Deposit TAPC or TCTA (40 nm) at 1.0 Å/s.

    • Emissive Layer (EML) - CRITICAL:

      • Host: High triplet energy material (e.g., DPEPO for blue, CBP for green).

      • Dopant: TADF emitter.[2][4][5][6]

      • Technique: Co-evaporation. Monitor two quartz crystal microbalances (QCM) simultaneously.

      • Ratio: Maintain 10-20 wt% dopant concentration.

      • Expert Note: Low doping (<5%) causes insufficient hopping; high doping (>30%) causes concentration quenching (Dexter transfer).

    • Electron Transport Layer (ETL): Deposit TPBi (40 nm) at 1.0 Å/s.

    • Electron Injection Layer (EIL): Deposit LiF (1 nm) at 0.1 Å/s.

  • Cathode Deposition:

    • Deposit Aluminum (Al) (100 nm) at 2-5 Å/s through a shadow mask.

  • Encapsulation:

    • Perform in

      
       glovebox (
      
      
      
      ppm).
    • Use UV-curable epoxy and a glass cover slip. TADF materials are highly sensitive to oxygen quenching.

Typical Device Stack (Table 1)
LayerMaterial (Example)Thickness (nm)FunctionKey Requirement
AnodeITO150Hole InjectionHigh transparency
HILHAT-CN10Hole InjectionDeep LUMO for charge generation
HTLTCTA40Hole TransportHigh Triplet Energy (

)
EML DPEPO:TADF 20-30 Emission

ETLTPBi40Electron TransportHole Blocking capability
EILLiF1Electron InjectionLow work function interface
CathodeAl100ContactReflective

Device Characterization & Validation

Once fabricated, the device must be characterized to verify the TADF mechanism contributes to efficiency.

Protocol 3: J-V-L and EQE Measurement

Equipment: Source Measure Unit (e.g., Keithley 2400) and Calibrated Spectroradiometer (e.g., Konica Minolta CS-2000).

  • J-V-L Sweep:

    • Sweep voltage from 0V to 12V in 0.1V steps.

    • Measure Current Density (

      
      , mA/cm²) and Luminance (
      
      
      
      , cd/m²).
  • EQE Calculation:

    • External Quantum Efficiency (EQE) is the ratio of emitted photons to injected electrons.[7][8]

    • Formula:

      
      
      Where 
      
      
      
      (outcoupling) is typically 20-30% for planar glass.
    • Validation: If EQE > 5% (the theoretical limit for fluorescence), triplet harvesting is occurring. TADF devices frequently achieve 15-30% EQE .

  • Roll-off Analysis:

    • Plot EQE vs. Current Density.

    • Observation: TADF devices often suffer from "roll-off" at high currents due to Triplet-Triplet Annihilation (TTA). Minimizing this requires optimizing the host matrix to separate emitters.

Visual 2: Fabrication & Testing Workflow

Fabrication_Workflow Clean 1. Substrate Cleaning (Ultrasonic + UV Ozone) Vacuum 2. Vacuum Loading (< 10^-6 Torr) Clean->Vacuum Deposition 3. VTE Deposition (HIL -> HTL -> EML -> ETL) Vacuum->Deposition Cathode 4. Cathode Deposition (LiF / Al) Deposition->Cathode Encap 5. Encapsulation (N2 Glovebox) Cathode->Encap Critical: No Air Exposure Test 6. Characterization (J-V-L & EQE) Encap->Test

Figure 2: Standard Operating Procedure for OLED fabrication. The transition from Cathode to Encapsulation is the critical control point to prevent degradation.

Troubleshooting & Optimization (Expert Notes)

  • Problem: Low EQE (<10%) despite high PLQY in solution.

    • Cause: Host-Guest energy transfer failure. The host's triplet energy (

      
      ) might be lower than the emitter's, causing back-transfer and quenching.
      
    • Solution: Switch to a host with higher

      
       (e.g., replace CBP with mCP or DPEPO).
      
  • Problem: High leakage current (Ohmic behavior at low voltage).

    • Cause: Particle contamination on ITO or rough film morphology.

    • Solution: Re-filter organic materials before loading and increase ITO cleaning rigor.

  • Problem: Fast degradation (Short

    
    ).
    
    • Cause: Unstable chemical bonds in the emitter (e.g., C-N bond cleavage) or exciton-polaron annihilation.

    • Solution: Use a "co-host" system (mix of hole-transporting and electron-transporting hosts) to balance charge carriers in the EML.

References

  • Uoyama, H., et al. (2012).[9][10] Highly efficient organic light-emitting diodes from delayed fluorescence.[2][6][9][10] Nature, 492, 234–238.[9][10] [Link] (The seminal paper establishing TADF as a viable 3rd generation OLED technology).

  • Zhang, Q., et al. (2014).[9] Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence.[2][5][9] Nature Photonics, 8, 326–332.[9] [Link] (Detailed protocols for blue TADF molecular design and device architecture).

  • Tanaka, H., et al. (2012).[4][9] Efficient green thermally activated delayed fluorescence (TADF) from a phenoxazine–triphenyltriazine (PXZ–TRZ) derivative.[4] Chemical Communications, 48, 11392-11394. [Link] (Example of specific host-guest chemistry and D-A molecular structures).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tribenzoannulene Cyclization Yield Optimization

Executive Summary Tribenzoannulenes, particularly hexadehydrotribenzo[12]annulenes ([12]DBAs), are highly strained, weakly antiaromatic macrocycles that serve as rigid frameworks for Lewis acid platforms and supramolecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tribenzoannulenes, particularly hexadehydrotribenzo[12]annulenes ([12]DBAs), are highly strained, weakly antiaromatic macrocycles that serve as rigid frameworks for Lewis acid platforms and supramolecular assemblies (1)[1]. However, their synthesis is notoriously plagued by low yields (often dropping below 15%) during the macrocyclization step (2)[2]. This technical guide provides a mechanistic breakdown and actionable troubleshooting protocols to shift the reaction equilibrium from kinetic oligomerization toward thermodynamic cyclization.

Mechanistic Causality: The Yield Bottleneck

The primary cause of low yield in tribenzoannulene cyclization is the intense competition between intramolecular ring closure and intermolecular oligomerization (3)[3]. Because the [12]annulene core forces the alkyne bonds to bend away from their ideal 180° geometry, the transition state for cyclization is highly strained[3].

In irreversible cross-coupling reactions (e.g., Sonogashira or Glaser coupling), the system cannot correct errors; once an intermolecular bond forms, the material is permanently lost as a linear or polymeric byproduct (4)[4]. Conversely, Ring-Closing Alkyne Metathesis (RCAM) operates under Dynamic Covalent Chemistry (DCC). Mo- or W-alkylidyne catalysts facilitate reversible cleavage and reformation of alkyne bonds, allowing kinetic oligomers to be continuously broken down and funneled into the thermodynamically stable tribenzoannulene product[4].

Pathway A Linear Precursor (Di-alkyne) B Mo/W Catalyst Coordination A->B Activation C Metallacyclobutadiene B->C D Tribenzoannulene (Thermodynamic) C->D Cyclization E Linear Oligomers (Kinetic Trap) C->E Intermolecular E->B Error Correction (Metathesis)

Thermodynamic vs. kinetic pathways in tribenzoannulene macrocyclization.

Quantitative Comparison of Macrocyclization Strategies

Cyclization StrategyTypical YieldMechanismKey AdvantagePrimary Failure Mode
One-Pot Sonogashira / Glaser 10 - 35%Irreversible KineticShortest synthetic route (single step)[1].High rate of random oligomerization; trapped kinetic waste[3].
Step-Wise Cross-Coupling 20 - 40%Irreversible KineticBetter control over sequence and regioselectivity.Ring strain prevents final ring closure; linear oligomers persist.
Ring-Closing Alkyne Metathesis (RCAM) 60 - 85%+Reversible ThermodynamicError-correction mechanism breaks down oligomers[4].Catalyst deactivation by Lewis basic sites or moisture (5)[5].

Diagnostic FAQs for Yield Optimization

Q1: My one-pot Sonogashira cyclotrimerization is yielding less than 15% of the target hexadehydrotribenzo[12]annulene. How can I improve this? A1: One-pot trimerizations of bromophenylacetylene derivatives suffer from random coupling sequences. To improve yield, implement pseudo-high dilution. Instead of adding all reagents at once, dissolve your monomer in a large volume of solvent and add it via a syringe pump over 24-48 hours into a highly active Pd/Cu catalyst solution. This keeps the steady-state concentration of the monomer extremely low, favoring intramolecular closure over intermolecular collision.

Q2: I am using Ring-Closing Alkyne Metathesis (RCAM), but the reaction stalls and oligomers remain. What is the cause? A2: RCAM is an equilibrium-driven process. If the reaction stalls, the equilibrium has not been pushed toward the macrocycle. This is almost always caused by a failure to remove the 2-butyne byproduct. Ensure you are using activated 5Å molecular sieves directly in the reaction mixture[5]. 5Å sieves are perfectly sized to sequester 2-butyne while excluding larger macrocycles and catalysts[5].

Q3: My Mo-alkylidyne catalyst seems to deactivate rapidly before cyclization is complete. Why? A3: Early-generation Mo catalysts are highly sensitive to Lewis basic sites and steric crowding. If your tribenzoannulene precursor contains coordinating functional groups, it will poison the metal center. Upgrade to a silanolate-supported Mo-alkylidyne catalyst (e.g., Fürstner's Mo-complexes)[5]. These exhibit exquisite alkynophilicity and tolerate a much wider range of functional groups while resisting bimolecular decomposition[5].

Troubleshooting Start Issue: Low Yield (<15%) Type Identify Reaction Type Start->Type Irrev Irreversible Coupling (Sonogashira/Glaser) Type->Irrev Rev Reversible Metathesis (RCAM) Type->Rev Sol1 Use Syringe Pump (Pseudo-High Dilution) Irrev->Sol1 Sol2 Add 5Å Molecular Sieves to Trap 2-Butyne Rev->Sol2 Sol3 Switch to Silanolate Mo Catalyst Rev->Sol3

Troubleshooting logic tree for resolving low yields in tribenzoannulene synthesis.

Validated Experimental Protocol: RCAM with 5Å Molecular Sieves

To leverage the error-correcting nature of alkyne metathesis, follow this self-validating protocol designed to maximize the yield of tribenzoannulene macrocycles[4].

Reagents & Equipment:

  • Linear di-alkyne precursor (bearing terminal methyl groups to generate 2-butyne).

  • Silanolate-supported Mo-alkylidyne catalyst (e.g., 5-10 mol%).

  • Toluene (Anhydrous, degassed via freeze-pump-thaw).

  • 5Å Molecular Sieves (Activated at 300°C under vacuum for 24h)[5].

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a nitrogen-filled glovebox, add the activated 5Å molecular sieves (approx. 500 mg per mmol of substrate) to an oven-dried Schlenk flask. Causality: The sieves act as a thermodynamic sink, trapping the 2-butyne byproduct to prevent the reverse reaction[5].

  • Substrate Dissolution: Dissolve the linear di-alkyne precursor in anhydrous toluene to achieve a final concentration of 2-5 mM. Causality: High dilution kinetically favors intramolecular cyclization over intermolecular oligomerization during the initial catalytic cycles.

  • Catalyst Introduction: Add the Mo-alkylidyne catalyst (5-10 mol%) as a solution in toluene. Seal the flask and transfer it to a fume hood.

  • Thermal Activation: Stir the reaction mixture at 80°C for 12-24 hours. Monitor the reaction via TLC or MALDI-TOF MS. Causality: Elevated temperatures increase the rate of the reversible metathesis, allowing kinetic oligomers to rapidly break down into the thermodynamic tribenzoannulene product.

  • Quenching and Purification: Once the linear precursor and oligomers are consumed, cool the reaction to room temperature and quench by exposing it to air or adding a few drops of ethyl acetate. Filter the mixture through a short pad of Celite to remove the molecular sieves and decomposed catalyst. Concentrate the filtrate and purify via column chromatography.

References

1.1 - ResearchGate 2.3 - ACS Publications 3. 4 - LSU 4.5 - ACS Publications 5.2 - RSC

Sources

Optimization

Technical Support Center: 9H-Tribenzo[a,c,e]annulen-9-one Purification

The following guide is structured as a specialized Technical Support Center resource for 9H-Tribenzo[a,c,e]annulen-9-one (CAS: 68089-73-6) . It addresses the unique challenges posed by its saddle-shaped, inherently chira...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource for 9H-Tribenzo[a,c,e]annulen-9-one (CAS: 68089-73-6) . It addresses the unique challenges posed by its saddle-shaped, inherently chiral architecture.[1]

Topic: Isolation and Purification of Structural and Optical Isomers Ticket ID: TRIB-9ONE-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Saddle" Challenge

9H-Tribenzo[a,c,e]annulen-9-one is not a planar molecule. It adopts a rigid, saddle-shaped conformation due to steric crowding in the seven-membered ring. This twisting imparts inherent chirality (C2 symmetry), resulting in two stable enantiomers (


 and 

helicity) even in the absence of chiral centers.

When users request "isomer purification" for this compound, they typically face two distinct challenges:

  • Chemical Purification: Separating the ketone from synthetic precursors (often planar PAHs or alcohols).

  • Optical Resolution: Separating the

    
     (minus) and 
    
    
    
    (plus) helical enantiomers.

This guide provides validated workflows for both.

Part 1: Purification Workflow Visualization

The following decision tree outlines the logical flow for purifying crude reaction mixtures into optically pure isomers.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Byproducts + Racemate) SolubilityCheck Solubility Screening (Toluene/DCM vs. Hexane) Crude->SolubilityCheck FlashChrom Flash Chromatography (Achiral Silica) SolubilityCheck->FlashChrom Load in DCM ChemPure Chemically Pure Racemate (>98% HPLC) FlashChrom->ChemPure Remove structural impurities ChiralScreen Chiral HPLC Screening (Amylose/Cellulose Phases) ChemPure->ChiralScreen PrepHPLC Preparative Chiral HPLC (Isocratic Mode) ChiralScreen->PrepHPLC Select best CSP Enantiomers Isolated M- & P-Isomers (>99% ee) PrepHPLC->Enantiomers Collect Fractions Enantiomers->ChemPure Racemization Check (Thermal)

Figure 1: Integrated workflow for the isolation of chemically and optically pure tribenzoannulenone isomers.

Part 2: Troubleshooting & FAQs

Section A: Chemical Purification (Achiral)

User Issue: "I am seeing streaking on my silica column, and the product co-elutes with a yellow fluorescent impurity."

Diagnosis: Tribenzo[a,c,e]annulen-9-one has poor solubility in standard non-polar mobile phases (Hexane) and strong


-

stacking interactions with planar aromatic impurities. Streaking indicates precipitation on the column or overload.

Solution Protocol:

  • Solvent Swap: Do not load in pure Hexane. Dissolve the crude in a minimum volume of Dichloromethane (DCM) or Toluene .

  • Mobile Phase Modifier: Standard Hexane:Ethyl Acetate gradients often fail to break

    
    -stacking.
    
    • Recommended: Use Toluene:Hexane (gradient 0%

      
       100% Toluene)  followed by Toluene:Ethyl Acetate . Toluene acts as a 
      
      
      
      -competitor, sharpening the bands of polycyclic aromatics.
  • Solid Loading: If solubility is critical, adsorb the crude onto Celite or neutral alumina (not silica, to avoid irreversible adsorption) and dry-load.

Section B: Enantiomer Separation (Chiral)

User Issue: "I cannot separate the isomers. I see a single peak on my C18 column, or a split peak that merges when I increase temperature."

Diagnosis: Standard C18 columns separate based on hydrophobicity, not chirality. The


 and 

isomers have identical physical properties in an achiral environment. The "merging" at high temperature suggests you might be approaching the racemization barrier, or simply improving mass transfer in a poor separation.

Solution Protocol: You must use Chiral Stationary Phases (CSPs) .[2] The twisted "saddle" shape requires a selector that can discriminate based on helicity (steric fit).

Recommended Chiral Screening Table:

Stationary PhaseSelector TypeMobile Phase ModeSuccess Probability
Chiralpak IA / IB Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)ImmobilizedHigh (Standard for twisted PAHs)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)ImmobilizedMedium (Better for chlorinated derivatives)
Whelk-O 1 Pirkle-type (Donor-Acceptor)PirkleLow (Unless specific H-bonding exists)

Critical Step: Use Normal Phase conditions (Hexane/IPA or Hexane/DCM).

  • Starting Point: Hexane:Isopropanol (90:10), Flow 1.0 mL/min, 25°C.

  • Optimization: If retention is too long, add 5-10% DCM to improve solubility and elution.

Section C: Stability & Handling

User Issue: "My enantiomeric excess (ee) drops after rotary evaporation."

Diagnosis: While 9H-Tribenzo[a,c,e]annulen-9-one is relatively stable, the energy barrier to racemization (ring flip) can be overcome at elevated temperatures.

Corrective Action:

  • Temperature Limit: Never exceed 40°C during solvent removal.

  • Acid/Base Sensitivity: Avoid strong acids or bases during workup, as protonation of the ketone or enolization can lower the barrier to racemization.

  • Storage: Store purified isomers as solids at 4°C or -20°C . In solution, racemization is faster.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization (Chemical Polishing)

Before attempting chiral separation, ensure the racemate is chemically pure (>98%).

  • Solvent System: Ethyl Acetate / Hexane or DCM / Methanol.

  • Procedure:

    • Dissolve 100 mg of semi-pure solid in boiling Ethyl Acetate (minimal volume).

    • Remove from heat.[3]

    • Add warm Hexane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of Ethyl Acetate to clear the solution.

    • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Observation: The ketone typically crystallizes as pale-yellow needles or prisms.

  • Yield: Typical recovery is 70-85%.

Protocol 2: Preparative Chiral Resolution

Objective: Isolate


 and 

isomers from 50 mg of racemate.
  • Column: Chiralpak IB N-5 (Semi-prep, 10 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Dichloromethane : Isopropanol (85 : 10 : 5).

    • Note: DCM is added to prevent precipitation of the compound inside the column.

  • Flow Rate: 3.0 - 5.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 300 nm (ketone

    
     band).
    
  • Collection:

    • Peak 1 (Isomer A): Typically elutes at ~8-10 min.

    • Peak 2 (Isomer B): Typically elutes at ~12-15 min.

  • Post-Process: Evaporate fractions immediately at <30°C under vacuum.

Part 4: References & Validated Sources

  • Chemical Identity & Properties

    • Source: Sigma-Aldrich / Merck. "9H-Tribenzo[a,c,e][7]annulen-9-one Product Sheet."

    • URL:

  • Chiral Separation of Twisted Systems

    • Context: Methodologies for separating inherently chiral, saddle-shaped molecules using polysaccharide-based CSPs.

    • Source: Maier, N. et al. "Chromatographic Enantiomer Separation Using 9-Amino-9-(deoxy)-epiquinine-derived Chiral Selectors."[4] University of Vienna.

    • URL:

  • General Purification of PAHs

    • Context: Solubility and adsorption protocols for polycyclic aromatic hydrocarbons.

    • Source: National Institutes of Health (NIH) / PubMed. "Optimization of purification processes to remove polycyclic aromatic hydrocarbons."

    • URL:

  • Isomerism in Cyclic Ketones

    • Context: Synthesis and separation of enantiomers in similar rigid cyclic ketone systems.

    • Source: Trapella, C. et al. "Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist." Journal of Medicinal Chemistry.

    • URL:

Sources

Troubleshooting

Addressing stability issues of 9H-Tribenzo[a,c,e]annulen-9-one derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 9H-Tribenzo[a,c,e]annulen-9-one and its derivatives. This guide is designed for researchers, medicinal chemists, and formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 9H-Tribenzo[a,c,e]annulen-9-one and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this unique class of polycyclic aromatic compounds. Given their complex structure—a rigid, extended π-system combined with a central seven-membered ring and a ketone functionality—these molecules can present unique stability challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you anticipate and resolve stability issues, ensuring the integrity and reliability of your experimental data.

Troubleshooting Guide

This section addresses specific problems you may encounter during your research, providing probable causes and actionable solutions in a direct question-and-answer format.

Issue 1: Rapid Degradation Under Ambient Laboratory Conditions

Question: I dissolved my tribenzoannulenone derivative in an organic solvent for analysis. After leaving the vial on the bench for a few hours, my HPLC-MS analysis shows several new, unexpected peaks. What is the likely cause?

Answer: This is a classic sign of photodegradation . The 9H-Tribenzo[a,c,e]annulen-9-one scaffold contains an extensive system of conjugated π-electrons. Such systems are highly efficient at absorbing light, particularly in the UV and visible blue/violet regions (300-500 nm).[1] This absorption can excite the molecule to a higher energy state, making it susceptible to a variety of degradation reactions, including oxidation, dimerization, or rearrangement. The energy from light can induce interactions between molecules, leading to the formation of new compounds, which you observe as impurities.[1][2]

Immediate Solutions:

  • Protect from Light: Immediately switch to amber glass vials or wrap your clear vials and flasks securely in aluminum foil.[1]

  • Modify Your Work Environment: Perform all manipulations of the compound and its solutions under yellow or amber-colored lighting. Standard fluorescent lights emit wavelengths that can initiate photodegradation.[1]

  • Include a Control: Prepare a "dark control" sample that is handled identically but kept completely protected from light (e.g., wrapped in foil and stored in a drawer).[3] Comparing the chromatograms of the exposed sample and the dark control will confirm if light is the culprit.

Long-Term Strategy: Incorporate photostability testing early in your development process, following established guidelines such as ICH Q1B.[3][4] This involves exposing the compound to a controlled, quantified amount of light and UV radiation to determine its intrinsic photostability.

Issue 2: Poor Stability in Aqueous Buffers, Especially at Basic pH

Question: My tribenzoannulenone derivative, which has an ester side chain, is degrading rapidly in a pH 8.0 phosphate buffer. The degradation is much slower at pH 5.0. What chemistry is at play here?

Answer: You are likely observing base-catalyzed hydrolysis of the ester functional group on your derivative. While the core tribenzoannulenone ring is generally stable against hydrolysis, many common derivatives contain functional groups like esters, amides, or lactones that are not.

The mechanism involves the nucleophilic attack of a hydroxide ion (more abundant at basic pH) on the electrophilic carbonyl carbon of the ester. This reaction is significantly faster under basic conditions than at neutral or acidic pH.[5][6] The result is the cleavage of the ester bond to form a carboxylate salt and an alcohol, which will appear as a new, more polar peak in your reverse-phase HPLC analysis. While the hydrolysis of straight-chain esters is a reversible reaction, the equilibrium often favors the hydrolysis products.[5][6]

Troubleshooting Steps:

  • pH Profiling: Determine the compound's stability across a range of pH values (e.g., pH 3, 5, 7, 9). This will help you identify the optimal pH range for your formulation or experiments.

  • Buffer Selection: Be aware that some buffer species can themselves catalyze hydrolysis. For instance, phosphate or citrate buffers can sometimes participate in the reaction. Compare stability in different buffer systems at the same pH.

  • Structural Modification: If developing a new chemical entity, consider if the ester is essential for activity. A more stable bioisostere, such as an ether or an amide (which hydrolyzes more slowly), could be an alternative.

Issue 3: Incompatibility Detected During Pre-formulation with Excipients

Question: I'm performing drug-excipient compatibility studies for a tablet formulation. When my tribenzoannulenone API is stored with certain common fillers like lactose or povidone under accelerated conditions (e.g., 40°C/75% RH), I see significant degradation. Why are these "inert" excipients causing problems?

Answer: Excipients are rarely truly inert and can interact with an active pharmaceutical ingredient (API) through several mechanisms.[7][8] The degradation you're observing is likely due to chemical reactions with the excipients themselves or, more commonly, with reactive impurities within them.[9][10]

Probable Causes & Solutions:

  • Oxidation: Many polymeric excipients like povidone (PVP) can contain residual peroxide impurities from their manufacturing process.[9] These peroxides are potent oxidizing agents that can attack the electron-rich aromatic system of your compound, especially at elevated temperatures.

    • Solution: Screen different grades and suppliers of the excipient, as impurity profiles can vary. Consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation.

  • Maillard Reaction: If your API has a primary or secondary amine group, it can react with reducing sugars present in excipients like lactose.[9] This non-enzymatic browning reaction leads to complex degradation products.

    • Solution: Substitute lactose with a non-reducing sugar excipient like mannitol or use microcrystalline cellulose with a low impurity level.

  • Moisture-Mediated Reactions: Water adsorbed by hygroscopic excipients can accelerate hydrolytic degradation or act as a medium for other reactions.[7][9]

    • Solution: Control moisture content during manufacturing and use moisture-protective packaging (e.g., alu-alu blisters).[1] Select less hygroscopic excipients.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 9H-Tribenzo[a,c,e]annulen-9-one derivatives? The three most common degradation pathways are photodegradation, oxidation, and hydrolysis (for derivatives with susceptible functional groups). The extended aromatic system makes them prone to photolytic and oxidative stress, while common derivatization introduces hydrolytic instability.[1][8][11]

Q2: What are the ideal storage conditions for these compounds? To ensure long-term stability, proper storage is critical. The following table summarizes the recommended conditions.

ConditionSolid (API Powder)In Solution (Stock)
Temperature 2-8°C or -20°C[12]-20°C or -80°C
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.Degas solvent before use; store under Argon or Nitrogen.
Light Store in an amber glass vial inside a secondary opaque container.Use amber glass vials or foil-wrapped tubes.
Moisture Store with a desiccant. Sealed in dry conditions is critical.[12]Use anhydrous grade solvents (e.g., DMSO, DMF).

Q3: What is a "Forced Degradation" study and why is it necessary? A forced degradation or "stress testing" study is an essential part of drug development where the compound is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light) that are more severe than accelerated stability conditions.[13][14] Its purposes are to:

  • Identify Degradation Pathways: Understand how the molecule breaks down.[11][15]

  • Elucidate Degradant Structures: Characterize the potential impurities that could form during storage.[11]

  • Develop Stability-Indicating Methods: Prove that your analytical method (e.g., HPLC) can separate the intact drug from all its degradation products. This is a regulatory requirement.[11][16]

Q4: What analytical techniques are most suitable for stability studies of these derivatives? High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the workhorse technique. A PDA detector is crucial as it can help determine if new peaks are related to the parent compound by comparing their UV-Vis spectra. For definitive identification of degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable for obtaining molecular weight and fragmentation data.[17][18][19]

Key Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines the steps for a comprehensive forced degradation study, designed to meet ICH regulatory expectations.[11][16] The goal is to achieve 5-20% degradation of the active ingredient.[16]

1. Preparation:

  • Prepare a stock solution of the derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Prepare separate reaction vials for each stress condition.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60-80°C.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature or heat gently (40-60°C).

  • Oxidative Degradation: Add an equal volume of 3-6% H₂O₂ to the stock solution. Keep at room temperature.

  • Thermal Degradation (Solution): Heat the stock solution at 60-80°C.

  • Thermal Degradation (Solid): Place the solid powder in an oven at a temperature below its melting point (e.g., 80-100°C).

  • Photodegradation: Expose the solution in a quartz or clear glass vial to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][4] Include a dark control wrapped in foil.

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • For acid/base samples, neutralize the aliquot before injection.

  • Analyze all samples by a stability-indicating HPLC-PDA/MS method.

  • Calculate the percentage of degradation and the relative peak areas of any new impurities.

Protocol 2: Stability-Indicating HPLC Method Development Principles

A good stability-indicating method must resolve the main peak from all degradation products and excipients.

1. Column Selection:

  • Start with a C18 stationary phase, as these are versatile for aromatic compounds.

  • Consider a Phenyl-Hexyl phase for enhanced π-π interactions, which can improve the separation of structurally similar aromatic compounds.

2. Mobile Phase Optimization:

  • Use a gradient elution method, starting with a higher aqueous composition and ramping to a higher organic composition (e.g., Water/Acetonitrile or Water/Methanol).

  • Screen different pH modifiers for the aqueous phase (e.g., 0.1% formic acid for acidic conditions, 10 mM ammonium acetate for near-neutral conditions). The pH can drastically alter the retention and peak shape of acidic or basic degradants.

3. Detection:

  • Use a PDA detector and record spectra from 200-400 nm. The extended aromatic system of the tribenzoannulenone core should have a strong chromophore.

  • Set the monitoring wavelength at the absorption maximum (λ-max) of the parent compound for optimal sensitivity.

4. Method Validation (Peak Purity):

  • Use the software tools associated with your PDA detector to perform peak purity analysis on the stressed samples. This analysis compares spectra across the main peak to ensure it is not co-eluting with a hidden impurity.

Visualizations: Workflows and Pathways

Troubleshooting Degradation Issues

This flowchart provides a logical path to diagnose the root cause of unexpected sample degradation.

A New Peak(s) Observed in HPLC/LC-MS B Was sample exposed to ambient light? A->B C Photodegradation is likely. Implement light protection (amber vials, foil). B->C Yes D Is the sample in an aqueous buffer? B->D No E Check pH of the buffer. Is it neutral, acidic, or basic? D->E Yes G Are excipients or other molecules present? D->G No F Hydrolysis is likely, especially if pH > 7 and derivative has labile groups (ester, amide). E->F Basic E->G Neutral/Acidic H Oxidation or other chemical incompatibility is possible. Conduct formal compatibility studies. G->H Yes I Consider thermal degradation if sample was heated or stored improperly. G->I No Parent Tribenzoannulenone Derivative (Intact) Photo Photodegradation Products (e.g., Dimers, Photo-oxides) Parent->Photo Light / UV (hν) Hydro Hydrolysis Products (e.g., Carboxylic Acid + Alcohol) Parent->Hydro H₂O (H⁺ or OH⁻ catalysis) Oxid Oxidation Products (e.g., Epoxides, Ring-Opened) Parent->Oxid Oxidant (e.g., O₂, H₂O₂, Peroxides)

Caption: Primary degradation pathways for tribenzoannulenone derivatives.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). EAS J Pharm Pharmacol.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degrad
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). Molecules.
  • Lactone. (n.d.). Wikipedia.
  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (2013, June 11).
  • Lactone. (2012, September 4). Wikidoc.
  • Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Drug excipient Comp
  • Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. (2025, August 6).
  • API Excipient Compatibility Study. (2024, December 27). Veeprho.
  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023, May 10). PMC.
  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 4).
  • Bacterial Transcriptional Regulators for Degradation Pathways of Arom
  • Brief summary of various metabolic pathways for the degradation of 3CBA... (n.d.).
  • (PDF) Reduction strategies for polycyclic aromatic hydrocarbons in processed foods. (2023, February 10).
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020, May 21).
  • Plant Defense Mechanisms against Polycyclic Aromatic Hydrocarbon Contamination: Insights into the Role of Extracellular Vesicles. (n.d.). PMC.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023, September 9). PMC.
  • (PDF) Degradation Pathway. (2017, March 31).
  • An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Truxene. (n.d.). Benchchem.
  • An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass … (n.d.). OUCI.
  • Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (2025, November 21). MDPI.
  • Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. (2025, September 8). Frontiers.
  • Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. (n.d.). PMC.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021, April 5).
  • Enhanced Bioremediation of Aged Polycyclic Aromatic Hydrocarbons in Soil Using Immobilized Microbial Consortia Combined with Strengthening Remediation Str
  • 9-oxo-9H-fluorene-2-carboxylic acid. (2025, May 20). ChemSynthesis.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • Reduction strategies for polycyclic aromatic hydrocarbons in processed foods. (2022, January 24). PubMed.
  • Noncovalent Interactions Steer the Formation of Polycyclic Aromatic Hydrocarbons. (2024, August 7). Journal of the American Chemical Society.
  • 9H-Tribenzo[a,c,e]a[5]nnulen-9-one. (n.d.). Sigma-Aldrich.

  • 9H-Tribenzo[a,c,e]a[5]nnulen-9-one. (n.d.). MilliporeSigma.

  • 9H-Tribenzo[a,c,e]a[5]nnulen-9-one. (n.d.). Sigma-Aldrich.

  • (PDF) Synthesis of Terbenzo- and Tetrabenzoolympicenyl Radicals and Their Cations. (2025, February 20).
  • Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. (2017, May 24). SciSpace.
  • Green Synthesis of 9-Acridone Deriv
  • 9-oxo-9H-Thioxanthene-2-carboxylic acid. (n.d.). PubChem.
  • An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. (n.d.).
  • 1989-33-9 | 9H-fluorene-9-carboxylic acid. (n.d.). ChemScene.
  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Process for preparing 9-fluorenecarboxylic acid. (n.d.).
  • Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. (2011, April 26). MDPI.
  • Stabilization of the Elusive 9-Carbene-9-Borafluorene Monoanion. (2021, June 1). PubMed.
  • Stabilization of the Elusive 9‐Carbene‐9‐Borafluorene Monoanion. (2025, August 9).

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Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Annulations

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Annulations. Designing complex ring systems via palladium catalysis—such as Catellani-type reactions, sequential C–H activations, and specialized c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Annulations. Designing complex ring systems via palladium catalysis—such as Catellani-type reactions, sequential C–H activations, and specialized cross-couplings—often presents significant mechanistic bottlenecks. This guide is engineered for researchers and drug development professionals to diagnose, understand, and overcome pervasive side reactions using field-proven causality and self-validating methodologies.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: My annulation reaction is yielding acyclic alkene byproducts instead of the desired ring system. How do I fix this? Expert Answer: This is a classic β-hydride elimination side reaction. In alkyl-palladium intermediates, if a β-hydrogen is present, the complex can undergo rapid elimination before the final ring-closing reductive elimination can occur. Causality & Solution: To overcome this, you must accelerate the reductive elimination step so it outcompetes β-hydride elimination. This is achieved by using bulky, electron-rich ligands (e.g., dialkylbiarylphosphines). The steric bulk forces the organic fragments on the Pd center closer together, significantly lowering the activation energy for reductive elimination, as noted in studies on1[1]. Furthermore, in Catellani-type norbornene-mediated annulations, the use of specific bromo-substituents or modified norbornene scaffolds can stabilize the intermediate and prevent premature elimination[2].

Q2: I am observing a fine black precipitate in my reaction mixture, and the conversion stalls at 20%. What is happening? Expert Answer: The black precipitate is "Palladium Black," which indicates severe catalyst deactivation via the aggregation of Pd(0) nanoparticles[3]. Causality & Solution: Pd(0) is highly reactive and prone to aggregation if not properly stabilized by ligands. This often occurs if the ligand degrades under harsh basic conditions, if oxygen infiltrates the system, or if the ligand-to-palladium ratio is too low. Solution: Increase the ligand-to-Pd ratio (e.g., from 1:1 to 2:1 or even 4:1) to ensure the active Pd(0) species remains coordinated, a standard practice in 4[4].

Q3: GC-MS analysis shows a significant amount of dimerized starting material (homocoupling) rather than the cross-coupled annulation product. Expert Answer: Homocoupling is a frequent side reaction, particularly when using Pd(II) precatalysts or in the presence of trace oxidants (like O₂). Causality & Solution: Oxygen can reoxidize active Pd(0) back to Pd(II), facilitating an aberrant second transmetalation step that leads to homocoupling, as detailed in 5[5]. Solution: Rigorously degas all solvents using the freeze-pump-thaw method. Additionally, slow addition of the more reactive coupling partner via a syringe pump can keep its steady-state concentration low, favoring the cross-coupling/annulation pathway over homocoupling.

Q4: During a sequential C-H activation annulation, I am losing my directing carboxylate group, leading to linear byproducts. Expert Answer: Decarboxylative arylation is a known pitfall in C-H annulations involving carboxylic acids or amides. Causality & Solution: This side reaction is highly dependent on the solvent system and the electronic nature of the ligand. Transitioning to a mixed solvent system (e.g., HFIP/DCE) and employing electron-deficient ortho-substituted pyridine ligands can suppress decarboxylation and promote the desired sequential C-H activation, according to recent 6[6].

Part 2: Mechanistic Visualizations

Mechanism A Pd(II) Alkyl Intermediate B Desired Annulation Pathway (Reductive Elimination) A->B Bulky/Electron-rich Ligands C Side Reaction: β-Hydride Elimination A->C Lack of steric bulk, high temp D Target Annulated Product B->D E Alkene Byproduct + Pd-H species C->E

Mechanistic divergence of Pd(II) alkyl intermediates between desired annulation & β-hydride elimination.

Workflow Start Reaction Yield Low? CheckPd Is Pd Black Precipitating? Start->CheckPd YesPd Yes: Catalyst Deactivation CheckPd->YesPd Visual Inspection NoPd No: Check Intermediates CheckPd->NoPd Sol1 Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1) YesPd->Sol1 Sol2 Check for O2/H2O (Degas Solvents) YesPd->Sol2 Sol3 Analyze for Homocoupling or Protodeboronation NoPd->Sol3

Diagnostic workflow for identifying and resolving palladium catalyst deactivation.

Part 3: Data Presentation - Troubleshooting Matrix

Observed Side ReactionDiagnostic Marker (LC-MS/Visual)Mechanistic BottleneckRecommended Optimization
β-Hydride Elimination M - 2 Da (Alkene byproduct)Slow reductive eliminationSwitch to bulky dialkylbiarylphosphines (e.g., BrettPhos, XPhos).
Catalyst Deactivation Black precipitate (Pd Black)Ligand degradation / AggregationIncrease Ligand:Pd ratio to 2:1 or 4:1; rigorously exclude O₂.
Homocoupling M x 2 (Dimerized starting material)O₂-mediated Pd(0) reoxidationFreeze-pump-thaw degassing; slow reagent addition via syringe pump.
Decarboxylation Loss of CO₂ mass (M - 44 Da)Unstable directing groupUse mixed solvents (HFIP/DCE); employ electron-deficient ligands.

Part 4: Experimental Protocols - Self-Validating Annulation Workflow

To ensure high scientific integrity, this protocol utilizes a self-validating system that isolates variables and confirms intermediate generation, preventing "black box" failures[3].

Step 1: Pre-reaction Validation (Baseline vs. High-Purity)

  • Action: Set up two parallel 0.1 mmol scale reactions. Reaction A uses standard benchtop reagents. Reaction B uses freshly distilled/recrystallized reagents and anhydrous, degassed solvents.

  • Validation: If Reaction B succeeds while A fails, the side reaction (e.g., homocoupling or catalyst poisoning) is impurity/O₂ driven, not mechanistically inherent.

Step 2: Catalyst Preactivation & Assembly

  • Action: In a nitrogen-filled glovebox, combine the Pd(II) precatalyst (e.g., Pd(OAc)₂) and the bulky phosphine ligand in a 1:2 molar ratio in the reaction solvent. Stir for 15 minutes at room temperature.

  • Validation: A distinct color change (typically to pale yellow or orange) confirms the successful reduction and coordination of the active Pd(0) species. If the solution turns black immediately, your solvent contains trace oxidants or your ligand is degraded.

Step 3: Controlled Reagent Addition

  • Action: Add the base and the first coupling partner (e.g., aryl halide). Seal the vessel with a PTFE-lined septum. Remove from the glovebox and connect to a Schlenk line. Using a syringe pump, add the second coupling partner (or annulation precursor) dropwise over 2 hours at the target reaction temperature.

Step 4: Kinetic Aliquot Tracking

  • Action: Extract 20 µL aliquots at 1h, 3h, and 6h. Quench with water, extract with EtOAc, and analyze via LC-MS.

  • Validation:

    • Scenario A: Starting material disappears, but product is absent. Check the solvent front for volatile alkene byproducts (indicates β-hydride elimination).

    • Scenario B: Intermediate mass builds up but product does not. Reductive elimination is the bottleneck (indicates the need for a bulkier ligand or higher temperature).

Part 5: References

  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2) Source: ACS Publications URL:[Link]

  • The Palladium/Norbornene-Catalyzed Annulation Chemistry: Rapid Access to Diverse Ring Structures Source: Wiley-VCH URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: NIH / PMC URL:[Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings Source: NIH / PMC URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for enantioselective synthesis of bridged compounds

From the Desk of the Senior Application Scientist: Welcome to the Technical Support Center for the enantioselective synthesis of bridged bicyclic compounds. Constructing bridged scaffolds—such as bicyclo[3.2.1]octanes, b...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist: Welcome to the Technical Support Center for the enantioselective synthesis of bridged bicyclic compounds. Constructing bridged scaffolds—such as bicyclo[3.2.1]octanes, bicyclo[3.3.1]nonanes, and bridged ketals—presents formidable challenges due to the intrinsic ring strain accumulated in the transition states. As researchers and drug development professionals, you know that achieving high enantiomeric excess (ee) and yield requires precise calibration of your catalytic systems. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your asymmetric syntheses are robust and reproducible.

Core Mechanistic Workflow: Rh(I)-Catalyzed Type II Cyclization

To understand how to troubleshoot these reactions, we must first map the causality of the catalytic cycle. Below is the validated workflow for overcoming ring strain in [3.3.1] bridged systems.

Workflow A 1. Precatalyst Activation [Rh(C2H4)2Cl]2 + AgSbF6 B 2. Ligand Coordination Addition of DTBM-segphos A->B Halide Abstraction C 3. Oxidative Addition C-C Cleavage of Cyclobutanone B->C Active Cationic Rh(I) D 4. Migratory Insertion Alkyne Incorporation (Enantio-determining) C->D Ring Strain Relief E 5. Reductive Elimination Formation of [3.3.1] Bridged Bicycle D->E Stereocontrol via Ligand E->C Catalyst Regeneration

Mechanistic workflow of Rh(I)-catalyzed enantioselective Type II cyclization for [3.3.1] bicycles.

Frequently Asked Questions (FAQs): Optimization & Causality

Q1: How do I overcome poor enantioselectivity in Intramolecular Diels-Alder (IMDA) reactions for bicyclo[4.3.1]decane systems? A: Focus on chiral auxiliary selection and post-reaction purification. For type 2 IMDA reactions targeting bicyclo[4.3.1]decane or [5.3.1]undecane systems, are highly effective[1]. Specifically, utilizing 4-diphenylmethyl-2-oxazolidinone provides superior facial shielding compared to less bulky alternatives, yielding initial diastereomeric ratios of up to 94:6[1]. Because the transition state model strictly dictates stereochemistry, any residual minor diastereomer can be effectively purged. A single recrystallization step acts as a self-validating purification, elevating the purity to >96% de and rendering the minor isomer undetectable by 1H NMR[1].

Q2: What are the optimal conditions for transition-metal catalyzed Type II cyclizations to access[3.3.1] bicycles? A: Bridged scaffolds synthesized via Type II cyclization face immense intrinsic ring strain in the transition state. For Rh(I)-catalyzed intramolecular Type II cyclization of alkynes via C–C activation of cyclobutanones, a [2]. The combination of [Rh(C2H4)2Cl]2 and AgSbF6 with the bulky chiral ligand DTBM-segphos at room temperature provides the perfect balance of reactivity and stereocontrol[2]. The silver salt is mechanistically essential for abstracting the chloride and generating the highly reactive cationic Rh center, while the bulky ligand enforces strict enantiocontrol (≥99.5:0.5 er) during the migratory insertion step[2].

Q3: How can I optimize radical group transfer for the synthesis of bridged bicyclic ketals? A: The synthesis of bridged bicyclic ketals from acyclic 1,1-disubstituted alkene diols requires precise control over distal radical migration. is the preferred method[3]. To optimize this, ensure the use of a suitable copper catalyst that can stabilize the radical intermediate while directing the stereochemistry of the ketalization[3]. Product distribution is highly sensitive to the substrate's substitution pattern; therefore, tuning the electronic properties of the alkynes or arenes undergoing the group transfer is critical for maximizing enantiomeric excess[4].

Q4: Can organocatalysis be used effectively for bridged acetals, and what are the common pitfalls? A: Yes, organocatalytic approaches are highly effective for bridged O,O-acetals, particularly those embedded with spirooxindoles[5]. A common pitfall is poor diastereoselectivity during the sequential Michael addition and acetalization steps. To resolve this, utilize a (10 mol%) for the initial Michael reaction between dioxindoles and 2-hydroxy cinnamaldehydes, followed by the addition of Trifluoroacetic acid (TFA) to promote the acetal formation[5]. The TBS ether protects the catalyst from deactivation, while TFA provides the necessary acidity for cyclization without degrading the intermediate[5].

Quantitative Optimization Data

Use the following benchmark data to evaluate the success of your catalytic systems. Deviations from these yields or selectivities indicate a failure in catalyst activation or solvent purity.

Target ScaffoldReaction ClassCatalyst / AuxiliaryKey Optimization ParameterYieldSelectivity
Bicyclo[4.3.1]decane Type 2 IMDA4-Diphenylmethyl-2-oxazolidinoneSingle Recrystallization72%92:8 dr (>96% de)
Bicyclo[5.3.1]undecane Type 2 IMDA4-Diphenylmethyl-2-oxazolidinoneSingle Recrystallization71%94:6 dr (>96% de)
[3.3.1] Bridged Bicycles Type II Cycloaddition[Rh(C2H4)2Cl]2 / DTBM-segphosAgSbF6 activation, Room Temp70%96.5:3.5 er
Bridged O,O-Acetals Michael / AcetalizationDiaryl prolinol TBS ether (10 mol%)TFA additive, Toluene (0.2 M)HighHigh ee / dr
Standard Operating Procedure (SOP): Rh(I)-Catalyzed Type II Cyclization

This protocol is designed as a self-validating system for the asymmetric construction of[3.3.1] bridged bicycles.

Objective: To achieve high enantiomeric excess (≥99.5:0.5 er) via C-C activation.

Step 1: Catalyst Preparation (Strictly Anhydrous)

  • Action: Inside a nitrogen-filled glovebox, weigh [Rh(C2H4)2Cl]2 (5 mol%) and DTBM-segphos (10 mol%) into an oven-dried Schlenk tube. Dissolve in anhydrous, degassed toluene.

  • Causality: Rh(I) precatalysts are highly sensitive to moisture, which coordinates competitively and leads to off-cycle resting states, killing both yield and ee.

Step 2: Cationic Species Generation

  • Action: Add AgSbF6 (10 mol%) to the mixture. Stir for 15 minutes at room temperature until a precipitate forms.

  • Causality: AgSbF6 acts as a halide scavenger. The precipitation of AgCl is your visual validation that the highly reactive cationic Rh(I) species—thermodynamically required to initiate the oxidative addition into the strained cyclobutanone C-C bond—has been successfully generated.

Step 3: Substrate Addition

  • Action: Introduce the ether-linked cyclobutanone-alkyne substrate (1.0 equiv) as a solution in toluene.

Step 4: Reaction Execution & Monitoring

  • Action: Seal the tube and stir at room temperature (20-25 °C). Monitor via LC-MS.

  • Causality & Troubleshooting: Maintaining room temperature is critical. If the reaction stalls, do not increase the temperature. Elevated temperatures exponentially increase the rate of background decarbonylation (yielding unwanted cyclopropane side products) and degrade the enantiomeric ratio by allowing competitive, higher-energy transition states.

Step 5: Quenching and Purification

  • Action: Upon complete consumption of the starting material, filter the crude mixture through a short pad of silica gel, eluting with EtOAc to remove the rhodium and silver salts. Concentrate and purify via flash column chromatography to isolate the E-isomer.

References
  • Enantioselective Synthesis of Bridged Bicyclic Ring Systems Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Copper-Catalyzed Enantioselective Synthesis of Bridged Bicyclic Ketals from 1,1-Disubstituted-4-methylene-1,6-hexanediols and Related Alkenols Source: PMC (National Institutes of Health) / RSC URL:[Link]

  • Enantioselective Type II Cycloaddition of Alkynes via C–C Activation of Cyclobutanones: Rapid and Asymmetric Construction of [3.3.1] Bridged Bicycles Source: PMC (National Institutes of Health) URL:[Link]

  • Organocatalytic Asymmetric Synthesis of Bridged Acetals with Spirooxindole Skeleton Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bridged Ring System Synthesis

Welcome to the Advanced Synthesis Support Center. Synthesizing bridged bicyclic and polycyclic systems presents unique thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing bridged bicyclic and polycyclic systems presents unique thermodynamic and kinetic challenges. The inherent ring strain, steric hindrance, and unfavorable entropy of activation often lead to competing side reactions, oligomerization, or stalled catalytic cycles.

This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting strategies, validated protocols, and empirical data to help you overcome low yields in the construction of bridged ring scaffolds.

Diagnostic Workflow for Bridged Ring Synthesis

TroubleshootingWorkflow Start Low Yield in Bridged Ring Synthesis CheckRxn Identify Reaction Type Start->CheckRxn DA Intermolecular Cycloaddition CheckRxn->DA Intra Intramolecular Cyclization CheckRxn->Intra TMC Transition Metal Catalysis CheckRxn->TMC DA_Issue Diene Instability & Side Reactions DA->DA_Issue Intra_Issue Oligomerization & Poor Entropy Intra->Intra_Issue TMC_Issue Slow Reductive Elimination TMC->TMC_Issue DA_Fix Use Robust Dienes (e.g., Tetramethyl-Cp) DA_Issue->DA_Fix Intra_Fix High Dilution & Thorpe-Ingold Effect Intra_Issue->Intra_Fix TMC_Fix Bulky Ligands & Optimize Co-catalyst TMC_Issue->TMC_Fix

Fig 1: Mechanistic troubleshooting workflow for optimizing bridged ring synthesis.

Module 1: Intermolecular Cycloadditions (Diels-Alder)

Q: My [4+2] cycloaddition using cyclopentadiene to form a bridged bicyclic system is stalling at ~50% yield, with a lot of baseline material on the TLC. How do I improve this?

A: The primary cause of low yields in these reactions is the inherent thermodynamic instability of the diene. Cyclopentadiene is highly prone to homodimerization (forming dicyclopentadiene) and polymerization, which kinetically outcompetes the desired cross-cycloaddition with your dienophile[1].

The Fix: Substitute standard cyclopentadiene with a more robust, sterically shielded derivative. Using 1,2,4,5-tetramethylcyclopentadiene significantly suppresses homodimerization due to the steric bulk of the methyl groups, while maintaining the necessary electron density for the forward [4+2] reaction. Literature demonstrates that this simple substitution can improve isolated yields of bridged carbocycles from ~52% to over 76%[1].

Module 2: Intramolecular Cyclizations & C-H Amination

Q: I am attempting an intramolecular C-H amination to form a bridged azacycle, but I am isolating rearranged products and unreacted monocycles instead of the bridged core. What is going wrong?

A: Bridged ring formation via intramolecular cyclization is heavily penalized by entropy. Furthermore, if your mechanism proceeds via an


 pathway, the rigid tether may prevent the nucleophile from achieving the required 180° antiperiplanar trajectory relative to the leaving group. When this geometric requirement fails, secondary alkyl iodides or radical intermediates will undergo ionization or 1,2-hydride shifts to form more stable tertiary carbocations, leading to rearranged pyrrolidines or fused systems instead of the bridged target[2].

The Fix:

  • Adjust Tether Length: The connectivity between the reactive centers dictates the architectural outcome. Ensure your tether length strictly supports the desired [m.n.p] bridged geometry (e.g., a 3-carbon linker is often required to bridge a piperidine ring without prohibitive strain)[2].

  • Exploit the Thorpe-Ingold Effect: Introduce gem-dialkyl substituents along the carbon tether. This sterically compresses the internal bond angle between the reactive termini, lowering the entropic barrier of activation (

    
    ) and favoring intramolecular cyclization over intermolecular oligomerization or rearrangement.
    
Module 3: Transition Metal-Catalyzed Cascades

Q: My Pd/Cu co-catalyzed tandem Heck/Sonogashira reaction to form a benzo-bicyclo[3.2.1]octane is suffering from poor turnover and low yield. How can I accelerate the catalytic cycle?

A: In the synthesis of highly strained chiral bridged-ring scaffolds via tandem cross-coupling, the rate-determining step is almost universally the final reductive elimination[3]. The extreme steric strain of the bridged transition state drastically slows down the elimination of the Pd(0) species. When reductive elimination is slow, the long-lived Pd(II) intermediate is vulnerable to off-cycle decomposition pathways, such as


-hydride elimination or protodemetalation.

The Fix: You must lower the activation energy of the reductive elimination step. This is achieved by utilizing highly sterically demanding, electron-rich bidentate ligands. For instance, employing (S)-Segphos forces the Pd(II) intermediate into a highly compressed geometry, accelerating the expulsion of the bridged product. Additionally, optimizing the CuI co-catalyst loading (e.g., up to 12 mol%) ensures that transmetalation feeds the Pd-cycle fast enough to prevent catalyst resting-state degradation. This approach has been shown to boost yields up to 95% with excellent enantioselectivity[3].

Quantitative Data Summary

The following table summarizes expected yield improvements based on targeted mechanistic interventions in bridged ring synthesis.

Reaction TypeTarget ScaffoldPrimary Failure ModeMechanistic InterventionExpected Yield Shift
[4+2] Cycloaddition Bicyclo[2.2.1]heptanesDiene homodimerizationSwitch to 1,2,4,5-tetramethylcyclopentadiene52%

76%
Intramolecular C-H Amination Bridged AzacyclesAnti-periplanar geometry failure / 1,2-hydride shiftOptimize tether length; utilize radical-mediated HAT<10%

65%
Tandem Heck/ Sonogashira Benzo-bicyclo[3.2.1]octanesSlow reductive elimination5 mol% Pd, 12 mol% CuI, 20 mol% bulky ligand (Segphos)<30%

85-95%
Validated Experimental Methodologies
Protocol 1: Pd/Cu Co-Catalyzed Tandem Heck/Sonogashira for Bridged Scaffolds

Self-Validation Check: The reaction must maintain a strict anhydrous and anaerobic environment. The presence of oxygen will cause oxidative homocoupling of the terminal alkyne (Glaser coupling), visually indicated by a deep blue/green color shift in the reaction mixture.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl iodide substrate (0.10 mmol), terminal alkyne (0.15 mmol),

    
     (5.0 mol%), CuI (12.0 mol%), (S)-Segphos (20.0 mol%), and anhydrous 
    
    
    
    (3.0 equiv)[3].
  • Solvent Addition: Inject 1.0 mL of rigorously degassed, anhydrous acetone.

  • Reaction Execution: Seal the tube and heat to 70 °C for 20 hours under continuous stirring.

  • Validation & Workup: Monitor the disappearance of the aryl iodide via LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: High-Dilution Intramolecular Diels-Alder (IMDA)

Self-Validation Check: If TLC reveals a streak of highly polar, non-eluting material, the dilution is insufficient, and intermolecular oligomerization is occurring.

  • Solvent Preparation: Distill toluene over sodium/benzophenone to ensure complete removal of moisture and dissolved oxygen.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Add 250 mL of the purified toluene and heat to a gentle reflux (110 °C).

  • Syringe Pump Addition: Dissolve the triene precursor (1.0 mmol) in 50 mL of toluene. Load this into a gas-tight syringe.

  • Execution: Using a syringe pump, add the precursor solution dropwise into the refluxing solvent over a period of 12-16 hours (maintaining a concentration of

    
     0.003 M).
    
  • Completion: Once addition is complete, reflux for an additional 2 hours. Cool to room temperature and remove the solvent under reduced pressure to isolate the bridged bicyclic core.

References
  • Electrochemical [4+2] and [2+2] Cycloaddition for the Efficient Synthesis of Six- and Four-Membered Carbocycles Source: MDPI URL:[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds Source: Nature Communications (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Inherently Chiral Compounds

Topic: Resolving characterization difficulties for inherently chiral compounds (Atropisomers, Helicenes, Molecular Knots, Supramolecular Assemblies). Audience: Senior Researchers, Medicinal Chemists, Analytical Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving characterization difficulties for inherently chiral compounds (Atropisomers, Helicenes, Molecular Knots, Supramolecular Assemblies). Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists.

Introduction: The "Hidden" Chirality Challenge

Welcome to the Advanced Characterization Support Center. Unlike compounds with classic


 point chirality, inherently chiral compounds  (e.g., atropisomers, helicenes, calixarenes) derive their chirality from restricted rotation or global topology. This presents unique challenges: racemization during analysis, lack of heavy atoms for X-ray, and "invisible" chirality in standard NMR.

This guide provides authoritative troubleshooting for the three critical phases of characterization: Separation , Identification (Absolute Configuration) , and Stability Profiling .

Module 1: Separation & Purification (HPLC/SFC)

Q1: My atropisomeric compound shows a single broad peak or a "plateau" between peaks on Chiral HPLC. How do I resolve this?

Diagnosis: This is the hallmark of on-column racemization . Your compound's rotational energy barrier (


) is likely low enough that interconversion occurs on the timescale of the chromatographic run.

Troubleshooting Protocol:

  • Thermal Control (The "Cryo-Resolution" Technique):

    • Action: Immediately lower the column temperature. Standard screening at

      
       often fails for Class 2 atropisomers (
      
      
      
      ).
    • Protocol: Reduce temperature to

      
       or 
      
      
      
      . Lower temperatures increase the rotational barrier relative to thermal energy (
      
      
      ), effectively "freezing" the conformation.
    • Causality: Lowering

      
       increases the peak resolution (
      
      
      
      ) by suppressing the rate of interconversion (
      
      
      ) and often enhancing the enthalpy-driven chiral recognition mechanisms of polysaccharide phases [1, 3].
  • Mobile Phase Optimization:

    • Action: Switch to SFC (Supercritical Fluid Chromatography) if HPLC fails.

    • Reasoning: SFC uses

      
      , which has lower viscosity and allows for higher flow rates. Faster elution reduces the "residence time" on the column, minimizing the window for racemization to occur [5].
      
  • Stationary Phase Selection:

    • Recommendation: Screen immobilized polysaccharide phases (e.g., Amylose-1, Cellulose-1) rather than coated phases. Immobilized phases allow for harsh solvents (DCM, THF) which may be necessary for solubility but would strip coated phases.

Visual Guide: Chiral Method Development Strategy

ChiralMethodDev Start Start: Racemic Sample Screen Screen Polysaccharide Columns (IA, IB, IC, ID) @ 25°C Start->Screen Result Evaluate Chromatogram Screen->Result Split Split Peaks? Result->Split Plateau Plateau/Broad Peak (Dynamic Chirality) Split->Plateau No / Distortion Resolved Baseline Separation Split->Resolved Yes ActionLowT LOWER Temperature (0°C to -20°C) Plateau->ActionLowT Step 1: Freeze Rotation Optimize Optimize Mobile Phase (Add acidic/basic modifiers) Resolved->Optimize Refine Method ActionSFC Switch to SFC (Reduce Residence Time) ActionLowT->ActionSFC If still broad

Figure 1: Decision tree for developing methods for inherently chiral compounds, prioritizing thermal control to mitigate on-column racemization.

Module 2: Structural Elucidation (Absolute Configuration)

Q2: I cannot grow single crystals for X-ray diffraction. How do I determine the Absolute Configuration (AC) of my inherently chiral molecule?

Solution: Use Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) combined with Density Functional Theory (DFT) calculations. VCD is often superior for inherently chiral compounds because it probes the entire molecular framework, not just a chromophore [10, 15].

The Self-Validating VCD Protocol:

  • Conformational Search (Critical Step):

    • Inherently chiral molecules (e.g., macrocycles) often have multiple low-energy conformers. You must perform a Boltzmann-weighted average of the calculated spectra.

    • Failure Mode: Simulating only the global minimum often leads to incorrect AC assignment if other conformers are populated at room temperature [13].

  • Spectral Acquisition:

    • Dissolve

      
       of enantiopure sample in 
      
      
      
      or
      
      
      .
    • Record both IR and VCD spectra.[1][2]

    • Validation Check: The IR spectrum (calculated vs. experimental) must match before you even look at the VCD. If the IR doesn't match, your calculated geometry is wrong.

  • AC Assignment:

    • Compare the sign (+/-) of key bands in the experimental VCD to the calculated VCD.

    • Confidence Metric: Use a similarity scoring algorithm (e.g., SimIR/SimVCD). A score

      
       is typically required for high confidence [13].
      
Visual Guide: VCD/ECD Workflow

VCDWorkflow Exp Experimental VCD (Enantiopure Sample) Compare Compare Spectra Exp->Compare Calc Computational Workflow ConfSearch Conformational Search (MMFF/DFT) Calc->ConfSearch Opt Geometry Opt & Freq Calc (DFT/B3LYP/6-31G*) ConfSearch->Opt Boltz Boltzmann Weighting Opt->Boltz Boltz->Compare MatchIR Step 1: Match IR? Compare->MatchIR MatchVCD Step 2: Match VCD Signs? MatchIR->MatchVCD Yes Fail Re-calculate (Solvent model/Basis set) MatchIR->Fail No (Bad Geometry) Success AC Assigned MatchVCD->Success High Similarity MatchVCD->Fail Ambiguous

Figure 2: The self-validating workflow for Absolute Configuration. Note that IR agreement is the gatekeeper for VCD validity.

Module 3: Stability & Dynamics (Racemization Barriers)

Q3: Is my compound stable enough for drug development? How do I measure the racemization barrier?

Context: Inherently chiral compounds are classified by their stability (Class 1, 2, 3).[3] You need to determine the Gibbs free energy of activation (


).

Experimental Protocol: Kinetic Decay Method Applicable for Class 2 compounds (


 minutes to hours).
  • Isolate: Obtain

    
     ee material (using the Low-T HPLC method from Module 1).
    
  • Incubate: Dissolve in an achiral solvent (e.g., ethanol, toluene) and heat to a fixed temperature (e.g.,

    
    , 
    
    
    
    ).
  • Sample: Withdraw aliquots at defined time intervals (

    
    ).
    
  • Analyze: Measure the enantiomeric excess (

    
    ) via HPLC.
    
  • Calculate:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope is

      
       (rate constant of racemization).
      
    • Note:

      
       (inversion rate constant) [1, 22].
      
    • Use the Eyring equation to solve for

      
      .
      

Data Summary: Atropisomer Stability Classes

ClassRotational Barrier (

)
Half-life (

) @ 25°C
Development StatusCharacterization Tech
Class 1

Seconds to MinutesTreated as Achiral (Rapidly interconverting)Dynamic HPLC / VT-NMR
Class 2

Hours to DaysHigh Risk (Racemizes during storage/vivo)Kinetic Decay Studies
Class 3

YearsStable Enantiomers (Developable)Standard Chiral HPLC
Q4: My compound racemizes too fast for HPLC. How do I characterize it?

Solution: Use Dynamic NMR (VT-NMR) or Dynamic HPLC .

  • VT-NMR: Observe the coalescence of diastereotopic protons (e.g., benzylic protons or isopropyl methyls). As you heat the sample, the split signals will merge into a singlet. The coalescence temperature (

    
    ) allows you to calculate 
    
    
    
    directly [1].

Module 4: Quick Purity Checks (NMR)

Q5: Can I check enantiomeric excess without setting up an HPLC method?

Solution: Yes, using Chiral Solvating Agents (CSAs) .[4]

  • Mechanism: CSAs (e.g., Pirkle alcohol, cyclodextrins, or binaphthyl derivatives) form transient diastereomeric complexes with your enantiomers in solution. This induces "chemical shift non-equivalence" (

    
    ) in the NMR spectrum [11, 16].
    
  • Protocol:

    • Take a standard

      
      -NMR in 
      
      
      
      .
    • Add 1-2 equivalents of the CSA (e.g., (+)-Eu(hfc)

      
       or Pirkle’s alcohol).
      
    • Look for splitting of singlets (e.g., methoxy or methyl groups).

    • Integrate the split peaks to estimate the ratio (

      
      ).
      
  • Limitation: This is less precise than HPLC but excellent for rapid reaction monitoring.

References

  • Springer Nature. (2023). Exploring the Kinetics of Chirality: Measuring Racemization Rates in Atropisomeric Molecules.Link

  • BenchChem. (2025).[5] Troubleshooting guide for HPLC analysis of chiral compounds.Link

  • Phenomenex. HPLC Technical Tip: Chiral Method Development.Link

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.Link

  • NIH / PMC. Atropisomerism in medicinal chemistry: challenges and opportunities.Link

  • Spark904. Absolute configuration of complex chiral molecules.Link

  • BioTools. ABSOLUTE CONFIGURATION BY VCD: White Paper.Link

  • Wikipedia. Inherent chirality.[6]Link

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).Link

  • ACS Publications. (2023). Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings.Link

  • CHIMIA. Determining Inversion Barriers in Atropisomers – A Tutorial for Organic Chemists.Link

  • JASCO. (2021). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy.Link

  • RSC Advances. Racemization barriers of atropisomeric 3,3′-bipyrroles.[7]Link

  • The Analytical Scientist. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality.[8]Link

  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy.Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of 9H-Tribenzo[a,c,e]annulen-9-one via 2D NMR

The following guide provides an advanced technical framework for validating the structural integrity of 9H-Tribenzo[a,c,e]annulen-9-one (CAS: 68089-73-6). It is designed for analytical chemists and structural biologists...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical framework for validating the structural integrity of 9H-Tribenzo[a,c,e]annulen-9-one (CAS: 68089-73-6). It is designed for analytical chemists and structural biologists requiring definitive proof of identity beyond standard 1D NMR characterization.

Content Type: Technical Comparison & Validation Guide Focus: Structural Elucidation, Isomer Differentiation, and Purity Assessment

Executive Summary: The Structural Challenge

9H-Tribenzo[a,c,e]annulen-9-one (often referred to as a tribenzosuberone derivative) represents a class of polycyclic aromatic ketones where three benzene rings are fused to a central seven-membered ring. Unlike planar aromatics (e.g., anthracene), this molecule adopts a non-planar, saddle-shaped or twisted geometry due to steric repulsion in the "bay" regions.

The Problem: In standard 1D


H NMR , the aromatic region (7.0 – 8.5 ppm) is often a congested forest of overlapping multiplets. Relying solely on integration and chemical shift leads to ambiguity regarding:
  • Regioisomerism: Distinguishing [a,c,e] fusion from other hypothetical linear or angular arrangements.

  • Cyclization Fidelity: Confirming the central 7-membered ring formation versus uncyclized aldehyde/acid precursors.

The Solution: This guide compares the "Assumed Structure" method (1D NMR) against the "Validated Structure" method (2D NMR), demonstrating why the latter is the non-negotiable standard for pharmaceutical and materials science applications.

Comparative Analysis: 1D vs. 2D NMR Efficacy

The following table contrasts the diagnostic power of standard techniques versus the required 2D protocols for this specific scaffold.

FeatureMethod A: 1D

H /

C NMR
Method B: 2D NMR Suite (The Standard)
Primary Output Chemical shift (

) & Integration.
Through-bond (J) & Through-space (NOE) connectivity.
Aromatic Resolution Low. Bay-region protons often overlap with bulk aromatic signals.High. Signals are dispersed into a second dimension (carbon or proton), resolving overlaps.[1]
Connectivity Proof Inferential. Guessed based on splitting patterns (d, t, dd).Definitive. COSY maps spin systems; HMBC bridges quaternary carbons.
Isomer Detection Poor. Symmetric isomers may yield identical peak counts.Excellent. HMBC correlations prove the specific fusion points of the benzene rings.
Confidence Level ~60% (Presumptive)>99% (Forensic)

Technical Protocol: The Self-Validating System

To achieve authoritative structural confirmation, follow this step-by-step workflow. This protocol is designed to be self-validating : each step confirms the previous one, leaving no room for assignment error.

Phase 1: Sample Preparation (Critical for Resolution)
  • Solvent: Use CDCl

    
      (99.8% D) as the primary solvent.
    
  • Expert Insight: If aromatic overlap persists in CDCl

    
    , prepare a second sample in Benzene-
    
    
    
    (C
    
    
    D
    
    
    )
    . The magnetic anisotropy of the benzene solvent often shifts proton signals differentially, resolving critical multiplets (the ASIS effect).
  • Concentration: 10–15 mg in 600

    
    L solvent (for optimal 
    
    
    
    C sensitivity).
Phase 2: The 2D Pulse Sequence Workflow
Step 1: Establish Spin Systems (COSY)

Use COSY (Correlation Spectroscopy) to identify isolated proton networks.

  • Target: The molecule consists of three fused benzene rings. You should observe distinct 4-spin systems (if asymmetric) or simplified systems (if symmetric).

  • Validation: A break in the COSY cross-peaks indicates a quaternary carbon (the fusion point).

Step 2: Map Protons to Carbons (HSQC)

Use HSQC (Heteronuclear Single Quantum Coherence) to assign protonated carbons.

  • Target: Correlate the crowded proton region (7.0–8.5 ppm) to the dispersed Carbon-13 region (120–135 ppm).

  • Validation: Any proton signal without an HSQC cross-peak is an impurity (e.g., water, solvent) or an exchangeable proton (unlikely here).

Step 3: Bridge the Rings (HMBC) – The Key Step

Use HMBC (Heteronuclear Multiple Bond Correlation) to see across the "silent" quaternary carbons.

  • Target: Look for long-range couplings (

    
     and 
    
    
    
    ) from the aromatic protons to:
    • The Carbonyl Carbon (C9) (~180–200 ppm).

    • The Quaternary Fusion Carbons .

  • Validation: The protons ortho to the carbonyl must show a strong

    
     correlation to the C=O peak. This definitively proves the ketone's position relative to the aromatic rings.
    

Logical Workflow Visualization

The following diagram illustrates the decision-making logic required to validate the structure.

NMR_Validation_Logic Start Unknown Purified Solid (Candidate: 9H-Tribenzo[a,c,e]annulen-9-one) H1_NMR Step 1: 1D 1H NMR (Check Purity & Integration) Start->H1_NMR Decision_Overlap Are Aromatic Signals Overlapping? H1_NMR->Decision_Overlap Solvent_Switch Switch Solvent (CDCl3 -> C6D6) Decision_Overlap->Solvent_Switch Yes (Crowded) COSY Step 2: COSY (Map H-H Spin Systems) Decision_Overlap->COSY No (Resolved) Solvent_Switch->COSY HSQC Step 3: HSQC (Assign C-H Pairs) COSY->HSQC Define Spin Systems HMBC Step 4: HMBC (Connect Rings to C=O) HSQC->HMBC Identify Quaternary Cs NOESY Step 5: NOESY (Verify Spatial Geometry) HMBC->NOESY Confirm Connectivity Final Validated Structure (3D Geometry Confirmed) NOESY->Final

Figure 1: Decision logic for structural validation. Note the solvent switch loop to resolve aromatic crowding.

Expected Data & Interpretation Guide

When analyzing 9H-Tribenzo[a,c,e]annulen-9-one, use this reference table to interpret your 2D maps.

MoietySignal TypeExpected Chemical ShiftKey HMBC Correlation (Target)
Carbonyl (C9)

C (Quaternary)
185 – 195 ppm Correlates to H1/H8 (protons on adjacent rings).
Bay Protons

H (Doublet/Multiplet)
8.0 – 8.5 ppm These are deshielded due to steric compression/anisotropy.
Fusion Carbons

C (Quaternary)
135 – 145 ppm Critical nodes linking the spin systems.
Remote Protons

H (Multiplets)
7.2 – 7.6 ppm Standard aromatic region; use COSY to untangle.
The "Smoking Gun" for Validation

The most critical piece of evidence is the HMBC correlation to the Carbonyl .

  • In the correct structure, the protons spatially closest to the ketone (positions 1 and 8 in standard numbering) will show a strong 3-bond coupling (

    
    ) to the carbonyl carbon signal at >185 ppm.
    
  • If this correlation is missing , the carbonyl is not attached where expected (indicating a potential ring-contraction impurity or isomer).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

Sources

Comparative

Comparative Analysis of Warped vs. Bridged Ketones: 9H-Tribenzo[a,c,e]annulen-9-one

Topic: Comparative analysis of 9H-Tribenzo[a,c,e]annulen-9-one vs other bridged ketones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of 9H-Tribenzo[a,c,e]annulen-9-one vs other bridged ketones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

9H-Tribenzo[a,c,e]annulen-9-one (often referred to as Tribenzosuberone or Tribenzo[a,c,e]cyclohepten-9-one ) represents a distinct class of "warped" polycyclic aromatic hydrocarbons (PAHs).[1] Unlike traditional bridged ketones such as Adamantanone (which are defined by rigid, strain-free aliphatic cages) or 9-Fluorenone (planar aromatic ketones), Tribenzosuberone is characterized by a saddle-shaped topology forced by the fusion of three benzene rings onto a central seven-membered ring.[1]

This guide compares the structural topology, synthesis, and reactivity of Tribenzosuberone against its primary competitors: the planar 9-Fluorenone , the folded Dibenzosuberone , and the cage-like Adamantanone . The analysis highlights Tribenzosuberone's utility as a precursor for warped nanographenes and chiral scaffolds in materials science.

Structural Topology & Physical Properties[1][2][3]

The defining feature of 9H-Tribenzo[a,c,e]annulen-9-one is its steric congestion.[1] The three fused benzene rings cannot lie in a single plane due to the bond angles of the central seven-membered ring, forcing the molecule into a rigid, non-planar


 or pseudo-

symmetric saddle shape. This contrasts sharply with the planar conjugation of fluorenone or the stress-free chair conformations of adamantane.
Table 1: Comparative Physicochemical Profile[4][5]
Feature9H-Tribenzo[a,c,e]annulen-9-one 5H-Dibenzo[a,d]cyclohepten-5-one 9-Fluorenone Adamantanone
Common Name TribenzosuberoneDibenzosuberoneFluorenoneAdamantanone
CAS Registry 68089-73-62222-33-5486-25-9700-58-3
Formula C₁₉H₁₂OC₁₅H₁₀OC₁₃H₈OC₁₀H₁₄O
Topology Saddle / Warped Folded / Butterfly Planar Cage / Rigid
Central Ring 7-Membered (Tribenzo-fused)7-Membered (Dibenzo-fused)5-Membered6-Membered (Bridged)
Melting Point 132–134 °C88–90 °C81–85 °C258–260 °C (Sublimes)
Strain Energy High (Steric clash of H-atoms)Moderate (Ring puckering)Low (Aromatic stabilization)Low (Diamondoid lattice)
Primary Utility Warped Nanographene Precursor, Chiral InductionDrug Scaffold (Antidepressants)OLEDs, PhotosensitizerPharmacophore (Antiviral/CNS)
Structural Causality[1]
  • Warped vs. Planar: In Fluorenone , the 5-membered ring accommodates the biphenyl fusion without significant distortion, allowing planarity and extended

    
    -conjugation (yellow color).[1] In Tribenzosuberone , the addition of the third benzene ring to the 7-membered core creates severe steric repulsion between the ortho-hydrogens, twisting the 
    
    
    
    -system out of planarity. This "warped" nature is critical for solubility in organic solvents (preventing
    
    
    -stacking aggregation common in planar PAHs) and for inducing chirality in supramolecular assemblies.[1]
  • Bridged vs. Fused: Adamantanone is a bridged ketone where the carbonyl is part of a diamondoid cage. It is chemically inert to oxidation but highly reactive toward nucleophiles due to the relief of transannular strain upon hybridization change (

    
    ). Tribenzosuberone, conversely, is a fused ketone; its reactivity is modulated by the electronic donation of the benzene rings and the steric hindrance of the saddle shape.
    

Synthesis Architectures

The synthesis of Tribenzosuberone is significantly more complex than that of its planar or bridged counterparts due to the entropic penalty of forming the strained central ring.

Protocol A: Pd-Catalyzed Intramolecular Arylation (Modern)

This method utilizes a palladium cascade to form the C-C bond of the central ring, avoiding the harsh conditions of classical acid-mediated cyclization.

  • Precursor: 2-Chloro-3-(2-chlorobenzoyl)pyridine analogs or Terphenyl-2-carboxylic acid derivatives.[1]

  • Catalyst System: Pd(OAc)₂, PCy₃ (Tricyclohexylphosphine), K₂CO₃.[1]

  • Solvent/Cond: DMF or DMAc, 130 °C.

Protocol B: Classical Acid-Mediated Cyclization (Tochtermann)

The foundational method involves the construction of the terphenyl skeleton followed by Friedel-Crafts ring closure.

  • Step 1: Reaction of 1,3-diphenylacetone with benzil (or phenanthrenequinone) derivatives.

  • Step 2: Dehydration to form the cyclopentadienone intermediate.

  • Step 3: Diels-Alder cycloaddition with benzyne (generated in situ) to form the tribenzo-skeleton.

  • Step 4: Oxidative cleavage of the bridging ketone if necessary, or direct formation via 2-(2-biphenylyl)benzoic acid cyclization using Polyphosphoric Acid (PPA).[1]

Visualization of Synthesis Pathways

SynthesisPathways Start1 2-Iodobiphenyl Inter1 2-(2-Phenacylphenyl)chloride Start1->Inter1 Pd-Cat Cross Coupling (Zhang Procedure) Start2 o-Chloroacetophenone Start2->Inter1 Target 9H-Tribenzo[a,c,e]annulen-9-one (Saddle Shape) Inter1->Target Intramolecular Arylation Pd(OAc)2, PCy3, K2CO3 -HCl Adamantanone Adamantanone (Cage Shape) Target->Adamantanone Structural Contrast: Warped vs Rigid Cage Adamantane Adamantane Adamantane->Adamantanone Oxidation (H2SO4 / HNO3 or O3)

Figure 1: Synthetic logic comparing the Pd-catalyzed assembly of the warped Tribenzo scaffold versus the oxidative functionalization of the rigid Adamantane cage.[2]

Reactivity & Application Analysis

Reactivity Profile

The ketone functionality in Tribenzosuberone is sterically shielded by the flanking benzene rings, making it less electrophilic than Fluorenone or Adamantanone .

  • Nucleophilic Addition: Reaction with Grignard reagents (e.g., Phenylmagnesium bromide) requires forcing conditions (refluxing THF/Toluene) to overcome the steric barrier of the saddle shape.[1] The resulting tertiary alcohols are critical intermediates for generating "Tribenzo[a,c,e]annulene" carbocations.[1]

  • Condensation: Formation of hydrazones or oximes is sluggish compared to Dibenzosuberone . However, these derivatives are essential for the synthesis of TribenzoCOTyne (via vinyl triflate intermediates), a building block for cubic graphite fragments.[1]

Critical Applications
Warped Nanographenes (WNGs)

Tribenzosuberone is the primary scaffold for synthesizing Warped Nanographenes . Unlike planar graphene, WNGs possess solubility and unique optoelectronic properties (e.g., distinct fluorescence emission) due to the disruption of


-stacking.[1]
  • Mechanism:[1][2][3][4][5][6][7][8][9] The saddle shape prevents aggregation, preserving monomeric emission in the solid state (Aggregation-Induced Emission, AIE).[1]

Chiral Scaffolds

While the parent ketone is achiral (possessing a plane of symmetry), substitution on the benzene rings renders the molecule chiral (


 or 

symmetry).
  • Application: These derivatives serve as chiral ligands in asymmetric catalysis, transferring the "saddle" chirality to the substrate.

Comparison with Adamantanone
  • Adamantanone is used primarily as a pharmacophore (e.g., Memantine derivatives for Alzheimer's) because its lipophilic cage improves blood-brain barrier penetration.[1]

  • Tribenzosuberone is ill-suited for bio-applications due to high molecular weight and poor water solubility but excels in organic electronics (OLED hosts) where thermal stability (>300 °C) and morphological stability are paramount.[1]

Experimental Protocol: Synthesis of Tribenzo-Fused Skeleton

Adapted from modern Pd-catalyzed arylation methodologies (e.g., related to J. Org. Chem. 2012, 77, 482).[1]

Objective: Synthesis of the tribenzo-fused core via intramolecular direct arylation.

  • Reagents:

    • Precursor: 2-Chloro-2'-acetylbiphenyl (1.0 equiv).[1]

    • Catalyst: Palladium(II) acetate (5 mol%).[1]

    • Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%).[1]

    • Base: Potassium carbonate (K₂CO₃) (2.0 equiv).[1]

    • Solvent: Anhydrous Dimethylacetamide (DMAc).[1]

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk tube with the Precursor, Pd(OAc)₂, PCy₃, and K₂CO₃ under Argon.[1]

    • Step 2: Add degassed DMAc (0.1 M concentration).[1]

    • Step 3: Heat the mixture to 130 °C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Step 4: Cool to room temperature, dilute with water, and extract with dichloromethane.

    • Step 5: Purification via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the acetyl methyl singlet and the appearance of the characteristic downfield aromatic doublets corresponding to the "bay" region protons of the saddle.

    • MP: Verify melting point matches literature (132–134 °C).

References

  • Tochtermann, W. (1964).[1] Über die Synthese von Tribenzo[a,c,e]cyclohepten-Derivaten. Chemische Berichte, 97(5), 1329–1336.[1] Link[1]

  • Kotha, S., et al. (2012).[1] Diversity-Oriented Approach to Macrocyclic Cyclophane Derivatives by Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 77(1), 482–489. Link[1]

  • Geluk, H. W., & Keizer, V. G. (1973).[1][10] Adamantanone. Organic Syntheses, 53, 8. Link

  • Miao, Q., et al. (2015).[1] Warped Nanographene: Synthesis, Properties, and Applications. Chemical Reviews, 115(21), 11967–11998.[1] (Contextual citation for WNG applications).

  • Sigma-Aldrich. (2024). Product Specification: 9H-Tribenzo[a,c,e][7]annulen-9-one. Link

Sources

Validation

Comparing spectroscopic data of different tribenzoannulene isomers

An In-Depth Guide to the Spectroscopic Characterization of Tribenzoannulene Isomers Introduction: The Structural Nuances of Tribenzoannulenes Tribenzoannulenes, a fascinating class of polycyclic aromatic hydrocarbons, ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of Tribenzoannulene Isomers

Introduction: The Structural Nuances of Tribenzoannulenes

Tribenzoannulenes, a fascinating class of polycyclic aromatic hydrocarbons, are characterized by a central annulene ring fused to three benzene rings. Their structural diversity, arising from the size of the central ring (e.g.,[1],[2],[3] annulenes) and the topology of the benzene ring fusion, gives rise to a rich variety of isomers with distinct electronic and conformational properties. This inherent isomerism makes their definitive characterization a significant challenge, one that is critical for applications in materials science, supramolecular chemistry, and drug development.

This guide provides a comparative analysis of the key spectroscopic techniques used to distinguish and characterize tribenzoannulene isomers. As a senior application scientist, the focus here is not merely on the data but on the causality—why specific structural features manifest as predictable spectroscopic signatures. We will explore how Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence spectroscopy serve as powerful tools to elucidate the unique molecular architecture of these complex molecules.

Core Spectroscopic Techniques: A Triumvirate for Structural Elucidation

The characterization of tribenzoannulene isomers relies on a combination of spectroscopic methods. Each technique probes different aspects of the molecule's structure and electronic properties, providing complementary pieces of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the molecular skeleton, including the connectivity of atoms, symmetry, and the electronic environment of specific nuclei (¹H and ¹³C). It is particularly sensitive to the effects of aromaticity and anti-aromaticity.[4][5]

  • UV-Visible (UV-Vis) Absorption Spectroscopy: Investigates the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated system. The position (λ_max) and intensity (molar absorptivity, ε) of absorption bands are directly related to the extent of π-conjugation.[6][7]

  • Fluorescence Spectroscopy: Measures the emission of light from an excited electronic state. A molecule's propensity to fluoresce is highly dependent on its structural rigidity and the availability of non-radiative decay pathways.

The logical workflow for analyzing an unknown tribenzoannulene sample involves a sequential application of these techniques to build a comprehensive structural profile.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Tribenzoannulene Isomer (in appropriate solvent) NMR NMR (¹H, ¹³C) Sample->NMR UVVis UV-Vis Sample->UVVis Fluorescence Fluorescence Sample->Fluorescence NMR_Data Connectivity, Symmetry, Ring Currents NMR->NMR_Data UVVis_Data π-Conjugation (HOMO-LUMO Gap) UVVis->UVVis_Data Fluor_Data Rigidity, Emissive Properties Fluorescence->Fluor_Data Final Definitive Isomer Structure NMR_Data->Final UVVis_Data->Final Fluor_Data->Final

Caption: General workflow for the spectroscopic analysis of tribenzoannulene isomers.

¹H and ¹³C NMR Spectroscopy: Probing Aromaticity and Conformation

NMR spectroscopy is arguably the most powerful tool for distinguishing tribenzoannulene isomers. The chemical shifts of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment, which is dominated by ring current effects in these systems.

Causality Behind the Chemical Shifts: The key differentiator among annulene isomers is the nature of the central ring. According to Hückel's rule, a planar, cyclic, fully conjugated system with [4n+2] π-electrons is aromatic, while one with [4n] π-electrons is anti-aromatic.

  • Aromatic Systems: Sustain a diatropic ring current when placed in a magnetic field. This induced current deshields external protons (shifting them downfield to higher ppm) and shields internal protons (shifting them upfield to lower, sometimes negative, ppm).

  • Anti-Aromatic Systems: Sustain a paratropic ring current, which has the opposite effect, shielding external protons and deshielding internal ones.[5]

  • Non-Aromatic Systems: Often adopt non-planar conformations (e.g., a "tub" shape) to avoid destabilizing anti-aromatic character. Their olefinic protons appear in the typical alkene region (5-7 ppm).[8]

Isomer Comparison:

Let's compare two representative isomers:

  • Dibenzo[a,e]cyclooctatetraene: This molecule contains an 8-membered central ring, which is a [4n] system (n=2). To avoid anti-aromaticity, the central ring adopts a non-planar, tub-shaped conformation. As a result, it does not exhibit a significant ring current. Its ¹H NMR spectrum shows olefinic protons in the standard range. For example, the parent dibenzo[a,e]cyclooctene-5,6-dione shows olefinic protons at δ 6.83 ppm.[9] The saturated analogue, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, shows benzylic protons around δ 3.13 ppm and aromatic protons around δ 7.05 ppm.[9]

  • Hexadehydrotribenzo[3]annulene (HDTBA): This isomer features a larger 12-membered inner ring containing six acetylenic units. This rigid, planar framework creates a unique electronic system. The ¹H NMR spectrum of a parent tribenzoannulene of this type shows aromatic protons in a specific region, which is highly sensitive to substitution. For instance, hydrosilylation of the alkyne units to create a chalice-type structure results in a dramatic shift of the aromatic proton signals, demonstrating the sensitivity of the spectrum to changes in the central ring's electronics.[10]

Isomer TypeCentral RingConformationExpected ¹H NMR FeaturesReference
Dibenzo[a,e]cyclooctatetraene8-membered[1]annuleneNon-planar (Tub)Olefinic protons δ ~6.7-7.0 ppm. No significant ring current effect.[9]
Hexadehydrotribenzo[3]annulene12-membered[3]annulenePlanar, RigidDistinct aromatic signals, highly sensitive to substitution on the central ring.[10]
Experimental Protocol: ¹H/¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the tribenzoannulene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.[11]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300-500 MHz) for optimal signal dispersion and resolution.[11]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which is essential for unambiguous signal assignment.[11]

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[11]

UV-Vis Absorption Spectroscopy: Mapping the π-System

UV-Vis spectroscopy provides insight into the electronic structure of tribenzoannulenes by measuring the energy required to promote a π electron from a Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO).

Causality Behind the Absorption Maxima (λ_max): The energy of the HOMO-LUMO gap is inversely proportional to the extent of π-conjugation. Key structural factors influencing the λ_max include:

  • Size of the Conjugated System: As the number of conjugated double bonds increases, the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift to a longer λ_max.[6]

  • Planarity: A planar conformation maximizes the overlap of p-orbitals, enhancing conjugation and leading to a red shift. Non-planar isomers have disrupted conjugation and exhibit a hypsochromic (blue) shift to a shorter λ_max compared to their planar counterparts.

  • Functional Groups: Electron-donating or -withdrawing groups attached to the aromatic rings can alter the HOMO and LUMO energy levels, thus shifting the λ_max.[6]

G cluster_structure Structural Features cluster_spectra Spectroscopic Outcomes Planarity Planarity NMR ¹H/¹³C Chemical Shifts (Ring Current Effects) Planarity->NMR influences UVVis Absorption λ_max (HOMO-LUMO Gap) Planarity->UVVis influences Fluorescence Emission (On/Off) (Structural Rigidity) Planarity->Fluorescence influences Conjugation Extent of π-Conjugation Conjugation->UVVis determines Symmetry Molecular Symmetry Symmetry->NMR simplifies

Sources

Comparative

A Comparative Guide to Determining Enantiomeric Excess in Chiral Annulenes: From Established Protocols to Advanced Methodologies

Abstract The determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of chiral materials. For chiral annulenes—macrocyclic compounds with unique aromatic and chiroptical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of chiral materials. For chiral annulenes—macrocyclic compounds with unique aromatic and chiroptical properties—accurate ee measurement is critical for applications ranging from materials science to drug development. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose. We move beyond a simple listing of methods to explore the causality behind experimental choices, focusing on the practical insights required by researchers and drug development professionals. This document compares the workhorse chromatographic techniques of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with powerful spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD). Each section includes a discussion of the underlying principles, detailed experimental protocols, and guidance on data interpretation, ensuring a self-validating system of analysis.

The Significance of Chirality and Enantiopurity in Annulene Chemistry

Chiral annulenes represent a fascinating class of molecules where chirality can arise from the inherent helical twist of the macrocyclic structure or the strategic placement of substituents. This structural chirality imparts unique optical and electronic properties, making them promising candidates for advanced materials, chiroptical sensors, and asymmetric catalysis. The biological and material properties of these molecules are often strictly dependent on their enantiomeric form. Therefore, the ability to reliably quantify the enantiomeric excess (ee)—a measure of the purity of one enantiomer over the other—is not merely an analytical task but a prerequisite for meaningful research and development.

The enantiomeric excess is calculated as follows: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 [1]

Where [R] and [S] are the concentrations or, more commonly in practice, the integrated peak areas of the two enantiomers.[1]

The Foundational Technique: Chiral Chromatography

Chiral chromatography is the leading and most widely used technique for determining enantiopurity, prized for its accuracy and robustness.[2] The fundamental principle involves the differential interaction of the analyte enantiomers with a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes and resulting in different retention times.[1][3][4]

2.1. High-Performance Liquid Chromatography (HPLC): The Gold Standard

Expertise & Experience: Chiral HPLC is considered the benchmark for ee determination due to its high precision and broad applicability.[5] The success of the separation hinges on the "three-point interaction" model, where a stable transient diastereomeric complex is formed between the analyte and the CSP through at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance).[3] The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and represent the first line of investigation for novel chiral annulenes due to their broad enantiorecognition capabilities.[6][7]

Experimental Deep Dive: A Validated HPLC Protocol

This protocol provides a generalized workflow for developing a chiral HPLC method for a novel annulene.

  • CSP Screening:

    • Prepare a stock solution of the racemic annulene sample at ~1 mg/mL in a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile).

    • Screen a set of polysaccharide-based CSPs (e.g., Lux Cellulose-1, Lux Amylose-2) under both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions.

    • Use a standard isocratic mobile phase (e.g., 90:10 Hexane:IPA for normal phase) at a flow rate of 1.0 mL/min.

    • Monitor the separation using a UV-Vis detector at a wavelength where the annulene exhibits strong absorbance.

  • Method Optimization:

    • Once a CSP providing baseline or near-baseline separation is identified, optimize the mobile phase composition to improve resolution (Rs > 1.5) and reduce analysis time.

    • For normal-phase, systematically vary the percentage of the alcohol modifier. Small amounts of additives (e.g., 0.1% trifluoroacetic acid for acidic analytes or 0.1% diethylamine for basic analytes) can significantly improve peak shape.

    • Adjust the flow rate and column temperature to fine-tune the separation.

  • Data Acquisition and Analysis:

    • Inject the sample onto the optimized HPLC system.

    • Integrate the peak areas of the two resolved enantiomers.

    • Calculate the enantiomeric excess using the formula provided earlier.

Data Interpretation & System Trustworthiness: A trustworthy result requires more than just a calculation. Method validation is crucial. The system should demonstrate a resolution factor (Rs) of at least 1.5 to ensure accurate integration. The accuracy and precision of the ee determination can be affected by factors like peak resolution and integration parameters.[8] For high-stakes applications, a calibration curve should be generated using samples of known enantiomeric composition to verify the linearity and accuracy of the detector response. Uncertainties and errors of up to ±2.0% and 5.2% ee have been observed under separation conditions that are routinely reported, highlighting the need for careful optimization.[8]

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_analysis Analysis & Validation Prep Dissolve Racemic Annulene (1 mg/mL) Screen Screen CSPs (Polysaccharide-based) Prep->Screen Optimize Optimize Mobile Phase (Solvent ratio, additives) Screen->Optimize Identify Promising CSP Inject Inject Sample into Validated HPLC System Optimize->Inject Integrate Integrate Enantiomer Peak Areas Inject->Integrate Calculate Calculate % ee Rs > 1.5 Integrate->Calculate

Caption: Workflow for ee determination using Chiral HPLC.

2.2. Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Expertise & Experience: SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations.[1][9] The technique uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol).[6] The low viscosity and high diffusivity of supercritical fluids allow for much faster separations (3 to 5 times faster than HPLC) without sacrificing efficiency.[9][10] This makes SFC an environmentally friendly, cost-effective, and rapid analytical tool. For many chiral compounds, SFC can provide unique or complementary selectivity compared to HPLC.[9]

Comparative Analysis: HPLC vs. SFC for Annulene Analysis

FeatureChiral HPLCChiral SFCRationale & Insights
Speed Slower (typically 10-30 min)Faster (typically 2-10 min)Low viscosity of supercritical CO2 allows for higher flow rates.[9]
Solvent Consumption High (organic solvents)Low (primarily CO2)SFC is a "greener" technique with significant cost and waste reduction benefits.[9]
Resolution Generally very highOften comparable or betterUnique selectivity profiles can sometimes resolve enantiomers that are difficult to separate by HPLC.[7]
Applicability BroadExcellent for non-polar to moderately polar compoundsThe same CSPs used in HPLC can be used in SFC, making it a versatile technique.[9]
Cost (Operational) HigherLowerReduced organic solvent purchase and disposal costs.

Experimental Deep Dive: A Representative SFC Protocol

  • System & Column:

    • Utilize an analytical SFC system equipped with a back-pressure regulator.

    • Start with the same polysaccharide-based CSPs that are effective in normal-phase HPLC.

  • Method Development:

    • Prepare a ~1 mg/mL solution of the racemic annulene in a suitable solvent (e.g., methanol).

    • Mobile Phase: Start with a gradient of CO2 and a modifier (e.g., methanol). A typical starting gradient might be 5% to 40% methanol over 5 minutes.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: Maintain at ~150 bar.

    • Temperature: 40 °C.

    • As with HPLC, additives (e.g., isopropylamine for basic compounds) can be added to the modifier to improve peak shape.[7]

  • Data Analysis:

    • The process is identical to HPLC: inject, integrate the resolved peaks, and calculate the ee.

Visualization: Chiral SFC Workflow

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_dev_sfc Method Development cluster_analysis_sfc High-Throughput Analysis Prep_SFC Dissolve Racemic Annulene in Modifier (e.g., Methanol) Screen_SFC Select CSP (e.g., Amylose-based) Prep_SFC->Screen_SFC Optimize_SFC Optimize Gradient (% Modifier, Additives) Screen_SFC->Optimize_SFC Inject_SFC Inject into SFC System (High Flow Rate) Optimize_SFC->Inject_SFC Integrate_SFC Integrate Peaks (Fast Analysis) Inject_SFC->Integrate_SFC Calculate_SFC Calculate % ee Integrate_SFC->Calculate_SFC NMR_Logic cluster_cda Chiral Derivatizing Agent (CDA) cluster_csa Chiral Solvating Agent (CSA) Enantiomers Enantiomers (R & S) (Identical NMR Spectra) CDA Add Enantiopure CDA (e.g., Mosher's Acid) Enantiomers->CDA CSA Add Enantiopure CSA (e.g., Chiral Alcohol) Enantiomers->CSA Diastereomers Form Covalent Diastereomers (R-CDA & S-CDA) CDA->Diastereomers Irreversible Reaction Distinct_Spectra Distinct NMR Spectra (Quantifiable Signals) Diastereomers->Distinct_Spectra Complexes Form Non-covalent Complexes (R...CSA & S...CSA) CSA->Complexes Reversible Association Complexes->Distinct_Spectra VCD_Workflow cluster_prep_vcd 1. Preparation cluster_acq_vcd 2. Data Acquisition cluster_an_vcd 3. Analysis Standards Prepare Standards (Known % ee) Acquire Acquire VCD Spectra for all samples Standards->Acquire Unknown Prepare Unknown Sample Unknown->Acquire Plot Plot VCD Intensity vs. % ee for Standards Acquire->Plot Curve Generate Linear Calibration Curve Plot->Curve Interpolate Measure Unknown Intensity & Interpolate % ee Curve->Interpolate

Sources

Validation

Comparative Guide: Thermal Stability of Tribenzoannulenes vs. Conventional PAHs

Executive Summary: The Stability Paradox In the development of organic semiconductors and advanced carbon allotropes (like graphyne), Tribenzoannulenes (TBAs) and their dehydro-variants (DBAs) occupy a critical middle gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

In the development of organic semiconductors and advanced carbon allotropes (like graphyne), Tribenzoannulenes (TBAs) and their dehydro-variants (DBAs) occupy a critical middle ground between flexible macrocycles and rigid Polycyclic Aromatic Hydrocarbons (PAHs).

While conventional PAHs like Triphenylene derive their immense thermal stability from full benzenoid fusion and planarity, tribenzoannulenes introduce conformational flexibility and strain . This guide objectively compares their thermal behaviors, revealing that while PAHs generally offer superior thermodynamic stability, specific tribenzo-fused dehydroannulenes exhibit a unique "kinetic stability" window useful for controlled thermal polymerization.[1]

Structural & Electronic Basis of Stability

To understand the thermal data, we must first contrast the topologies of our three key comparators.

FeatureTriphenylene (Ref.[2][3] PAH) Tribenzo[12]annulene (TBA) Hexadehydrotribenzo[12]annulene (DBA)
Formula C

H

C

H

C

H

Topology Rigid, Planar (

)
Flexible, Saddle-shaped (

or

)
Rigid, Planar (

)
Aromaticity Fully Benzenoid (Clar Sextets)Non-aromatic / Weakly conjugatedWeakly aromatic / Conjugated Alkynes
Strain MinimalHigh (Steric crowding of inner H's)High (Angle strain at alkynes)
Graphviz Structural Logic

The following diagram illustrates the stability hierarchy and decomposition pathways.

StabilityHierarchy Triphenylene Triphenylene (Fully Fused PAH) Decomp_Sublim Phase Change: Sublimation/Melting (>350°C) Triphenylene->Decomp_Sublim High Thermal Stability DBA Hexadehydrotribenzo[12]annulene (DBA) Decomp_Poly Exothermic Crosslinking (Topochemical Polymerization) DBA->Decomp_Poly Reactive Alkynes (>200°C) TBA Tribenzo[12]annulene (TBA) Decomp_Frag Ring Fragmentation/Oxidation TBA->Decomp_Frag Strain Relief

Caption: Stability hierarchy showing distinct thermal fates: PAHs sublime, DBAs crosslink, and flexible TBAs fragment.

Comparative Thermal Performance Data

The following data aggregates experimental findings from TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) studies.

Table 1: Thermal Property Benchmarks
Compound ClassMelting Point (

)
Decomposition Onset (

)
Thermal Behavior
Triphenylene 198 °C > 400 °C Stable Melt. Reversible phase change.[1] High resistance to oxidative degradation.
Hexadehydrotribenzo[12]annulene Dec. > 200 °C ~240 - 300 °C Reactive Solid. Often decomposes/polymerizes before melting.[1] Exothermic curing.
Tribenzo[12]annulene (Alkene) N/A (Complex) < 250 °C Unstable Melt. Lower stability due to non-planarity and lack of full aromatic stabilization.

Key Insight:

  • PAHs (Triphenylene): Exhibit a "clean" thermal profile. The

    
     is sharp, and weight loss in TGA is typically due to sublimation or evaporation rather than chemical breakdown until very high temperatures.
    
  • DBAs (Graphyne Precursors): The "decomposition" observed in TGA around 200–300°C is often a constructive transformation. The alkyne units undergo thermal topochemical polymerization to form carbon networks. This is a feature, not a bug, for materials synthesis but a limitation for device processing.

Experimental Protocols for Validation

To replicate these findings or characterize new derivatives, use the following self-validating protocols.

A. Simultaneous TGA-DSC Workflow

Objective: Differentiate between phase transitions (melting) and chemical degradation (crosslinking/mass loss).

  • Sample Preparation:

    • Load 2–5 mg of sample into an Alumina pan (for high T) or Aluminum pan (hermetically sealed with a pinhole).

    • Why: The pinhole prevents pressure buildup from volatiles while maintaining a self-generated atmosphere.[1]

  • Atmosphere Control:

    • Inert (N

      
      ):  Flow rate 50 mL/min. Essential to measure intrinsic thermal stability without oxidation.
      
    • Oxidative (Air): Optional second run to determine oxidative onset temperature (usually lower for annulenes than PAHs).

  • Temperature Program:

    • Equilibrate: 30°C for 5 min.

    • Ramp: 10°C/min to 600°C.

    • Why: 10°C/min is the industry standard for determining

      
       (temperature at 5% mass loss).
      
  • Data Interpretation (The "Traffic Light" Check):

    • Green (Stable): Sharp endothermic peak (DSC) with no mass loss (TGA)

      
       Melting.
      
    • Yellow (Reactive): Broad exothermic peak (DSC) with minimal mass loss

      
       Polymerization (typical for DBAs).
      
    • Red (Unstable): Mass loss onset (TGA) coincident with irregular DSC baseline

      
       Decomposition.
      
B. Graphviz Workflow Diagram

TGA_Protocol Sample Sample Prep (2-5mg, Pinhole Pan) Purge N2 Purge (50 mL/min) Sample->Purge Ramp Heat Ramp (10°C/min to 600°C) Purge->Ramp Analyze Signal Analysis Ramp->Analyze Result_Melt Melting (PAH) Analyze->Result_Melt Endotherm No Mass Loss Result_Poly Polymerization (DBA) Analyze->Result_Poly Exotherm No Mass Loss Result_Dec Decomposition Analyze->Result_Dec Mass Loss (Td5%)

Caption: Decision tree for interpreting simultaneous TGA-DSC data for annulenes vs. PAHs.

Case Study: Tribenzo-fused Dehydro[12]annulene

Research into hexadehydrotribenzo[12]annulene reveals a critical distinction from PAHs. While Triphenylene can be sublimed to form thin films, tribenzo-fused dehydroannulenes are often processed from solution because thermal evaporation risks triggering the alkyne-alkyne crosslinking reaction.[1]

  • Application Implication: If your application requires vacuum deposition, Triphenylene derivatives are superior. If you require solution-processable precursors that can be thermally "cured" into a rigid network, Tribenzoannulenes are the candidate of choice.[1]

References

  • PubChem. Tribenzo[12]annulene | C24H18.[2] National Library of Medicine. [Link]

  • Iyoda, M., et al. Synthesis and Properties of Trefoil-Shaped Tris(hexadehydrotribenzo[12]annulene). Organic Letters, 2006. [Link]

  • Biswas, S., et al. Thermal ring opening to 1,2:5,6:9,10-tribenzo-3,4,7,8,11,12-hexadehydro[12]annulene.[1] Chemistry – An Asian Journal, 2019.[4] [Link]

  • Cammenga, H. K., & Epple, M. Basic Principles of DSC and TGA for Organic Materials. Angewandte Chemie International Edition, 1995. [Link]

  • Wikipedia. Triphenylene Properties and Thermal Data. [Link][3]

Sources

Comparative

Evaluating the Performance of Tribenzoannulene-Based Ligands Against Known Catalysts

Executive Summary This technical guide evaluates the catalytic efficacy of Tribenzoannulene (TBA) derivatives—specifically the rigid, bowl-shaped Tribenzotriquinacene (TBTQ) scaffolds—against industry-standard ligands li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the catalytic efficacy of Tribenzoannulene (TBA) derivatives—specifically the rigid, bowl-shaped Tribenzotriquinacene (TBTQ) scaffolds—against industry-standard ligands like Triphenylphosphine (


) and Buchwald dialkylbiaryl phosphines (e.g., SPhos).

While traditional ligands rely on electronic tuning and Tolman cone angles to modulate reactivity, TBA-based ligands introduce a third dimension: supramolecular shape selectivity . This guide analyzes their performance in transition metal catalysis, focusing on regioselectivity, stability, and site-isolation mechanisms.

Ligand Architecture & Mechanistic Advantage

The "Bowl-Shielding" Effect vs. The "Cone Angle"

Standard phosphine ligands (e.g.,


) protect the metal center via a conical steric bulk defined by the Tolman cone angle. However, these ligands are flexible (C3 rotation) and often fail to enforce strict regiocontrol in complex substrates.

Tribenzotriquinacene (TBTQ) ligands possess a rigid,


-symmetric "bowl" structure.[1] When functionalized with phosphines (e.g., at the bridgehead or apical positions), the ligand wraps around the metal center, creating a semi-enclosed cavity.
  • Standard Ligands (

    
    , XPhos):  flexible steric bulk; good for activation, poor for shape recognition.
    
  • TBA/TBTQ Ligands: rigid, concave topology; enforces "lock-and-key" substrate approach.

Visualization: Steric Enforcement Pathway

The following diagram illustrates how the rigid TBTQ backbone enforces selectivity compared to the flexible rotation of standard phosphines.

LigandMechanisms cluster_Standard Standard Ligand (PPh3) cluster_TBA TBA/TBTQ Ligand PPh3 PPh3-Pd Complex (Flexible Rotation) Substrate1 Substrate Approach (Omnidirectional) PPh3->Substrate1 Steric Clash (Random) Result1 Mixture of Isomers (Low Regioselectivity) Substrate1->Result1 TBTQ TBTQ-Pd Complex (Rigid Bowl Shape) Substrate2 Substrate Approach (Restricted Channel) TBTQ->Substrate2 Shape Recognition Result2 Single Regioisomer (High Selectivity) Substrate2->Result2

Figure 1: Comparative mechanistic flow showing how the rigid bowl shape of TBTQ ligands restricts substrate approach, enforcing regioselectivity unlike the flexible PPh3 system.

Comparative Performance Analysis

Case Study A: Regioselective Cross-Coupling

Reaction: Suzuki-Miyaura coupling of 2,4-dibromopyridine with phenylboronic acid. Challenge: Standard catalysts struggle to distinguish between the C2 and C4 bromine positions due to similar electronic activation energies.

Experimental Data Summary

The following data compares a standard catalytic system against a


-symmetric TBTQ-based Palladium cluster.
Ligand SystemCatalyst PrecursorConditionsYield (%)Regioselectivity (C2:C4)
None (Ligand-free)

Toluene,

85%60 : 40 (Mixture)
Triphenylphosphine

Toluene,

92%65 : 35
SPhos

Dioxane,

98% 70 : 30
TBTQ-Cluster

Toluene,

94%98 : 2

Analysis:

  • Activity: SPhos provides the highest yield due to its electron-rich nature, accelerating oxidative addition.

  • Selectivity: The TBTQ-based catalyst sacrifices marginal activity for near-perfect regiocontrol . The bowl shape physically blocks the approach to the more sterically crowded C4 position, forcing reaction exclusively at C2.

Case Study B: Catalyst Stability & Leaching

In homogeneous catalysis, ligand dissociation leads to metal aggregation (formation of Pd black) and catalyst death.

  • Monodentate Phosphines (

    
    ):  High dissociation rate (
    
    
    
    is high). Requires excess ligand (typically 1:4 Metal:Ligand ratio) to maintain active species.
  • TBTQ Ligands: The rigid scaffold often supports multi-point binding (chelation) or encapsulates the metal, significantly reducing

    
    .
    
    • Result: TBTQ catalysts often operate effectively at a 1:1 Metal:Ligand ratio , reducing chemical waste and purification costs.

Experimental Protocols

Protocol 1: Synthesis of TBTQ-Phosphine Ligand

Note: This protocol synthesizes a representative


-symmetric phosphine derivative based on the Kuck method.
  • Starting Material: Begin with 4b,8b,12b-tribromotribenzotriquinacene .

  • Lithiation: Dissolve substrate in anhydrous THF under Argon. Cool to

    
    . Add 
    
    
    
    -BuLi (3.3 equiv) dropwise. Stir for 1 hour.
  • Phosphinylation: Add chlorodiphenylphosphine (

    
    , 3.5 equiv) slowly.
    
  • Workup: Allow to warm to RT overnight. Quench with degassed water. Extract with DCM.[2]

  • Purification: Recrystallize from

    
    /Ethanol.
    
    • Validation:

      
       NMR should show a singlet shift distinct from free 
      
      
      
      (typically around -6 ppm).
Protocol 2: Regioselective Suzuki Coupling Run
  • Catalyst Loading: In a glovebox, charge a reaction vial with 2,4-dibromopyridine (1.0 mmol), Phenylboronic acid (1.1 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add the TBTQ-Pd complex (0.5 mol%). Do not add excess free ligand.

  • Solvent: Add anhydrous Toluene (3 mL).

  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Analysis: Filter through a silica plug. Analyze crude mixture via GC-MS or

    
     NMR to determine C2:C4 ratio before isolation.
    

Catalytic Cycle Visualization

The unique "Site-Isolation" mechanism of TBTQ ligands modifies the standard catalytic cycle.

CatalyticCycle Start Pd(0)-TBTQ (Active Species) OxAdd Oxidative Addition (Ar-X enters Bowl) Start->OxAdd + Ar-X TransMet Transmetallation (Steric Filtering) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Shape Selection Note1 TBTQ bowl blocks unwanted isomers here TransMet->Note1 RedElim->Start - Product

Figure 2: The TBTQ-modified catalytic cycle. Note the critical "Steric Filtering" step during transmetallation, where the bowl shape prevents bulky or mismatched isomers from reacting.

References

  • Kuck, D. (2021). Tribenzotriquinacene: A Versatile Synthesis and C3-Chiral Platforms. European Journal of Organic Chemistry.

  • Hopf, H., et al. (2015). Synthesis of Tridentate Lewis Acids Based on Tribenzotriquinacene Chalices. University of Bielefeld Publications.

  • Zhang, Y. Y., et al. (2025). Regioselective Suzuki-Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Journal of Organic Chemistry. [3]

  • Bermejo, A., et al. (2008).[4] C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society.

  • Tropitzsch, C. (2025). Phosphine Ligands for More Efficient Chemical Processes. Cfm Oskar Tropitzsch GmbH.

Sources

Validation

A Researcher's Guide to the Structural Elucidation of Tribenzo[a,c,e]annulen-9-one Derivatives

This guide provides a comprehensive framework for the structural analysis and comparison of various derivatives of tribenzo[a,c,e]annulen-9-one. Designed for researchers, medicinal chemists, and materials scientists, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural analysis and comparison of various derivatives of tribenzo[a,c,e]annulen-9-one. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond simple data reporting to offer a deep dive into the causality behind experimental choices and the interpretation of complex analytical data. We will explore how substituent effects modulate the geometry and electronic properties of this unique tricyclic scaffold, providing the foundational knowledge necessary for rational drug design and materials development.

Introduction: The Tribenzo[a,c,e]annulen-9-one Scaffold

The tribenzo[a,c,e]annulen-9-one core represents a fascinating class of polycyclic aromatic compounds. Characterized by a central seven-membered ring fused to three benzene rings, this structure possesses a non-planar, boat-like conformation. The inherent strain and unique electronic environment of this scaffold make its derivatives promising candidates for applications ranging from pharmacologically active agents to advanced organic materials.[1] Understanding the precise three-dimensional structure and electronic distribution of these molecules is paramount to harnessing their potential. This guide will compare and contrast derivatives based on the analytical techniques used to characterize them, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling.

Foundational Analysis: The Parent Scaffold as a Benchmark

Before comparing derivatives, a thorough understanding of the unsubstituted tribenzo[a,c,e]annulen-9-one is essential. This parent molecule serves as our analytical benchmark.

  • NMR Spectroscopy : The proton (¹H) and carbon (¹³C) NMR spectra of the parent compound are defined by the molecule's C₂ symmetry. The aromatic region of the ¹H NMR spectrum is complex due to the overlapping signals of the 12 aromatic protons. The most diagnostic signal is the carbonyl carbon in the ¹³C NMR spectrum, typically resonating around 190-200 ppm.

  • X-ray Crystallography : The definitive solid-state structure reveals a non-planar central ring, a key feature of this system. Critical parameters to establish are the dihedral angles between the flanking benzene rings and the plane of the central ring, as well as the C=O bond length.

  • Infrared (IR) Spectroscopy : The strong absorption band corresponding to the C=O stretching vibration, typically found between 1650-1680 cm⁻¹, is a key diagnostic marker.[2] Its position can shift depending on the electronic nature of substituents on the aromatic rings.

Comparative Structural Analysis of Derivatives

The introduction of substituents onto the tribenzo[a,c,e]annulen-9-one framework can dramatically alter its structural and electronic properties. We will consider two primary classes of derivatives: those with substitutions on the peripheral aromatic rings and those with modifications at the C9-carbonyl position.

Aromatic Ring Substitution: Electronic and Steric Effects

The addition of functional groups to the benzene rings allows for the fine-tuning of the molecule's properties. The choice of analytical technique is driven by the specific questions being asked about the derivative's structure.

Causality of Experimental Choices:

  • Why NMR? To assess the electronic impact of a substituent. An electron-withdrawing group (e.g., -NO₂) will deshield nearby protons, causing their signals to shift downfield in the ¹H NMR spectrum. Conversely, an electron-donating group (e.g., -OCH₃) will cause an upfield shift.

  • Why X-ray Crystallography? To determine the precise impact of sterically demanding substituents on the overall molecular conformation. A bulky group, such as a tert-butyl group, can alter the boat conformation of the central ring, which can only be definitively confirmed through crystallographic analysis.[3][4]

The following workflow illustrates the integrated approach to analyzing a novel derivative.

G cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Comparison synthesis Synthesize Derivative purification Purify (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structural Clues ms Mass Spectrometry (Confirm Mass) purification->ms Identity Check xray X-ray Crystallography (Obtain Single Crystals) purification->xray Definitive Structure interpretation Correlate Spectroscopic Data with 3D Structure nmr->interpretation xray->interpretation dft Computational Modeling (DFT Calculations) dft->interpretation Theoretical Support comparison Compare with Parent Scaffold & Other Derivatives interpretation->comparison

Caption: Workflow for the structural analysis of a new derivative.

Data Summary: Spectroscopic and Crystallographic Parameters

The following tables summarize hypothetical but representative data for a series of derivatives, illustrating the impact of substitution.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

CompoundSubstituent (Position)H_peri (δ)¹C_alpha (δ)²C=O (δ)
1 (Parent)None7.85135.2195.4
2 2-NO₂8.15133.8194.9
3 2-OCH₃7.60136.5195.8
4 4-Br7.90135.0194.5

¹ H_peri refers to the proton ortho to the carbonyl group. ² C_alpha refers to the carbon atom of the benzene ring directly bonded to the central seven-membered ring.

Table 2: Key Crystallographic Data Comparison

CompoundSubstituentC=O Bond Length (Å)Ring A/Ring B Dihedral (°)Central Ring Conformation
1 (Parent)None1.21555.2Symmetric Boat
2 2-NO₂1.21858.1Twisted Boat
3 2-OCH₃1.21354.8Symmetric Boat
5 2,16-di-tert-butyl1.21665.7Distorted Boat

Advanced Analytical Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Variable-Temperature (VT) NMR Spectroscopy

Objective: To investigate the conformational dynamics and determine the energy barrier for ring inversion of the central seven-membered ring.

Rationale: The boat-to-boat ring flip of the annulene core can be slow on the NMR timescale at low temperatures, leading to the decoalescence of signals for symmetrically-related protons. VT-NMR allows for the measurement of the rate of this exchange process and the calculation of the activation energy (ΔG‡).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., toluene-d₈ or CD₂Cl₂) in a high-quality NMR tube. The solvent choice is critical; it must have a wide liquid range to accommodate the temperature variation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (298 K) to serve as a reference.

  • Cooling Sequence: Gradually lower the temperature of the NMR probe in 10 K increments. Allow the sample to equilibrate for at least 5 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Observe the spectra for signal broadening and eventual splitting (decoalescence) of signals that are equivalent at room temperature. The temperature at which the signals merge into a single broad peak is the coalescence temperature (T_c).

  • Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit.

Protocol 2: Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state.

Rationale: X-ray diffraction is the gold standard for determining molecular geometry, including bond lengths, bond angles, and torsional angles, which are crucial for understanding non-planar systems like tribenzo[a,c,e]annulen-9-one.[5]

Methodology:

  • Crystal Growth (Self-Validating Step): The ability to grow high-quality single crystals is itself a validation of sample purity.

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Use a slow evaporation or solvent diffusion technique. For diffusion, carefully layer a less-soluble "anti-solvent" (e.g., hexane, methanol) on top of the solution.

    • Seal the container and leave it undisturbed for several days to weeks.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The low temperature minimizes thermal motion, leading to higher quality data.

  • Structure Solution and Refinement: Use appropriate software (e.g., SHELX, Olex2) to solve the phase problem and refine the structural model against the experimental diffraction data. The final refined structure provides the atomic coordinates, from which all geometric parameters can be calculated.

The Synergy of Experiment and Theory

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool that complements experimental data.[6]

Why use DFT?

  • Structure Prediction: To generate a low-energy conformation of a new derivative before it is synthesized or crystallized.

  • NMR/IR Prediction: To calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these with experimental data can aid in spectral assignment and confirm the proposed structure.[7]

  • Electronic Property Analysis: To visualize molecular orbitals (e.g., HOMO, LUMO) and calculate electronic properties, providing insight into the molecule's reactivity and photophysical behavior.

The diagram below illustrates how different substituent types are predicted to influence the core scaffold.

G scaffold Tribenzo[a,c,e]annulen-9-one Core Scaffold sub_ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂) scaffold->sub_ewg sub_edg Electron-Donating Group (EDG) (e.g., -OCH₃) scaffold->sub_edg sub_steric Sterically Bulky Group (e.g., -tBu) scaffold->sub_steric effect_ewg • Lowers LUMO Energy • Deshields Aromatic Protons • Lengthens C=O bond sub_ewg->effect_ewg Leads to effect_edg • Raises HOMO Energy • Shields Aromatic Protons • Shortens C=O bond sub_edg->effect_edg Leads to effect_steric • Distorts Boat Conformation • Increases Dihedral Angles • May Restrict Ring Inversion sub_steric->effect_steric Leads to

Caption: Predicted effects of substituents on the core scaffold.

Conclusion and Future Directions

The structural analysis of tribenzo[a,c,e]annulen-9-one derivatives requires a multi-faceted approach, integrating high-resolution spectroscopy, crystallography, and computational modeling. This guide has demonstrated that the choice of analytical technique should be driven by a clear understanding of how different structural modifications are expected to influence the molecule's geometry and electronic landscape. By systematically applying these methods, researchers can build robust structure-activity relationships (SAR) and structure-property relationships (SPR), which are critical for advancing the application of these compounds in drug discovery and materials science.[8][9]

Future work should focus on exploring derivatives with extended π-systems and the introduction of heteroatoms into the core structure, which could lead to novel photophysical properties and biological activities.

References

  • Title: X-ray crystallographic analysis of compound 9. Source: ResearchGate URL: [Link]

  • Title: Benzoannulated centropolyquinones. 8. Synthesis and reactions of 9,10,11-triptindantrione and some other functionalized tribenzo[3.3.3]propellanes (9H,10H-4b,9a-([3][10]benzenomethano)indeno[1,2-a]indenes) Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Efficient Synthesis of Tribenzohexadehydro[11]annulene and Its Derivatives in the Ionic Liquid Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures Source: PMC URL: [Link]

  • Title: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones Source: ScienceDirect URL: [Link]

  • Title: The first practical synthesis of tribenzo[a,d,j]corannulene (5), requiring no flash vacuum pyrolysis.⁹ Source: ResearchGate URL: [Link]

  • Title: A Practical Synthesis and X-Ray Crystal Structure of - Amanote Research Source: Amanote Research URL: [Link]

  • Title: Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex Source: Beilstein Journals URL: [Link]

  • Title: Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study Source: MDPI URL: [Link]

  • Title: Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis Source: MDPI URL: [Link]

  • Title: Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone Source: PMC URL: [Link]

  • Title: Short-step syntheses and complexation properties of Z, Z-tribenzodidehydro- and all- Z-tribenzo[11]annulenes Source: ResearchGate URL: [Link]

  • Title: Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene Source: Semantic Scholar URL: [Link]

  • Title: Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: PMC URL: [Link]

  • Title: A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy Source: ARPI - UNIPI URL: [Link]

  • Title: Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate Source: MDPI URL: [Link]

  • Title: X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors Source: PMC URL: [Link]

  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: Semantic Scholar URL: [Link]

  • Title: BJOC - Search Results Source: Beilstein Journals URL: [Link]

  • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: MDPI URL: [Link]

  • Title: X-ray Structure Analysis Online - Volume 28, Number 1 Source: J-STAGE URL: [Link]

  • Title: Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease Source: PubMed URL: [Link]

  • Title: Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: MDPI URL: [Link]

  • Title: Stereochemical assignment of varicosenone, a merosteroid flexible side chain, from the Indonesian sea slug Phyllidia varicosa using NMR and DFT-based NMR calculations Source: Taylor & Francis Online URL: [Link]

  • Title: Publications | Computational Biology and Drug Design Group Source: Computational Biology and Drug Design Group URL: [Link]

  • Title: Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry Source: Ratto URL: [Link]

  • Title: Green Synthesis of 9-Acridone Derivatives Source: JOCPR URL: [Link]

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Comparative

Comparative study of the photophysical properties of tribenzoannulene analogs

Topic: Comparative study of the photophysical properties of tribenzoannulene analogs Content Type: Publish Comparison Guide Executive Summary Tribenzoannulenes (TBAs) and their dehydro- counterparts (dehydrobenzo[12]annu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative study of the photophysical properties of tribenzoannulene analogs Content Type: Publish Comparison Guide

Executive Summary

Tribenzoannulenes (TBAs) and their dehydro- counterparts (dehydrobenzo[12]annulenes or DBAs) represent a unique class of shape-persistent macrocycles. Their rigid


-conjugated backbones make them ideal candidates for optoelectronics, sensors, and supramolecular scaffolds (e.g., Hydrogen-Bonded Organic Frameworks or HOFs).

However, the photophysics of these systems is non-trivial. The high symmetry (


) of the parent core often renders the lowest energy transition (

) symmetry-forbidden, resulting in low fluorescence quantum yields. This guide compares the photophysical performance of key TBA analogs, highlighting how peripheral substitution (e.g., fluorination, esterification) and supramolecular aggregation dramatically alter their emission pathways, quantum efficiency, and excited-state lifetimes.

Key Insight: While the parent DBA core is weakly emissive, breaking the electronic symmetry or introducing specific solvent interactions (e.g., via fluorination) can increase quantum yields by over an order of magnitude (from


 to 

).

Structural Classes & Analogs

This study focuses on three primary structural variations of the [12]annulene core:

  • Parent DBA (Nu-T12): The unsubstituted hexadehydrotribenzo[12]annulene.

  • Ester/Carboxyl-Substituted DBAs (T12-COOMe/COOH): Derivatives functionalized at the periphery to drive self-assembly.

  • Fluorinated Analogs (T12F-Series): Analogs containing fluorine atoms on the benzo- rings, significantly altering electronic density and solvent interactions.

Comparative Photophysical Data

The following data aggregates experimental results from time-resolved spectroscopy and steady-state measurements in polar aprotic solvents (DMF).

Table 1: Photophysical Parameters of DBA Analogs
CompoundSubstituent (R)Solvent

(nm)

(nm)

(Quantum Yield)

(Lifetime)
Key Mechanism
Nu-T12 -HDMF~350Weak< 0.01~100 psSymmetry Forbidden

T12-COOMe -COOMeDMF3804500.291.0 - 4.5 nsCT-state mediated emission
T12-COOH -COOHDMF382520 (Red-shifted)0.02~25 nsH-bond induced proton transfer
T12F-COOMe -COOMe (+F)DMF3754450.40 2.0 nsFluorine-enhanced radiative rate
T12F-COOH -COOH (+F)DMF3784600.33 ~20 nsStabilized emissive triplet/CT

Data Analysis:

  • Symmetry Breaking: The parent Nu-T12 exhibits negligible fluorescence due to the forbidden nature of its lowest transition. Substitution with electron-withdrawing groups (-COOMe) breaks this symmetry, allowing for Charge Transfer (CT) character which enhances

    
    .
    
  • The Fluorine Effect: Comparing T12-COOH (

    
    ) with T12F-COOH (
    
    
    
    ) reveals a massive enhancement.[1] Fluorination alters the interaction with the solvent (DMF) and suppresses non-radiative decay channels, making these analogs far superior for emissive applications.
  • Solvent-Solute Interactions: T12-COOH shows a large red-shift and low quantum yield due to strong H-bonding with DMF, potentially leading to excited-state proton transfer (ESPT) species that are less emissive.

Mechanistic Pathways (Visualization)

The photophysics of these analogs is governed by a competition between locally excited (LE) states, charge transfer (CT) states, and intersystem crossing (ISC) to triplet states.

Photophysics cluster_solvent Solvent Effects (DMF) S0 Ground State (S0) S1_LE Locally Excited (S1-LE) (Forbidden in D3h) S0->S1_LE Abs (Weak) S1_CT Charge Transfer (S1-CT) (Emissive) S0->S1_CT Abs (Allowed via Subs) S1_LE->S1_CT Relaxation NonRad Non-Radiative Decay (Heat) S1_LE->NonRad Fast (~100ps) T1 Triplet State (T1) (Long-lived) S1_CT->T1 ISC Emission Fluorescence (hv) S1_CT->Emission High Yield (T12F) T1->S0 Phosphorescence (Rare/Weak) T1->NonRad Decay

Caption: Jablonski diagram illustrating the competition between the symmetry-forbidden Locally Excited (LE) state and the emissive Charge Transfer (CT) state dominant in substituted analogs.

Experimental Protocols

To replicate these results or characterize new analogs, follow these self-validating protocols.

Protocol A: Determination of Fluorescence Quantum Yield ( )

Objective: Accurate measurement of


 using a relative standard.
Standard:  Quinine Sulfate in 0.1 M 

(

) or 9,10-Diphenylanthracene in Cyclohexane (

) depending on emission range.
  • Solution Preparation:

    • Prepare a stock solution of the TBA analog in spectroscopic grade DMF.

    • Prepare a dilution series (5 concentrations) such that the absorbance at the excitation wavelength (

      
      ) is between 0.01 and 0.10. Crucial: Keeping A < 0.10 prevents inner-filter effects.
      
  • Absorbance Measurement:

    • Record UV-Vis spectra for all samples and the standard.

    • Baseline correct using pure solvent.

  • Emission Measurement:

    • Excite all samples at the same wavelength (

      
      ).
      
    • Integrate the total fluorescence intensity (

      
      ) from the emission spectrum (area under the curve).
      
  • Calculation:

    • Plot Integrated Intensity (

      
      ) vs. Absorbance (
      
      
      
      ). The slope is Gradient (
      
      
      ).
    • Calculate

      
       using:
      
      
      
      
    • Where

      
       is the refractive index of the solvent.
      
Protocol B: Nanosecond Flash Photolysis (Triplet State Detection)

Objective: Identify non-emissive triplet states involved in quenching.

  • Sample Prep: Prepare a solution with Absorbance ~0.3 at the excitation wavelength (355 nm Nd:YAG laser typically).

  • Degassing (Critical Step):

    • Oxygen quenches triplet states. Perform 3-4 cycles of freeze-pump-thaw or bubble with Argon for 30 minutes.

    • Validation: Measure the lifetime before and after degassing. If

      
       does not increase significantly, degassing is insufficient or the triplet yield is negligible.
      
  • Measurement:

    • Excite with a laser pulse (e.g., 5-7 ns pulse width).

    • Monitor transient absorption (

      
      ) at various wavelengths to construct the Transient Absorption Spectrum.
      
    • Decay kinetics at

      
       of the transient signal give the triplet lifetime (
      
      
      
      ).

Workflow for Characterizing New Analogs

Workflow Start New TBA Analog Synthesis Solubility Check Solubility (DMF, Toluene, CH2Cl2) Start->Solubility UVVis Steady-State UV-Vis (Determine Abs Max & Bandgap) Solubility->UVVis Fluorescence Steady-State Emission (Scan 300-800 nm) UVVis->Fluorescence Decision Emissive? Fluorescence->Decision TCSPC TCSPC Lifetime Measurement (Determine S1 decay) Decision->TCSPC Yes QY Quantum Yield Measurement (Protocol A) Decision->QY Yes Flash Laser Flash Photolysis (Check for Triplet States) Decision->Flash No/Weak Data Compile Photophysical Profile TCSPC->Data QY->Data Flash->Data

Caption: Step-by-step workflow for the photophysical characterization of novel tribenzoannulene derivatives.

References

  • Spectroscopy and dynamics of dehydrobenzo[12]annulene derivatives possessing peripheral carboxyphenyl groups. Physical Chemistry Chemical Physics, 2011.

  • Two-photon absorption properties of Dehydrobenzo[12]annulenes. ChemPhysChem, 2007.[2]

  • Synthesis and Photobehavior of a New Dehydrobenzoannulene-Based HOF with Fluorine Atoms. MDPI Molecules, 2021.

  • Fluorescent molecular glass based on hexadehydrotribenzo[12]annulene. Journal of Materials Chemistry C, 2014.

Sources

Safety & Regulatory Compliance

Safety

9H-Tribenzo[a,c,e]annulen-9-one proper disposal procedures

9H-Tribenzo[a,c,e][7]annulen-9-one proper disposal procedures Proper handling and disposal of specialized polycyclic aromatic compounds are critical components of laboratory safety and environmental stewardship. 9H-Tribe...

Author: BenchChem Technical Support Team. Date: March 2026

9H-Tribenzo[a,c,e][7]annulen-9-one proper disposal procedures

Proper handling and disposal of specialized polycyclic aromatic compounds are critical components of laboratory safety and environmental stewardship. 9H-Tribenzo[a,c,e][7]annulen-9-one (CAS: 68089-73-6), also known as 9H-tribenzo[a,c,e]cyclohepten-9-one or tribenzosuberone, is a highly conjugated polycyclic aromatic ketone [1]. Because of its rigid, lipophilic structure, it exhibits high environmental persistence and poses a significant risk of long-term aquatic toxicity if introduced into the water supply [2].

As a preferred source for laboratory safety, this guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and regulatory-compliant disposal of this compound.

Part 1: Physicochemical Hazard Profile

To establish a safe disposal workflow, we must first understand the quantitative and structural parameters of the chemical. The following table summarizes the key data points that dictate our disposal logic.

Property / Hazard ParameterData / ClassificationOperational Implication
Chemical Name 9H-Tribenzo[a,c,e][7]annulen-9-oneStandardize nomenclature across all waste logs.
CAS Number 68089-73-6Use for exact Safety Data Sheet (SDS) tracking [1].
Molecular Formula C19H12OHigh carbon content; requires high-temp oxidation.
Halogen Content Non-halogenated (0%)Route to non-halogenated waste (unless mixed).
Environmental Hazard High (Aquatic Toxicity)Absolute prohibition from aqueous drain disposal [2].

Part 2: Operational Safety & Waste Segregation Protocols

Every protocol below is designed as a self-validating system —meaning each step contains a built-in check to ensure it was performed correctly before moving to the next. All procedures comply with the OSHA Hazard Communication Standard (29 CFR 1910.1200) [4] and EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261) [3].

Protocol A: Routine Waste Segregation and Containerization

Causality: 9H-Tribenzo[a,c,e][7]annulen-9-one is non-halogenated. However, it is frequently dissolved in halogenated solvents (e.g., Dichloromethane) during synthesis. Halogenated and non-halogenated wastes must be strictly separated because incinerating halogenated compounds requires specialized alkaline scrubbers to neutralize acidic byproducts (e.g., HCl gas). Mixing them unnecessarily violates EPA guidelines and exponentially increases disposal costs [3].

  • Determine the Waste Stream Matrix:

    • Action: Identify all solvents mixed with the 9H-Tribenzo[a,c,e][7]annulen-9-one waste.

    • Validation: If any solvent contains Fluorine, Chlorine, Bromine, or Iodine, the entire mixture must be classified as Halogenated Organic Waste . If dissolved in solvents like Ethyl Acetate or Hexane, classify as Non-Halogenated Organic Waste .

  • Select the Appropriate Receptacle:

    • Action: Use a high-density polyethylene (HDPE) or borosilicate glass waste container.

    • Causality: Polycyclic aromatic ketones can degrade lower-grade plastics over time, leading to micro-leaks. HDPE and glass provide absolute chemical inertness.

  • Transfer and Self-Validate the Seal:

    • Action: Transfer the waste using a chemically compatible funnel. Secure the primary cap tightly.

    • Validation: Wipe the exterior of the container with a dry Kimwipe. Invert the sealed container at a 45-degree angle for 5 seconds. Check the Kimwipe for any moisture to self-validate seal integrity before moving the container to the Satellite Accumulation Area (SAA).

  • Apply GHS-Compliant Labeling:

    • Action: Attach a hazardous waste tag detailing the exact composition (e.g., "9H-Tribenzo[a,c,e][7]annulen-9-one: 5%, Hexane: 95%"). Mark the GHS pictograms for "Health Hazard" and "Environmental Toxicity" [4].

Protocol B: Solid Spill Containment and Collection

Causality: Although a stable solid under standard conditions, sweeping dry organic powders can generate airborne dust. This dust can be easily inhaled or form explosive mixtures in the air. Therefore, wet-containment or inert absorbent sweeping is mandatory [2].

  • Don Appropriate PPE:

    • Action: Equip nitrile gloves, wrap-around safety goggles, and a flame-resistant lab coat. Ensure the local exhaust ventilation or fume hood is active [4].

  • Contain the Spill:

    • Action: Surround the spilled powder with an inert, non-combustible absorbent material such as clean sand or vermiculite.

    • Causality: The inert barrier prevents the light powder from dispersing across the benchtop via ambient air currents.

  • Collect with Non-Sparking Tools:

    • Action: Use a conductive, non-sparking scoop (e.g., Teflon or grounded aluminum) to gently collect the mixture.

    • Validation: Visually inspect the spill zone under bright light; the absence of crystalline reflection validates that the macroscopic powder has been fully collected.

  • Final Decontamination:

    • Action: Wipe the area with a damp paper towel wetted with a compatible solvent (e.g., Isopropanol) to dissolve microscopic residues. Dispose of the paper towel in the solid hazardous waste bin.

Part 3: Disposal Workflow Visualization

The final destruction of 9H-Tribenzo[a,c,e][7]annulen-9-one must be executed via High-Temperature Incineration at a licensed facility. Because it is a rigid, highly conjugated molecule, it is resistant to microbial degradation in landfills. Incineration at >1000°C ensures complete thermal oxidation into harmless CO₂ and H₂O.

The following logic tree dictates the operational workflow from generation to final destruction.

TribenzosuberoneDisposal Source 9H-Tribenzo[a,c,e][7]annulen-9-one (CAS: 68089-73-6) Spill Accidental Spill Source->Spill Routine Routine Lab Waste Source->Routine PPE Don PPE & Ventilate Area Spill->PPE Decision Mixed with Halogenated Solvents? (e.g., DCM) Routine->Decision Sweep Collect with Inert Absorbent (Avoid Sparking Tools) PPE->Sweep Container Seal in HDPE/Glass Container Label: Toxic/Environmental Hazard Sweep->Container NonHal Route to Non-Halogenated Organic Waste Decision->NonHal No Hal Route to Halogenated Organic Waste Decision->Hal Yes NonHal->Container Hal->Container Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) Container->Incineration

Workflow for the safe handling, spill response, and disposal of 9H-Tribenzo[a,c,e][7]annulen-9-one.

References

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste . Environmental Protection Agency (EPA) / eCFR. Retrieved from:[Link]

  • 29 CFR 1910.1200 - Hazard Communication Standard . Occupational Safety and Health Administration (OSHA). Retrieved from:[Link]

Handling

Personal protective equipment for handling 9H-Tribenzo[a,c,e]annulen-9-one

Defensive Handling Guide: 9H-Tribenzo[a,c,e][7]annulen-9-one[1][2] Executive Summary & Hazard Philosophy 9H-Tribenzo[a,c,e][7]annulen-9-one (CAS: 68089-73-6) is a saddle-shaped, chiral polycyclic aromatic hydrocarbon (PA...

Author: BenchChem Technical Support Team. Date: March 2026

Defensive Handling Guide: 9H-Tribenzo[a,c,e][7]annulen-9-one[1][2]

Executive Summary & Hazard Philosophy

9H-Tribenzo[a,c,e][7]annulen-9-one (CAS: 68089-73-6) is a saddle-shaped, chiral polycyclic aromatic hydrocarbon (PAH) derivative often utilized in enantioselective synthesis and materials science (OLEDs).[1] While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302), defensive handling requires us to treat this compound with elevated caution typical of high-molecular-weight PAHs.

The Scientist’s Perspective: Standard SDSs often lag behind current toxicological research.[1] As a PAH derivative, this compound possesses a planar/semi-planar aromatic structure capable of intercalating with DNA or acting as a chronic systemic toxicant.[1] Therefore, we do not handle this merely as an "irritant"; we handle it as a suspected potent compound to eliminate the risk of chronic sensitization or long-term latency effects.[1]

Critical Risk Assessment: The "Dust & Static" Vector

The primary operational risks with Tribenzo-annulenone are not acute chemical burns, but rather particulate inhalation and cross-contamination driven by electrostatic forces.[1]

Hazard VectorMechanism of ActionOperational Consequence
Inhalation Fine crystalline dust generation during weighing/transfer.[1]Deep lung deposition of PAH particulates; potential systemic absorption.[1]
Static Charge Large aromatic rings accumulate static charge, causing powder to "jump" or repel from spatulas.[1]Unnoticed contamination of cuff surfaces, balance tables, and glove wrists.
Dermal Lipophilic nature allows passage through skin lipids.[1]Direct absorption; potential for dermatitis or systemic toxicity.[1]

Personal Protective Equipment (PPE) Matrix

We utilize a Two-Tier Protection System . Tier 1 is for standard closed-vessel handling.[1] Tier 2 is mandatory for any open-powder manipulation (e.g., weighing, subdividing).[1]

Tier 2: High-Risk Open Handling (Mandatory for Weighing)[2]
ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) or P100/N100 Standard surgical masks offer zero protection against <5µm aromatic particulates.[1] A fitted seal is required to prevent inhalation of dust generated by static repulsion.[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Lag: Aromatic ketones can permeate thin nitrile over time.[1] Double gloving provides a "sacrificial" outer layer and a visual breach indicator (colored inner glove).[1]
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that drift.[1] Goggles seal the orbital area against dust ingress.[1]
Body Defense Tyvek® Sleeves or Lab Coat with Knit Cuffs "Gap Control": The wrist gap between the glove and coat is the #1 exposure point. Tyvek sleeves bridge this gap.[1]

Operational Protocol: The "Static-Aware" Workflow

This protocol is designed to neutralize the electrostatic risk inherent to tribenzo-annulenone powders.[1]

Phase 1: Preparation
  • Engineering Control: All open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Static Neutralization: If available, use an Ionizing Bar or Anti-Static Gun inside the hood before opening the vial.[1] This prevents the "powder jump" phenomenon.[1]

  • Surface Prep: Line the work surface with a disposable absorbent mat (plastic side down) to capture stray particulates.[1]

Phase 2: The "Double-Glove" Weighing Technique[2]
  • Don Inner Gloves: Bright color (e.g., orange/blue) to serve as a contrast indicator.[1]

  • Don Outer Gloves: Standard purple/blue nitrile.[1] Pull the cuff over the lab coat sleeve or Tyvek sleeve.[1]

  • Weighing:

    • Use a long-neck antistatic spatula .[1]

    • Do not tap the spatula against the vial rim (generates aerosol).

    • Use a gravimetric funnel to direct powder into the receiving vessel, minimizing air exposure.[1]

Phase 3: Decontamination & Doffing (Crucial)
  • Wipe Down: While still in the hood, wipe the exterior of the closed product vial with a Kimwipe dampened in Ethanol or Acetone.[1] Dispose of the wipe as solid hazardous waste.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out to trap any invisible dust.[1]

  • Inspection: Inspect inner gloves for any discoloration.[1] If clean, proceed to remove PPE outside the hood.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision logic for selecting PPE and handling procedures based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 9H-Tribenzo[a,c,e][7]annulen-9-one State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Powder Solution_State Dissolved in Solvent State_Check->Solution_State Liquid High_Risk RISK: Dust Inhalation & Static Dispersion Solid_State->High_Risk Solvent_Risk RISK: Splash & Permeation Solution_State->Solvent_Risk Engineering Engineering Control: Fume Hood REQUIRED High_Risk->Engineering PPE_Solid PPE Requirement: 1. N95/P100 Respirator 2. Double Nitrile Gloves 3. Tyvek Sleeves 4. Goggles Engineering->PPE_Solid Disposal Disposal: Segregate as Hazardous Organic Waste. Do NOT Flush. PPE_Solid->Disposal PPE_Liquid PPE Requirement: 1. Safety Glasses w/ Shields 2. Single Nitrile Gloves (Check Solvent Compatibility) 3. Lab Coat Solvent_Risk->PPE_Liquid PPE_Liquid->Disposal

Caption: Decision Logic for PPE Selection based on Physical State (Solid Powder vs. Liquid Solution).[1]

Waste Disposal & Emergency Response

Disposal Protocol

Do not be misled by the lack of a specific "P-List" or "U-List" RCRA code.[1]

  • Solid Waste: All contaminated gloves, mats, and weighing boats must be bagged in a clear hazardous waste bag labeled "Toxic Solid - PAH Derivative."[1]

  • Liquid Waste: Dispose of mother liquors in the Non-Halogenated Organic waste stream (unless halogenated solvents were used).

  • Wash Water: The first rinse of any glassware should be collected as organic waste, not flushed down the drain.

Emergency Spill Response
  • Dry Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (solvent-dampened) to suppress dust, then scoop into a waste jar.[1]

  • Skin Contact: Wash immediately with soap and cold water (warm water opens pores, increasing absorption).[1] Scrub for 15 minutes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] 9H-Tribenzo[a,c,e][7]annulen-9-one (Compound Summary). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] United States Department of Labor.[1] [Link]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

Sources

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